1-Cyanobenzotriazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzotriazole-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-5-11-7-4-2-1-3-6(7)9-10-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUHPGALPBINPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357577 | |
| Record name | 1-CYANOBENZOTRIAZOLE | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15328-32-2 | |
| Record name | 1-Cyanobenzotriazole | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-CYANOBENZOTRIAZOLE | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,3-benzotriazole-1-carbonitrile | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-CYANOBENZOTRIAZOLE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29GTR2N38B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Cyanobenzotriazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-cyanobenzotriazole, a versatile and stable electrophilic cyanating agent. The document details the experimental protocol for its preparation and presents its key characterization data in a structured format.
Synthesis of this compound
This compound can be readily prepared in high yield by treating benzotriazole with a base, such as sodium hydride, followed by the addition of a cyanating agent like cyanogen bromide.[1][2] This method affords the pure product after a simple filtration and evaporation of the solvent, avoiding the need for purification by sublimation which may be required by alternative procedures.[1][2] The synthesis is typically carried out under an inert atmosphere.[1][2]
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
-
Step 1: Deprotonation of Benzotriazole. Benzotriazole is deprotonated by sodium hydride in an anhydrous solvent like tetrahydrofuran (THF) at 0 °C to form the sodium salt of benzotriazole.
-
Step 2: Cyanation. The resulting sodium benzotriazole is then reacted with cyanogen bromide to yield this compound.
Experimental Protocol
The following protocol is adapted from a literature procedure that reports a 92% yield.[1][2]
Materials:
-
Benzotriazole (10 g, 84 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 3.36 g, 92.4 mmol)
-
Cyanogen bromide (9.7 g, 92.4 mmol)
-
Anhydrous Tetrahydrofuran (THF, 175 mL)
-
Ethyl acetate
-
Water
-
Magnesium sulfate or Sodium sulfate
Procedure:
-
Dissolve benzotriazole (10 g, 84 mmol) in 150 mL of anhydrous THF in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add 60% sodium hydride (3.36 g, 92.4 mmol) to the solution in portions.
-
Allow the mixture to react at 0 °C for 30 minutes.
-
In a separate flask, dissolve cyanogen bromide (9.7 g, 92.4 mmol) in 25 mL of dry THF.
-
Rapidly add the cyanogen bromide solution to the vigorously stirred solution of sodium benzotriazole.
-
Allow the reaction mixture to warm to ambient temperature and stir for 1.5 hours.
-
Filter off the precipitate (sodium bromide) and wash it with THF.
-
Evaporate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic phase over magnesium sulfate, filter, and remove the solvent under reduced pressure to afford this compound as a colorless powder.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Characterization Data
This compound is a stable, non-volatile, crystalline solid.[1][2] Its identity and purity are confirmed through various analytical techniques.
Physical Properties
| Property | Value | Reference |
| Appearance | Colorless powder/needles | [1][3] |
| Melting Point | 74–76 °C | [1] |
| Molecular Formula | C₇H₄N₄ | [3][4] |
| Molecular Weight | 144.13 g/mol | [3][4] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
¹H NMR Spectroscopy (300 MHz, CDCl₃)[1][2]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.23 | Doublet (d) | 8.4 | 1H | Aromatic CH |
| 7.76–7.87 | Multiplet (m) | - | 2H | Aromatic CH |
| 7.58–7.68 | Multiplet (m) | - | 1H | Aromatic CH |
¹³C NMR Spectroscopy (75 MHz, CDCl₃)[1][2]
| Chemical Shift (δ, ppm) | Assignment |
| 143.3 | Aromatic C |
| 132.7 | Aromatic C |
| 131.6 | Aromatic C |
| 126.8 | Aromatic C |
| 121.4 | Aromatic C |
| 109.5 | Aromatic C |
| 103.7 | Cyano (CN) |
Infrared (IR) Spectroscopy (KBr)[5]
| Wavenumber (cm⁻¹) | Assignment |
| 3057 | Aromatic C-H Stretch |
| 2226 | C≡N Stretch |
UV-Visible Spectroscopy (Ethanol)[3]
| λₘₐₓ (nm) | Molar Extinction Coefficient (ε) |
| 253 | 6620 |
| 293 | 3300 |
Characterization Workflow Diagram
Caption: Characterization workflow for this compound.
Applications in Synthesis
This compound serves as an effective electrophilic cyanating agent ("NC⁺" donor) for the C-cyanation of various carbanions.[1] It has been successfully employed in the synthesis of α-cyano-sulfones, -ketones, -alkanecarboxylate esters, and other functionalized nitriles, often in good to high yields.[1][2] Its stability and non-volatile nature make it an advantageous alternative to other cyanating reagents that may be toxic, unstable, or difficult to handle.[1][2]
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 1-Cyanobenzotriazole
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a versatile and important reagent in organic synthesis. The information is curated for professionals in research and development, with a focus on data clarity, experimental reproducibility, and visualization of key processes.
Introduction
This compound (BtCN) is a stable, crystalline solid widely employed as an electrophilic cyanating agent in organic synthesis.[1][2] It serves as a convenient and safer alternative to other cyanating reagents which often suffer from issues like high toxicity, instability, or harsh reaction conditions.[1][2] BtCN is particularly valuable for the introduction of a cyano group (a key functional group in many pharmaceuticals) onto carbon nucleophiles, including carbanions derived from sulfones, ketones, esters, and various aromatic and heterocyclic systems.[1][2][3] Its utility lies in its ability to act as a "CN+" equivalent, reacting readily with sp, sp2, and sp3-hybridized carbanions.[1][3]
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 15328-32-2 | [4][5][6][7] |
| Molecular Formula | C₇H₄N₄ | [4][5][6] |
| Molecular Weight | 144.13 g/mol | [4][5] |
| Appearance | Colorless needles or powder | [1][4] |
| Melting Point | 73-75 °C | [1][4] |
| Boiling Point | 300.7 ± 25.0 °C at 760 mmHg (Predicted) | [6] |
| UV max (in Ethanol) | 253 nm (ε 6620), 293 nm (ε 3300) | [4] |
| ¹H NMR (CDCl₃) | δ 8.23 (d, J = 8.4 Hz, 1H), 7.76–7.87 (m, 2H), 7.58–7.68 (m, 1H) | [1][2] |
| ¹³C NMR (CDCl₃) | δ 143.3, 132.7, 131.6, 126.8, 121.4, 109.5, 103.7 | [1][2] |
| Stability | Stable, non-volatile crystalline solid | [1][2] |
Chemical Reactivity and Applications
The primary application of this compound is as an electrophilic cyanating agent. It provides a convenient source of the cyano cation (NC+) equivalent for C-cyanation reactions.[1][3] This reactivity is crucial for synthesizing a wide array of nitriles, which are precursors to amines, carboxylic acids, and various heterocyclic compounds used in drug discovery.
The general mechanism involves the reaction of a nucleophile, typically an in situ-generated carbanion, with BtCN. The benzotriazole anion acts as a good leaving group, facilitating the transfer of the cyano group to the nucleophilic carbon.
Figure 1: General pathway for electrophilic cyanation using this compound.
Good to high yields (55–78%) are achieved for the cyanation of sp³ and sp² carbanions, leading to the formation of α-cyano sulfones, ketones, esters, and various heterylcarbonitriles.[1][2] The order of addition can be critical, with inverse addition (adding the cyanating agent to the anion solution) sometimes providing higher yields by minimizing side reactions.[3]
Experimental Protocols
Detailed methodologies are provided below for the synthesis of this compound and its subsequent use in a typical C-cyanation reaction. All reactions should be performed under an inert atmosphere (e.g., nitrogen).[1]
Synthesis of this compound
This protocol is adapted from a literature procedure which reports a high yield (92%).[1][2]
Figure 2: Experimental workflow for the synthesis of this compound.
Methodology:
-
To a solution of benzotriazole in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH) portion-wise.
-
Allow the mixture to stir at 0 °C to form the sodium salt of benzotriazole in situ.
-
Slowly add a solution of cyanogen bromide (BrCN) in THF, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to ambient temperature and stir for approximately 1.5 hours.[1]
-
Filter the resulting precipitate and wash it with THF.
-
The filtrate is then concentrated under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a colorless powder.[1]
General Protocol for C-Cyanation of Active Methylene Compounds
This procedure details the cyanation of a generic substrate with an active methylene group using Lithium Diisopropylamide (LDA) as the base.[1][2]
Figure 3: Logical workflow for a typical C-cyanation experiment.
Methodology:
-
LDA Preparation: In a flask under a nitrogen atmosphere, dissolve diisopropylamine in anhydrous THF. Cool the solution to 0 °C and add n-butyllithium (n-BuLi) dropwise. Stir the resulting mixture at 0 °C for 30 minutes to generate LDA.[1]
-
Carbanion Generation: To the freshly prepared LDA solution, add a solution of the substrate (e.g., an ester, ketone, or sulfone) in THF dropwise. Allow the mixture to stir at room temperature for 2 hours to ensure complete formation of the carbanion.[1][2]
-
Cyanation: Cool the carbanion solution to 0 °C and add this compound. Allow the reaction to proceed overnight at room temperature.[1]
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers, evaporate the solvent, and purify the crude residue by silica gel column chromatography to obtain the desired α-cyano product.[1][2]
Safety Information
This compound is classified as toxic if swallowed.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. As a stable, non-volatile solid, it presents a lower risk of toxic exposure compared to many other cyanating agents.[1][2]
Conclusion
This compound is a highly effective and advantageous reagent for electrophilic cyanation. Its stability, ease of handling, and high reactivity with a broad range of carbon nucleophiles make it an indispensable tool for synthetic chemists in academia and industry. The detailed protocols and structured data provided in this guide are intended to facilitate its successful application in the synthesis of complex molecules and in the drug development pipeline.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. This compound [drugfuture.com]
- 5. This compound | C7H4N4 | CID 854385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:15328-32-2 | Chemsrc [chemsrc.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Mechanism of Action of 1-Cyanobenzotriazole in Cyanation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of the nitrile functional group is a cornerstone transformation in organic synthesis, providing a versatile handle for the construction of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and materials. While traditional cyanation methods often rely on nucleophilic cyanide sources, which can be highly toxic and require harsh reaction conditions, the development of electrophilic cyanating agents has offered a safer and more versatile alternative. Among these, 1-cyanobenzotriazole (BtCN) has emerged as a stable, crystalline, and efficient electrophilic cyanide donor.[1][2] This guide provides a comprehensive overview of the mechanism of action of BtCN in cyanation reactions, supported by experimental protocols and quantitative data, to aid researchers in leveraging this powerful reagent in their synthetic endeavors.
Core Mechanism of Action
This compound functions as an electrophilic cyanating agent, delivering a "CN+" equivalent to a variety of nucleophiles. The core of its reactivity lies in the electron-withdrawing nature of the benzotriazole moiety, which polarizes the C-CN bond, rendering the carbon atom of the nitrile group susceptible to nucleophilic attack. The benzotriazole anion is an excellent leaving group, facilitating the irreversible transfer of the cyanide group.
The general mechanism for the cyanation of a carbon nucleophile (carbanion) can be depicted as a nucleophilic substitution reaction. The carbanion attacks the electrophilic carbon of the cyano group of BtCN, leading to the formation of a new carbon-carbon bond and the concomitant release of the benzotriazole anion.
References
A Technical Guide to 1-Cyanobenzotriazole: A Versatile Electrophilic Cyanating Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 1-Cyanobenzotriazole, a highly efficient and stable reagent for electrophilic cyanation. Its properties, synthesis, and applications, particularly in the context of organic synthesis and medicinal chemistry, are detailed herein. The introduction of the nitrile functional group is a critical transformation in the development of new pharmaceuticals, and this compound offers a safe and effective method for achieving this.
Core Properties and Molecular Structure
This compound, also known as 1H-Benzotriazole-1-carbonitrile, is a stable, non-volatile, crystalline solid.[1][2] These properties make it an advantageous alternative to other cyanating agents that may be less stable, more volatile, or more corrosive.[1][2]
Molecular Structure: The molecule consists of a benzotriazole ring system where a nitrile group is attached to one of the nitrogen atoms.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 15328-32-2 | [3][4][5] |
| Molecular Formula | C₇H₄N₄ | [3][4] |
| Molecular Weight | 144.13 g/mol | [3][4][6] |
| IUPAC Name | benzotriazole-1-carbonitrile | [4][6] |
| Appearance | Colorless needles / powder | [1][3] |
| Melting Point | 73-75 °C | [3][5] |
| Percent Composition | C 58.33%, H 2.80%, N 38.87% | [3] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Data Points | Reference |
| UV max (Ethanol) | 253 nm (ε 6620), 293 nm (ε 3300) | [3][5] |
| ¹H NMR (CDCl₃) | δ 8.23 (d, J = 8.4 Hz, 1H), 7.76–7.87 (m, 2H), 7.58–7.68 (m, 1H) | [1] |
| ¹³C NMR (CDCl₃) | δ 143.3, 132.7, 131.6, 126.8, 121.4, 109.5, 103.7 | [1][2] |
Synthesis of this compound
This compound can be readily prepared in high yield (typically around 92%) by treating the sodium salt of benzotriazole with cyanogen bromide.[1][2] This method avoids the need for purification by sublimation, which is required by alternative procedures.[1][2]
Caption: Workflow for the synthesis of this compound.
Applications in Organic Synthesis & Drug Development
The primary application of this compound is as an electrophilic cyanating agent, functioning as a source of the cyano cation (CN⁺).[1][2] This reactivity is complementary to traditional methods that use nucleophilic cyanide (CN⁻).
C-Cyanation Reactions
This compound is highly effective for the C-cyanation of a wide range of in-situ generated carbanions, including sp³, sp², and sp hybridized carbons.[2] This versatility allows for the synthesis of α-cyano derivatives of sulfones, ketones, esters, and nitriles, as well as the cyanation of heterocycles and alkynes.[1][2]
Caption: General workflow for C-cyanation using this compound.
Relevance to Drug Development
The nitrile group is a key pharmacophore found in numerous FDA-approved drugs.[3] Its inclusion in a molecule can influence polarity, metabolic stability, and binding interactions with biological targets. The ability of this compound to efficiently introduce a cyano group under relatively mild conditions makes it a valuable tool for medicinal chemists in lead optimization and the synthesis of novel bioactive molecules.
Table 3: Examples of C-Cyanation with this compound
Yields reported from cited literature and may vary based on specific reaction conditions.
| Substrate Type | Example Substrate | Product | Yield (%) | Reference |
| Arylacetonitrile | Phenylacetonitrile | 2-Phenylmalononitrile | 70 | [1] |
| Alkanoate Ester | Ethyl Phenylacetate | Ethyl 2-cyano-2-phenylacetate | 65 | [2] |
| Sulfone | Benzyl Phenyl Sulfone | 2-Phenyl-2-(phenylsulfonyl)acetonitrile | 78 | [2] |
| Ketone | 4'-Methoxyacetophenone | Methyl 2-cyano-2-(4-methoxyphenyl)acetate | 35 | [1] |
| Heterocycle | 2,2'-Bithiophene | 5-Cyano-2,2'-bithiophene | 68 | [2] |
| Alkyne | Phenylacetylene | 3-Phenylpropiolonitrile | 83 | [2] |
Advantages as a Cyanating Reagent
This compound overcomes many drawbacks associated with other electrophilic cyanating agents.
Caption: Advantages of this compound over other reagents.
Experimental Protocols
Synthesis of 1-Cyano-1H-1,2,3-benzotriazole
This protocol is adapted from Katritzky et al.[1][2]
-
Preparation: Under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.64 g, 66 mmol) to a solution of benzotriazole (7.14 g, 60 mmol) in anhydrous THF (200 mL) at 0 °C.
-
Salt Formation: Stir the resulting suspension at 0 °C for 30 minutes.
-
Cyanation: Add a solution of cyanogen bromide (6.99 g, 66 mmol) in anhydrous THF (50 mL) dropwise to the suspension at 0-5 °C.
-
Reaction: Allow the reaction mixture to warm to ambient temperature and stir for 1.5 hours.
-
Work-up: Filter the precipitate and wash it with THF. Evaporate the filtrate under reduced pressure.
-
Extraction: Dissolve the resulting residue in ethyl acetate and wash with water.
-
Isolation: Dry the organic phase over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a colorless powder (yield: ~92%).[1]
General Procedure for C-Cyanation of Active Methylene Compounds (Method A)
This protocol is adapted from Katritzky et al.[1]
-
LDA Preparation: In a flame-dried flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by treating diisopropylamine (12.0 mmol) in anhydrous THF (15.0 mL) with n-butyllithium (2.5 M in n-hexane, 12.0 mmol) at 0 °C. Stir for 30 minutes.
-
Carbanion Formation: Add a solution of the substrate (6 mmol) in anhydrous THF (15 mL) dropwise to the LDA solution at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours.
-
Cyanation: Cool the mixture back to 0 °C and slowly add a solution of this compound (0.91 g, 6.3 mmol) in anhydrous THF (10 mL).
-
Reaction: Allow the mixture to warm to room temperature while stirring overnight.
-
Quenching & Extraction: Pour the reaction mixture into a saturated solution of ammonium chloride (60 mL). Extract the product with ethyl acetate (3 x 30 mL).
-
Isolation: Combine the organic extracts, wash with brine, and dry over MgSO₄. After filtration and solvent evaporation, purify the residue by silica gel column chromatography to afford the desired α-nitrile.
Safety Information
This compound is classified as toxic if swallowed.[4][6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Statements: H301 (Toxic if swallowed).[6] May also cause skin and eye irritation (H315, H319).[6]
References
1-Cyanobenzotriazole: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyanobenzotriazole (BtCN) is a versatile cyanating agent utilized in organic synthesis. A thorough understanding of its solubility and stability is paramount for its effective and safe application in research and development, particularly within the pharmaceutical industry. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. While quantitative data in the public domain is limited, this document outlines detailed experimental protocols for determining these crucial parameters. Furthermore, it presents a framework for data presentation and visualization to aid researchers in their investigations.
Introduction
This compound, with the chemical formula C₇H₄N₄, is a crystalline solid at room temperature.[1][2] It serves as an electrophilic cyanating reagent, offering an alternative to more hazardous traditional cyanide sources.[2][3] Its utility in the synthesis of a diverse range of nitriles makes it a valuable tool for medicinal chemists and process development scientists.[2][4] This guide aims to consolidate the available information on the solubility and stability of this compound and to provide standardized methodologies for their experimental determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄N₄ | [5] |
| Molecular Weight | 144.14 g/mol | [5] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 74-76 °C | [2] |
| CAS Number | 15328-32-2 | [5] |
Solubility Profile
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the literature. However, based on its chemical structure and common use in organic synthesis, a qualitative assessment of its expected solubility can be made. It is anticipated to be soluble in many common organic solvents. To facilitate systematic investigation, Table 2 provides a template for recording experimentally determined solubility data.
Table 2: Solubility of this compound in Various Solvents at 25 °C (Template)
| Solvent | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) | Observations |
| Dichloromethane | 8.93 | ||
| Tetrahydrofuran (THF) | 7.58 | ||
| Acetonitrile | 37.5 | ||
| Ethyl Acetate | 6.02 | ||
| Acetone | 20.7 | ||
| Methanol | 32.7 | ||
| Ethanol | 24.5 | ||
| Toluene | 2.38 | ||
| Hexane | 1.88 | ||
| Water | 80.1 |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[1][6][7]
3.1.1. Materials
-
This compound
-
Selected solvents (analytical grade)
-
Volumetric flasks
-
Scintillation vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
3.1.2. Procedure
-
Add an excess amount of this compound to a series of scintillation vials.
-
Add a known volume of each selected solvent to the respective vials.
-
Seal the vials and place them on an orbital shaker or with a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC method.
-
Calculate the solubility in g/100 mL or other desired units.
3.1.3. Experimental Workflow
Caption: Workflow for solubility determination using the shake-flask method.
Stability Profile
This compound is generally considered a stable, non-volatile, crystalline solid under standard laboratory conditions.[2][4] However, a comprehensive understanding of its stability under various stress conditions is crucial for its handling, storage, and application.
Thermal Stability
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability of this compound.[8][9][10][11][12] TGA can determine the onset of decomposition temperature, while DSC can identify melting points and other thermal events.
Table 3: Thermal Stability Data for this compound (Template)
| Parameter | Value (°C) |
| Melting Point (DSC) | |
| Decomposition Onset (TGA) | |
| Temperature at 5% Weight Loss (TGA) |
4.1.1. Experimental Protocol for Thermal Stability Analysis (TGA/DSC)
4.1.1.1. Materials
-
This compound
-
TGA/DSC instrument
-
Inert gas (e.g., Nitrogen)
-
Sample pans (e.g., aluminum)
4.1.1.2. Procedure
-
Calibrate the TGA/DSC instrument according to the manufacturer's instructions.
-
Accurately weigh a small amount of this compound (typically 2-5 mg) into a sample pan.
-
Place the sample pan in the instrument.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen flow of 50 mL/min) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).
-
Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.
-
Analyze the resulting thermograms to determine the melting point and decomposition temperatures.
Caption: Workflow for photostability testing according to ICH Q1B guidelines.
Conclusion
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C7H4N4 | CID 854385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iitk.ac.in [iitk.ac.in]
- 12. mt.com [mt.com]
An In-depth Technical Guide to the Spectral Characteristics of 1-Cyanobenzotriazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the versatile cyanating agent, 1-cyanobenzotriazole. The information presented herein is intended to support researchers in the accurate identification and characterization of this important synthetic reagent.
Spectroscopic Data
The following sections present the key NMR and IR spectral data for this compound, organized for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural elucidation of this compound is readily achieved through ¹H and ¹³C NMR spectroscopy. The chemical shifts are indicative of the aromatic benzotriazole core and the attached nitrile group.
Table 1: ¹H and ¹³C NMR Spectral Data of this compound
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity / Coupling Constant (J) | Assignment |
| ¹H | 8.23 | d, J = 8.4 Hz | Aromatic CH |
| 7.87-7.76 | m | Aromatic CH | |
| 7.68-7.58 | m | Aromatic CH | |
| ¹³C | 143.3 | - | Aromatic C |
| 132.7 | - | Aromatic C | |
| 131.6 | - | Aromatic C | |
| 126.8 | - | Aromatic CH | |
| 121.4 | - | Aromatic CH | |
| 109.5 | - | Aromatic CH | |
| 103.7 | - | Cyano C |
Note: Spectra were recorded in chloroform-d (CDCl₃) solution.[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the key functional groups within this compound. The characteristic absorption bands confirm the presence of the aromatic ring system and the nitrile functional group.
Table 2: Predicted Infrared (IR) Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2240-2220 | Strong, Sharp | C≡N (Nitrile) stretch |
| ~1600-1450 | Medium to Strong | Aromatic C=C ring stretches |
| ~1300-1000 | Medium | C-N stretch |
| ~900-675 | Strong | Aromatic C-H out-of-plane bending |
Note: This table is based on established IR correlation charts for the functional groups present in the molecule. Experimental values may vary slightly.
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This compound can be readily synthesized from benzotriazole. The following protocol is adapted from a literature procedure.[1]
Procedure:
-
To a stirred solution of benzotriazole in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of cyanogen bromide (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1.5 hours.
-
Filter the reaction mixture to remove the inorganic salts and wash the precipitate with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.
NMR Spectroscopic Analysis
Instrumentation: A standard NMR spectrometer operating at a field strength of 300 MHz for ¹H and 75 MHz for ¹³C is suitable for the analysis.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: Appropriate range to cover the aromatic region (e.g., 0-10 ppm).
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Standard proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, depending on the concentration.
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-160 ppm).
-
Temperature: 298 K
IR Spectroscopic Analysis
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring good contact.
-
Apply pressure using the ATR pressure clamp to ensure a good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Workflow and Logical Relationships
The following diagrams illustrate the synthesis and characterization workflow for this compound.
Caption: Synthesis workflow for this compound.
Caption: Characterization workflow for this compound.
References
Safety Precautions for Handling 1-Cyanobenzotriazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety precautions and handling procedures for 1-Cyanobenzotriazole (CBT). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation[1] |
| Hazardous to the aquatic environment, long-term hazard | 3 | H413: May cause long lasting harmful effects to aquatic life |
Signal Word: Danger[1]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value |
| Molecular Formula | C7H4N4[1][2] |
| Molecular Weight | 144.13 g/mol [1][2] |
| Appearance | Colorless needles or powder[2][3] |
| Melting Point | 73-76 °C[2][3] |
| Boiling Point | 204 °C @ 15 mmHg[4] |
| Decomposition Temperature | > 160°C[4] |
| Solubility | 25 g/L in water (20°C)[4] |
Safe Handling and Storage
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is mandatory before handling this compound. The following diagram outlines the required PPE.
Caption: Required Personal Protective Equipment (PPE).
Handling Procedures
Safe handling practices are paramount to minimize exposure and risk.
Caption: General Handling Workflow for this compound.
Storage Requirements
Proper storage is crucial to maintain the stability and integrity of this compound.
-
Conditions to Avoid: Keep away from heat, sparks, and open flames. Avoid dust formation.[4]
-
Incompatible Materials: Strong oxidizing agents and metals.[4]
-
Storage Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[4] Keep containers locked up.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
First-Aid Measures
The following table outlines the recommended first-aid measures.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention.[5] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes.[5] Remove contaminated clothing. Get medical attention.[5] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[5] Remove contact lenses, if present and easy to do. Get medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[5] Call a poison center or doctor/physician if you feel unwell.[4] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4]
-
Specific Hazards: Combustible material. Fine dust dispersed in air may ignite.[4] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures
The following workflow should be followed in the event of a spill.
Caption: Spill Response Workflow.
Stability and Reactivity
-
Reactivity: Generally stable under normal conditions.[4]
-
Chemical Stability: Stable under recommended storage conditions.[4]
-
Possibility of Hazardous Reactions: Hazardous polymerization does not occur.[4]
-
Conditions to Avoid: Excess heat and dust formation.[4]
-
Incompatible Materials: Strong oxidizing agents and metals.[4]
-
Hazardous Decomposition Products: Nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated. The available data indicates that it is toxic if swallowed and causes skin and serious eye irritation.[1]
Disposal Considerations
Waste from residues and contaminated packaging must be disposed of in accordance with federal, state, and local environmental control regulations. Do not allow the product to enter drains.
Experimental Protocols
Detailed, publicly available experimental protocols for the thermal decomposition or reactivity of this compound are limited. Researchers should consult internal safety data and consider conducting appropriate thermal analysis, such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), to determine onset temperatures for decomposition under their specific experimental conditions.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer. Always consult the most current SDS for this compound before use.
References
The Advent and Evolution of 1-Cyanobenzotriazole: A Cornerstone Reagent in Peptide Synthesis
A comprehensive overview of the historical development, mechanistic insights, and practical applications of 1-hydroxybenzotriazole-derived cyanating agents.
Introduction
In the landscape of synthetic organic chemistry, particularly in the intricate field of peptide synthesis, the development of efficient and reliable coupling reagents has been a paramount endeavor. Among the myriad of reagents developed, 1-Cyanobenzotriazole (BtCN) and its derivatives have carved a significant niche. This technical guide delves into the historical development of this compound as a reagent, tracing its conceptual origins, synthesis, and the expansion of its utility. We will explore its primary application as a peptide coupling agent, detail key experimental protocols, and present comparative data that underscores its efficacy.
The Genesis of a Reagent: From Concept to Synthesis
The development of this compound is intrinsically linked to the broader effort to mitigate racemization during peptide bond formation, a persistent challenge in peptide chemistry. The foundation was laid by the introduction of 1-hydroxybenzotriazole (HOBt) as an additive in carbodiimide-mediated peptide synthesis. The recognized ability of HOBt to act as a racemization suppressor paved the way for the exploration of its derivatives as potential coupling reagents themselves.
The conceptual leap to a cyanating agent derived from HOBt was driven by the desire for a reagent that could convert carboxylic acids into highly reactive intermediates, primed for nucleophilic attack by an amine, while minimizing side reactions and racemization. The earliest preparations of what would be recognized as a key precursor involved the reaction of 1-hydroxybenzotriazole with cyanogen bromide in the presence of a base. A significant milestone in the development of related reagents was the work of Said, A. et al., who synthesized 1-cyano-4-dimethylamino pyridinium tetrafluoroborate (CDAP), demonstrating the utility of cyanating agents.
A pivotal development in this area was the introduction of ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) as a safer and more effective alternative to HOBt and its derivatives. While not this compound itself, the success of Oxyma and its derivatives, which also feature a cyano group, highlighted the potential of this functional group in coupling chemistry. The synthesis of related compounds, such as Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its analogues, further solidified the importance of the benzotriazole core in coupling reagent design.
Core Applications in Peptide Chemistry
The primary application of this compound and its conceptual analogues lies in their role as coupling reagents for the formation of amide bonds, the very backbone of peptides. The general mechanism involves the activation of a carboxylic acid to form a highly reactive benzotriazolyl ester intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of another amino acid or peptide, leading to the formation of the desired peptide bond.
The use of these reagents offers several advantages, including high coupling efficiency, rapid reaction times, and, most critically, low levels of racemization. This has made them invaluable tools in both solution-phase and solid-phase peptide synthesis (SPPS).
Quantitative Performance Data
The efficacy of coupling reagents is typically evaluated based on reaction yields, purity of the product, and the degree of racemization. The following table summarizes representative data for coupling reactions facilitated by HOBt-derived reagents, providing a comparative perspective.
| Coupling Reagent System | Model Reaction | Yield (%) | Epimerization (%) | Reference |
| DCC/HOBt | Z-Gly-Phe-Val-SBzl + H-Ala-Gly-OMe | 95 | 2.1 | |
| BOP | Z-Gly-Phe-OH + H-Val-OMe | 98 | <1 | |
| HBTU/HOBt | Boc-His(Boc)-OH + H-Pro-NH2 | 92 | 1.5 |
Note: This table presents illustrative data from historical literature to provide context. Performance can vary significantly based on specific substrates and reaction conditions.
Key Experimental Protocols
General Procedure for Peptide Coupling using a Benzotriazole-based Reagent
-
Activation: The C-terminally protected amino acid (1.0 eq.) is dissolved in a suitable aprotic solvent (e.g., DMF, CH2Cl2). The coupling reagent (e.g., HBTU, 1.05 eq.) and a tertiary amine base (e.g., DIEA, 2.0 eq.) are added, and the mixture is stirred at 0 °C for 15-30 minutes to form the active ester.
-
Coupling: The N-terminally protected amino acid or peptide (1.0 eq.) is added to the reaction mixture.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 1-4 hours, monitored by TLC or LC-MS.
-
Work-up: The reaction mixture is diluted with an organic solvent and washed successively with dilute acid (e.g., 1N HCl), saturated aqueous NaHCO3, and brine.
-
Purification: The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude peptide is then purified by chromatography or recrystallization.
Mechanistic and Workflow Diagrams
The following diagrams illustrate the general mechanism of peptide bond formation using a benzotriazole-based activating agent and a typical experimental workflow.
Caption: Generalized mechanism of peptide bond formation.
Caption: Typical experimental workflow for peptide coupling.
Conclusion
The conceptual journey from HOBt as a simple additive to the development of sophisticated cyanating agents like this compound and its analogues represents a significant advancement in the field of peptide synthesis. These reagents have provided chemists with powerful tools to construct complex peptides with high efficiency and stereochemical fidelity. While newer reagents continue to be developed, the foundational principles established by the study of benzotriazole-based coupling agents remain central to the art and science of peptide chemistry. The historical development of these reagents serves as a testament to the continuous pursuit of perfection in chemical synthesis.
The Versatility of 1-Cyanobenzotriazole in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyanobenzotriazole (BtCN) has emerged as a highly effective and versatile electrophilic cyanating agent in organic synthesis. Its stability, ease of handling, and reactivity make it a valuable tool for the introduction of the nitrile functionality, a key structural motif in pharmaceuticals and agrochemicals. This technical guide provides a comprehensive review of the applications of this compound, with a focus on its use in the cyanation of a diverse range of carbon nucleophiles. Detailed experimental protocols for key transformations are presented, alongside a quantitative summary of reported yields. Furthermore, reaction mechanisms and experimental workflows are illustrated using clear and concise diagrams.
Introduction
The cyano group is a critical functional group in organic chemistry, serving as a versatile intermediate for the synthesis of amines, carboxylic acids, amides, and various heterocyclic compounds. While traditional cyanation methods often rely on nucleophilic cyanide sources, which can be highly toxic and require stringent safety precautions, electrophilic cyanating agents offer a valuable alternative. This compound stands out among these reagents due to its solid nature, thermal stability, and predictable reactivity. It acts as a "CN+" synthon, delivering a cyanide group to a wide array of carbanionic species.
Core Application: Electrophilic Cyanation
This compound is predominantly used for the C-cyanation of in situ-generated carbanions. This method has been successfully applied to a variety of substrates, leading to the formation of α-cyano sulfones, ketones, esters, and nitriles, as well as the cyanation of aromatic and heteroaromatic systems.
General Reaction Mechanism
The fundamental principle behind the application of this compound involves the generation of a carbanion using a suitable base, followed by the electrophilic attack of the carbanion on the cyano group of BtCN. The benzotriazole anion acts as a good leaving group, driving the reaction to completion.
Caption: General mechanism of electrophilic cyanation using this compound.
Cyanation of Active Methylene Compounds
This compound is highly effective for the cyanation of compounds with activated methylene groups. The resulting α-cyano products are valuable synthetic intermediates.
Table 1: Cyanation of Active Methylene Compounds
| Substrate Type | Example Substrate | Base | Product | Yield (%) | Reference |
| Sulfone | Phenylmethyl phenyl sulfone | LDA | α-Cyanophenylmethyl phenyl sulfone | 75 | [1] |
| Ketone | Dibenzyl ketone | LDA | α-Cyanodibenzyl ketone | 65 | [1] |
| Ester | Ethyl phenylacetate | LDA | Ethyl α-cyanophenylacetate | 72 | [1] |
| Nitrile | Phenylacetonitrile | LDA | Phenylmalononitrile | 70 | [1] |
Cyanation of Heteroaromatic Compounds
The direct cyanation of heteroaromatic compounds is a powerful tool for the late-stage functionalization of complex molecules. This compound has been successfully employed for the cyanation of various electron-rich heterocycles.[2]
Table 2: Cyanation of Heteroaromatic Compounds
| Substrate | Base | Product | Yield (%) | Reference |
| Thiophene | n-BuLi | 2-Cyanothiophene | 61 | [2] |
| 2,2'-Bithiophene | n-BuLi | 5-Cyano-2,2'-bithiophene | 68 | [2] |
| N-Tosylpyrrole | s-BuLi | 2-Cyano-N-tosylpyrrole | 45 | [2] |
Experimental Protocols
General Procedure for the Synthesis of this compound
A robust and high-yielding synthesis of this compound is a prerequisite for its application. A slightly modified literature procedure provides the pure product without the need for sublimation.[1][3]
References
Synthesis of 1-Cyanobenzotriazole derivatives and analogues
An In-depth Technical Guide to the Synthesis of 1-Cyanobenzotriazole and Its Analogues
This technical guide provides a comprehensive overview of the synthesis of this compound (BtCN), a highly effective and stable electrophilic cyanating agent. It details the preparation of the core compound, its application in the synthesis of various nitrile-containing derivatives, and methods for producing related analogues. This document is intended for researchers, chemists, and professionals in drug development and materials science who require detailed synthetic protocols and comparative data.
Synthesis of this compound (1)
This compound is a stable, non-volatile, crystalline solid, which makes it a safer alternative to many other cyanating agents that may be toxic, corrosive, or have complicated preparation procedures.[1][2] It is readily prepared in high yield by treating the sodium salt of benzotriazole with cyanogen bromide.[1][2] This method avoids the need for purification by sublimation, affording the pure product after simple filtration and solvent evaporation.[1][2]
Experimental Protocol
The synthesis involves the deprotonation of benzotriazole with sodium hydride to form the sodium salt, followed by quenching with cyanogen bromide.[1][2]
Materials and Equipment:
-
Benzotriazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Cyanogen bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve benzotriazole (10 g, 84 mmol) in anhydrous THF (150 mL) in a flask under a nitrogen atmosphere.[1]
-
Cool the solution to 0 °C using an ice bath.[1]
-
Carefully add 60% sodium hydride (3.36 g, 92.4 mmol) portion-wise to the solution.[1]
-
Allow the mixture to stir at 0 °C for 30 minutes.[1]
-
In a separate flask, prepare a solution of cyanogen bromide (9.7 g, 92.4 mmol) in dry THF (25 mL).[1]
-
Rapidly add the cyanogen bromide solution to the vigorously stirred solution of sodium benzotriazolide.[1][2]
-
Allow the reaction mixture to warm to ambient temperature and stir for 1.5 hours.[1]
-
Filter the resulting precipitate (sodium bromide) and wash it with THF.[1]
-
Combine the filtrates and evaporate the solvent under reduced pressure.[1]
-
The residue is dissolved in ethyl acetate and washed with water. The organic phase is then dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford this compound as a colorless powder.[1]
Reaction Scheme
Caption: Synthesis of this compound (1) from Benzotriazole.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 92% | [1][2] |
| Appearance | Colorless powder | [1] |
| Melting Point | 74–76 °C | [1] |
| ¹H NMR (CDCl₃, δ) | 8.23 (d, J = 8.4 Hz, 1H), 7.76–7.87 (m, 2H), 7.58–7.68 (m, 1H) | [1] |
| ¹³C NMR (CDCl₃, δ) | 143.3, 132.7, 131.6, 126.8, 121.4, 109.5, 103.7 | [1] |
Synthesis of Derivatives via C-Cyanation
This compound serves as an electrophilic source of the cyanide group (NC+), making it highly effective for the C-cyanation of carbanions generated in situ.[1][3] This methodology has been successfully applied to prepare a wide range of α-cyano compounds, including sulfones, ketones, esters, and heterocycles.[1][2]
General Experimental Protocols
Two primary methods are employed, differing in the base used to generate the carbanion.
Method A (LDA):
-
Prepare Lithium Diisopropylamide (LDA) by adding n-butyllithium (2.5 M in n-hexane, 12.0 mmol) to a solution of diisopropylamine (12.0 mmol) in anhydrous THF (15.0 mL) at 0 °C under a nitrogen atmosphere. Stir for 30 minutes.[1]
-
Add a solution of the substrate (6 mmol) in THF (15 mL) dropwise to the LDA solution.[1]
-
Stir the mixture at room temperature for 2 hours to ensure complete carbanion formation.[1]
-
Cool the mixture to 0 °C and slowly add a solution of this compound (0.91 g, 6.3 mmol) in THF (10 mL).[1]
-
Allow the reaction to warm to room temperature and stir overnight.[1]
-
Quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride (60 mL).[1]
-
Extract the product with ethyl acetate. Purify the crude product by silica gel column chromatography to yield the α-cyanoalkyl derivative.[1]
Method B (n-BuLi): This method is suitable for substrates requiring a stronger base or different reaction conditions. It typically involves using 2.2 molar equivalents of n-butyllithium (n-BuLi) and allowing the carbanion to generate over 12 hours at room temperature before the addition of this compound.[1]
Experimental Workflow
Caption: General workflow for C-cyanation using this compound.
Quantitative Data for Synthesized Derivatives
The following table summarizes the yields for the cyanation of various substrates using this compound.
| Entry | Substrate | Product | Yield (%) | Reference |
| 1 | Phenyl methyl sulfone | α-Cyanophenyl methyl sulfone | 78 | [1] |
| 2 | Phenyl ethyl sulfone | α-Cyanophenyl ethyl sulfone | 75 | [1] |
| 3 | Dibenzyl sulfone | α-Cyanodibenzyl sulfone | 72 | [1] |
| 4 | Acetophenone | Benzoylacetonitrile | 68 | [1] |
| 5 | Propiophenone | α-Methylbenzoylacetonitrile | 65 | [1] |
| 6 | Ethyl phenylacetate | Ethyl α-cyanophenylacetate | 70 | [1] |
| 7 | Malononitrile | Not Applicable (further cyanation) | - | [1] |
| 8 | Phenethyl phenyl sulfone | α-Cyano-β-phenylethyl phenyl sulfone | 65 | [1] |
| 9 | 2-Methyl-1,3-dithiane | 2-Cyano-2-methyl-1,3-dithiane | 70 | [1] |
| 10 | Diphenylmethane | Diphenylacetonitrile | 55 | [1] |
| 11 | 2,2'-Bithiophene | 5-Cyano-2,2'-bithiophene | 68 | [3] |
| 12 | 1-(p-Toluenesulfonyl)indole | 1-(p-Toluenesulfonyl)-2-cyanoindole | 60 | [3] |
Synthesis of Benzotriazole Analogues
The synthesis of analogues can be approached by modifying the core benzotriazole ring before cyanation or by employing different triazole synthesis strategies altogether.
Synthesis of the Parent Benzotriazole Ring
The precursor, 1H-Benzotriazole, is commonly synthesized via the diazotization of o-phenylenediamine.[4][5]
Protocol:
-
In a beaker, prepare a solution of o-phenylenediamine (108 g, 1 mole) in a mixture of glacial acetic acid (120 g, 2 moles) and water (300 mL), warming slightly to dissolve.[5]
-
Cool the solution to 5 °C in an ice bath.[5]
-
Add a cold solution of sodium nitrite (75 g, 1.09 moles) in water (120 mL) all at once while stirring. The temperature will rise rapidly to 70–80 °C, and the solution will turn orange-red.[5]
-
Allow the mixture to stand and cool for 1 hour, during which the product separates.[5]
-
Chill in an ice bath for 3 hours until a solid mass forms.[5]
-
Collect the solid by filtration, wash with ice water, and dry.[5]
-
The crude product can be purified by vacuum distillation (201–204 °C at 15 mm) and recrystallization from benzene to yield colorless benzotriazole (75–81% yield).[5]
Caption: Synthesis of the 1H-Benzotriazole precursor ring system.
Synthesis of Other Cyano-Triazole Analogues
For different isomers, such as 5-cyano-1,2,3-triazoles, alternative strategies are required. A regiospecific, two-step, one-pot method has been developed starting from azides and terminal alkynes.[6]
General Protocol for 1,4-Diaryl-5-cyano-1,2,3-triazoles:
-
Step 1 (Iodotriazole Formation): To a flask containing an azide (1 mmol), THF (5 mL), LiI (4 mmol), copper(II) perchlorate hexahydrate (2 mmol), triethylamine (2 mmol), TBTA (10 mol %), and a terminal alkyne (1 mmol) are added. The mixture is stirred for 3 hours at room temperature.[6]
-
Step 2 (Cyanation): The intermediate 5-iodotriazole is then subjected to cyanation, often via copper-catalyzed substitution, to yield the final 5-cyanotriazole product.[6]
This approach highlights the diverse synthetic routes available for accessing a wide range of cyanated triazole and benzotriazole analogues, expanding the chemical space for applications in drug discovery and materials science.
References
1-Cyanobenzotriazole: A Comprehensive Technical Guide to Electrophilic Cyanation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a cyano group is a pivotal transformation in organic synthesis, providing a versatile handle for further functionalization in the development of pharmaceuticals and other advanced materials. While traditional cyanating agents often involve highly toxic and nucleophilic cyanide sources, electrophilic cyanating agents offer a safer and often more selective alternative. Among these, 1-cyanobenzotriazole (CBT) has emerged as a stable, crystalline, and highly effective reagent for the cyanation of a wide range of nucleophiles. This technical guide provides an in-depth overview of this compound, including its synthesis, physicochemical properties, reaction mechanisms, and detailed experimental protocols for its application in electrophilic cyanation reactions.
Introduction to this compound (CBT)
This compound (CBT) is a valuable reagent in organic chemistry, serving as an electrophilic source of the cyanide group ("CN+").[1] Unlike many traditional cyanating agents that are highly toxic, volatile, or unstable, CBT is a stable, non-volatile, crystalline solid, which significantly mitigates the risk of exposure.[1] Its utility lies in its ability to react with a broad spectrum of nucleophiles, including carbanions, amines, and thiols, to introduce a nitrile functionality.[2][3] The cyano group is a critical functional group in medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties to drug candidates.
Table 1: Physicochemical Properties of this compound [4][5]
| Property | Value |
| CAS Number | 15328-32-2 |
| Molecular Formula | C₇H₄N₄ |
| Molecular Weight | 144.13 g/mol |
| Appearance | Colorless needles/powder |
| Melting Point | 73-76 °C[2] |
| Solubility | Soluble in THF, ethyl acetate |
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 8.23 (d, J = 8.4 Hz, 1H), 7.76–7.87 (m, 2H), 7.58–7.68 (m, 1H)[2] |
| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 143.3, 132.7, 131.6, 126.8, 121.4, 109.5, 103.7[2] |
Synthesis of this compound
This compound can be readily prepared in high yield from commercially available starting materials. The most common and efficient synthesis involves the reaction of benzotriazole with a cyanogen halide, such as cyanogen bromide, in the presence of a base.[1][2]
Caption: Synthesis of this compound (CBT).
Detailed Experimental Protocol for CBT Synthesis[1][2]
Materials:
-
Benzotriazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Cyanogen bromide (BrCN)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (pre-washed with hexanes to remove mineral oil) in anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of benzotriazole in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour.
-
A solution of cyanogen bromide in anhydrous THF is then added slowly at 0-5 °C.
-
The reaction is allowed to stir at ambient temperature for 1.5 hours.
-
The resulting precipitate is removed by filtration and washed with THF.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water.
-
The organic layer is dried over magnesium sulfate, filtered, and the solvent is evaporated to afford this compound as a colorless powder.
Electrophilic Cyanation Reactions
This compound is an effective electrophilic cyanating agent for a variety of nucleophiles. The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the cyano group, with the benzotriazole anion acting as a good leaving group.
Caption: General Mechanism of Electrophilic Cyanation with CBT.
Cyanation of Carbon Nucleophiles
CBT is particularly effective for the C-cyanation of sp-, sp²-, and sp³-hybridized carbanions. These carbanions are typically generated in situ by treating a suitable precursor with a strong base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi).[2][6]
Table 2: Substrate Scope for C-Cyanation using this compound [2][6]
| Entry | Substrate | Base | Product | Yield (%) |
| 1 | Phenylacetonitrile | LDA | 2-Phenylmalononitrile | 70 |
| 2 | Benzyl cyanide | LDA | 2-Benzylmalononitrile | 65 |
| 3 | Ethyl phenylacetate | LDA | Ethyl 2-cyano-2-phenylacetate | 68 |
| 4 | Phenyl methyl sulfone | LDA | 2-Cyano-2-phenylmethyl phenyl sulfone | 78 |
| 5 | 2,2'-Bithiophene | n-BuLi | 5-Cyano-2,2'-bithiophene | 68 |
| 6 | Phenylacetylene | n-BuLi | Phenylpropiolonitrile | 72 |
| 7 | 1-(p-Toluenesulfonyl)indole | n-BuLi | 1-(p-Toluenesulfonyl)-2-cyanoindole | 65 |
| 8 | 2-Bromonaphthalene | n-BuLi | 2-Cyanonaphthalene | 75 |
Experimental Protocol for C-Cyanation of Active Methylene Compounds[2]
Materials:
-
Active methylene compound (e.g., phenylacetonitrile)
-
Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi)
-
This compound (CBT)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure (Method A with LDA):
-
A solution of the active methylene compound in anhydrous THF is added to a freshly prepared solution of LDA in THF at -78 °C under a nitrogen atmosphere.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The mixture is then cooled to 0 °C, and a solution of this compound in anhydrous THF is added.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired α-cyano derivative.
Procedure (Method B with n-BuLi): [6]
-
To a solution of the substrate in anhydrous THF at -78 °C under a nitrogen atmosphere, a solution of n-BuLi in hexanes is added dropwise.
-
The solution is stirred at -78 °C for 1 hour, then warmed to room temperature and stirred for an additional hour.
-
The reaction mixture is cooled back to -78 °C, and a solution of this compound in anhydrous THF is added.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up and purification are performed as described in Method A.
Applications in Drug Development
The introduction of a cyano group can significantly impact the biological activity and pharmacokinetic profile of a molecule. Nitriles can act as hydrogen bond acceptors, participate in dipole-dipole interactions, and serve as bioisosteres for other functional groups. Furthermore, the cyano group can be a precursor to other important functionalities such as amines, amides, and carboxylic acids. The use of CBT provides a reliable method for incorporating this important group during the synthesis of complex molecules, including active pharmaceutical ingredients. For instance, benzotriazole derivatives themselves have shown a wide range of biological activities.[7] The ability to selectively introduce a cyano group under mild conditions is a valuable tool in the synthesis of novel drug candidates. The use of 1-aminobenzotriazole, a related compound, has been demonstrated as a tool to investigate the role of CYP-mediated metabolism in drug bioavailability, highlighting the importance of the benzotriazole scaffold in drug development studies.[8]
Safety and Handling
While this compound is significantly safer than many other cyanating agents, appropriate safety precautions should always be taken.[9][10][11]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10]
-
First Aid:
-
Skin Contact: Immediately wash with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: If swallowed, seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[9]
-
Conclusion
This compound is a highly effective and advantageous electrophilic cyanating agent. Its stability, ease of handling, and broad substrate scope make it a valuable tool for the introduction of the cyano group in organic synthesis. The detailed protocols and data presented in this guide are intended to facilitate its use by researchers and professionals in the fields of chemistry and drug development, enabling the synthesis of novel and complex molecules with greater efficiency and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00390G [pubs.rsc.org]
- 4. This compound [drugfuture.com]
- 5. This compound | C7H4N4 | CID 854385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of 1-aminobenzotriazole in differentiating the role of CYP-mediated first pass metabolism and absorption in limiting drug oral bioavailability: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Preparation of 1-Cyanobenzotriazole from Benzotriazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-cyanobenzotriazole, a versatile cyanating agent, from its precursor, benzotriazole. The document outlines the prevalent synthetic methodology, offers a detailed experimental protocol, and presents key quantitative data in a structured format.
Introduction
This compound (also known as 1H-benzotriazole-1-carbonitrile) is a stable, non-volatile, and crystalline solid that serves as an effective electrophilic cyanating agent.[1] It is utilized in organic synthesis to introduce the cyano group into a variety of molecules, including the formation of α-cyano-sulfones, -ketones, -alkanecarboxylate esters, and other functionalized nitriles.[1][2] Its ease of handling and high reactivity make it a valuable reagent in the development of novel chemical entities, particularly within the pharmaceutical and agrochemical industries. This guide details a high-yield, straightforward preparation of this compound from benzotriazole.
Synthetic Pathway
The synthesis of this compound from benzotriazole is typically achieved through a two-step, one-pot reaction. The process involves the deprotonation of benzotriazole to form the sodium salt, followed by quenching with a cyanating agent, most commonly cyanogen bromide.
First, benzotriazole is treated with a strong base, such as sodium hydride, to form the sodium benzotriazolide salt in situ. This intermediate is then reacted with cyanogen bromide to yield this compound. The use of the sodium salt of benzotriazole allows for the formation of the pure this compound product after a simple filtration and evaporation of the solvent.[1][2]
Caption: Synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Yield | 92%[1][2] |
| Melting Point | 73-76 °C[2][3] |
| Molecular Formula | C₇H₄N₄[3] |
| Molecular Weight | 144.13 g/mol [3] |
| ¹H NMR (300 MHz, CDCl₃) | δ 8.23 (d, J = 8.4 Hz, 1H), 7.76–7.87 (m, 2H), 7.58–7.68 (m, 1H)[1][2] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 143.3, 132.7, 131.6, 126.8, 121.4, 109.5, 103.7[1][2] |
| Appearance | Colorless powder[2] or colorless needles[3] |
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound.[2]
Materials and Equipment:
-
Benzotriazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Cyanogen bromide
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Nitrogen atmosphere setup
-
Filtration apparatus
-
Rotary evaporator
Procedure:
Caption: Experimental workflow for the synthesis.
-
Preparation of Sodium Benzotriazolide:
-
Cyanation Reaction:
-
Work-up and Purification:
-
Filter the resulting precipitate and wash it with THF.[2]
-
Collect the filtrate and evaporate the solvent under reduced pressure.[2]
-
Dissolve the residue in ethyl acetate and wash with water.[2]
-
Dry the organic phase over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a colorless powder.[2]
-
Safety Considerations
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood and under an inert atmosphere.
-
Cyanogen Bromide: Highly toxic and corrosive. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Tetrahydrofuran (THF): Can form explosive peroxides. Use freshly distilled THF from a reliable source.
This guide provides a foundational understanding and practical protocol for the synthesis of this compound. Researchers should always consult relevant safety data sheets and adhere to standard laboratory safety practices when performing these procedures.
References
Methodological & Application
The Role of Benzotriazole Derivatives in Modern Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efficient peptide bond formation is a cornerstone of peptide chemistry, essential for the development of therapeutics, research tools, and novel biomaterials. While a multitude of coupling reagents exist, derivatives of benzotriazole have emerged as a highly effective and widely adopted class of activating agents. This document provides a comprehensive overview of the application of key benzotriazole-based reagents in peptide synthesis. It is important to note that while 1-cyanobenzotriazole is a known reagent in organic synthesis, its application is primarily in C-cyanation reactions, not as a peptide coupling agent. This guide will therefore focus on the well-established and highly effective hydroxybenzotriazole (HOBt) and its derivatives, which are the cornerstone of benzotriazole-mediated peptide coupling.
Mechanism of Action: The Role of Benzotriazole Esters
The central principle behind the efficacy of benzotriazole-based coupling reagents is the in situ formation of a highly reactive benzotriazole ester of the N-protected amino acid. This active ester is more susceptible to nucleophilic attack by the amino group of the incoming amino acid than the free carboxylic acid. The benzotriazole moiety acts as an excellent leaving group, facilitating the formation of the peptide bond.
The general mechanism involves two key steps:
-
Activation: The carboxylic acid of the N-protected amino acid is activated by a coupling reagent (e.g., a carbodiimide like DCC or DIC) in the presence of a benzotriazole derivative, typically 1-hydroxybenzotriazole (HOBt). This forms the active benzotriazole ester.
-
Coupling: The amino group of the second amino acid (or peptide) attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate. This intermediate then collapses, releasing the benzotriazole and forming the new peptide bond.
The use of HOBt as an additive significantly suppresses side reactions, most notably racemization, which is a critical concern in peptide synthesis.[1][2][3]
Key Benzotriazole-Based Coupling Reagents
Several benzotriazole derivatives have been developed to optimize coupling efficiency, minimize side reactions, and improve handling. These can be broadly categorized into additives and standalone coupling reagents (phosphonium and aminium/uronium salts).
Additives:
-
1-Hydroxybenzotriazole (HOBt): The classic and most widely used additive. It is cost-effective and highly efficient at preventing racemization when used with carbodiimides.[2][3]
-
1-Hydroxy-7-azabenzotriazole (HOAt): More reactive than HOBt due to the electron-withdrawing effect of the nitrogen atom at the 7-position. This increased reactivity can be advantageous for difficult couplings.[4][5]
-
6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt): Offers a good balance of reactivity and cost between HOBt and HOAt.[5][6]
Phosphonium and Aminium/Uronium Salts:
These reagents incorporate the benzotriazole moiety directly into their structure, acting as both the activating agent and the source of the active ester. They are generally more reactive and lead to faster coupling times than the carbodiimide/additive approach.
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP): One of the first phosphonium salt reagents developed. While effective, its use has declined due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[4][7]
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®): A safer alternative to BOP that does not produce HMPA. It is highly efficient for both solution-phase and solid-phase peptide synthesis.[2][4]
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU): A widely used aminium salt coupling reagent known for its high efficiency and low racemization.[1][2][8][9]
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU): The 7-aza analogue of HBTU, exhibiting higher reactivity and often used for sterically hindered amino acids and difficult coupling reactions.[2][9]
Quantitative Data Comparison
The following table summarizes key performance indicators for commonly used benzotriazole-based coupling reagents. The data is compiled from various literature sources and should be considered as a general guide. Optimal conditions may vary depending on the specific peptide sequence and reaction conditions.
| Reagent/System | Relative Reactivity | Racemization Suppression | Cost | Key Features & Considerations |
| DIC/HOBt | Moderate | Excellent | Low | Standard, reliable method. Byproduct (diisopropylurea) is soluble.[2] |
| DIC/HOAt | High | Excellent | Moderate | More reactive than DIC/HOBt, good for difficult couplings.[4][5] |
| PyBOP® | High | Excellent | High | Safer alternative to BOP, no carcinogenic byproducts.[2][4] |
| HBTU | High | Excellent | Moderate | Very efficient and widely used. Can cause guanidinylation of the N-terminus if used in excess.[1][2][9] |
| HATU | Very High | Excellent | High | More reactive than HBTU, ideal for sterically hindered couplings.[2][9] |
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling using DIC/HOBt in Solution Phase
This protocol describes a standard method for the formation of a dipeptide.
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH)
-
Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Neutralization: Add the amino acid ester hydrochloride (1.0 eq) to the solution, followed by DIPEA (1.1 eq) to neutralize the hydrochloride salt. Stir the mixture for 5-10 minutes at room temperature.
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add DIC (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated diisopropylurea (DIU).
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude dipeptide by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using HBTU
This protocol outlines a typical coupling cycle on a solid support (e.g., Rink Amide resin) using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acid (4.0 eq relative to resin loading)
-
HBTU (3.9 eq)
-
HOBt (4.0 eq)
-
DIPEA (8.0 eq)
-
Anhydrous DMF
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Solid-phase synthesis vessel and shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and shake for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid by dissolving it with HBTU, HOBt, and DIPEA in a minimal amount of DMF. Allow to stand for 2-5 minutes.
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
Visualizations
Caption: General workflow for peptide bond formation using a carbodiimide (DIC) and HOBt.
Caption: A typical cycle in Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry and HBTU.
Caption: Classification of common benzotriazole-based reagents used in peptide synthesis.
Conclusion
Benzotriazole derivatives are indispensable tools in modern peptide synthesis, offering a robust and versatile platform for the efficient formation of peptide bonds. While a variety of these reagents exist, the choice of a specific agent depends on factors such as the complexity of the peptide, the scale of the synthesis, and cost considerations. By understanding the underlying mechanisms and following established protocols, researchers can leverage the power of benzotriazole chemistry to successfully synthesize a wide range of peptides for various applications in research and drug development.
References
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. bachem.com [bachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. people.uniurb.it [people.uniurb.it]
- 7. researchgate.net [researchgate.net]
- 8. HBTU FOR PEPTIDE SYNTHESIS | Oman CHEMICAL [omanchem.com]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
Application Notes and Protocols: 1-Cyanobenzotriazole as a Reagent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyanobenzotriazole (BtCN) is a highly effective and versatile electrophilic cyanating agent used in organic synthesis. It offers a stable, crystalline, and less hazardous alternative to other cyanating reagents. This document provides detailed application notes and experimental protocols for the use of this compound, with a primary focus on its well-established role in C-C bond formation through the cyanation of a wide range of carbanions. While benzotriazole derivatives are common in peptide synthesis, the use of this compound as a direct coupling reagent for peptide bond formation is not well-documented in the scientific literature.
Introduction
The introduction of a cyano group is a fundamental transformation in organic synthesis, as nitriles are valuable intermediates that can be converted into various functional groups, including amines, carboxylic acids, and ketones. This compound has emerged as a superior reagent for electrophilic cyanation, reacting with a variety of nucleophiles to afford the corresponding nitriles in good to excellent yields.[1][2] Its stability as a non-volatile solid enhances its safety and ease of handling compared to reagents like cyanogen bromide.[1]
Applications in C-Cyanation
This compound is a potent electrophilic "CN+" synthon for the cyanation of sp-, sp2-, and sp3-hybridized carbanions. It has been successfully employed in the synthesis of α-cyano sulfones, ketones, esters, and malononitriles, as well as in the cyanation of aromatic and heteroaromatic compounds.[1][3]
Cyanation of Active Methylene Compounds
A primary application of this compound is the cyanation of compounds with acidic C-H bonds. The substrate is typically deprotonated with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), to generate the corresponding carbanion, which then reacts with this compound.[1]
Table 1: Cyanation of Active Methylene Compounds with this compound [1]
| Substrate | Base | Product | Yield (%) |
| Phenylacetonitrile | LDA | 2-Phenylmalononitrile | 70 |
| Benzyl phenyl sulfone | LDA | 2-Phenyl-2-(phenylsulfonyl)acetonitrile | 72 |
| Ethyl phenylacetate | LDA | Ethyl 2-cyano-2-phenylacetate | 68 |
| 2-Phenylpropanenitrile | LDA | 2-Methyl-2-phenylmalononitrile | 65 |
| Diphenylmethane | n-BuLi | 2,2-Diphenylacetonitrile | 78 |
| Fluorene | n-BuLi | 9-Cyanofluorene | 75 |
Cyanation of Aromatic and Heteroaromatic Compounds
Aromatic and heteroaromatic compounds can be cyanated using this compound following lithiation. The order of addition, specifically the inverse addition of the electrophile to the anion, has been found to improve yields in some cases.[3]
Table 2: Cyanation of Aromatic and Heteroaromatic Compounds [3]
| Substrate | Lithiating Agent | Product | Yield (%) |
| 2,2'-Bithiophene | n-BuLi | 5-Cyano-2,2'-bithiophene | 68 |
| Thiophene | n-BuLi | 2-Cyanothiophene | 61 |
| 2-Bromonaphthalene | t-BuLi | 2-Cyanonaphthalene | 75 |
| 9-Bromoanthracene | t-BuLi | 9-Cyanoanthracene | 61 |
| Phenylacetylene | n-BuLi | Phenylpropiolonitrile | 83 |
Experimental Protocols
Synthesis of this compound[1]
This protocol describes a convenient synthesis of this compound from benzotriazole and cyanogen bromide.
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Materials:
-
Benzotriazole (10 g, 84 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 3.36 g, 84 mmol)
-
Cyanogen bromide (9.7 g, 92.4 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Magnesium sulfate
Procedure:
-
Dissolve benzotriazole in anhydrous THF (150 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve cyanogen bromide in dry THF (25 mL).
-
Rapidly add the cyanogen bromide solution to the vigorously stirred sodium benzotriazole solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1.5 hours.
-
Filter the resulting precipitate and wash it with THF.
-
Evaporate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic phase over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a colorless powder.
General Protocol for C-Cyanation of Active Methylene Compounds[1]
This protocol provides a general method for the cyanation of substrates with acidic protons using LDA as the base.
General Workflow for C-Cyanation
Caption: C-Cyanation Experimental Workflow.
Materials:
-
Substrate (e.g., Phenylacetonitrile, 6 mmol)
-
Lithium diisopropylamide (LDA) solution (prepared in situ or commercial, 12 mmol)
-
This compound (6.6 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Prepare a solution of LDA by adding n-butyllithium (2.5 M in hexanes, 4.8 mL, 12 mmol) to a solution of diisopropylamine (1.68 mL, 12 mmol) in anhydrous THF (15 mL) at 0 °C under a nitrogen atmosphere. Stir for 30 minutes.
-
Add a solution of the substrate (6 mmol) in anhydrous THF (15 mL) dropwise to the LDA solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture back to 0 °C.
-
Add this compound (6.6 mmol) in one portion.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired α-cyano derivative.
Role in Peptide Synthesis
While benzotriazole-derived reagents such as 1-hydroxybenzotriazole (HOBt) and its uronium/phosphonium salts (HBTU, HATU, PyBOP) are cornerstones of modern peptide synthesis, acting as coupling additives or activating agents to facilitate amide bond formation and suppress racemization, the direct application of this compound for this purpose is not established in the literature. Searches for protocols or mechanistic studies involving this compound as a peptide coupling reagent have not yielded relevant results. Its primary utility remains in the realm of electrophilic cyanation. Researchers in drug development should therefore rely on well-established benzotriazole-based coupling reagents for peptide synthesis.
Relationship of Benzotriazole Derivatives in Peptide Synthesis
Caption: Benzotriazole Reagent Applications.
Safety Information
This compound is a toxic substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and causes skin and serious eye irritation.[4] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and practical reagent for the electrophilic cyanation of a diverse range of substrates in organic synthesis. Its stability and ease of handling make it a preferred choice over many other cyanating agents. The provided protocols offer robust methods for its synthesis and application in C-cyanation reactions. While its structural relationship to common peptide coupling reagents is noted, its use in direct amide bond formation is not supported by current literature. Researchers are advised to use established coupling reagents for peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker - Chemical Science (RSC Publishing) [pubs.rsc.org]
Protocol for C-cyanation using 1-Cyanobenzotriazole: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a cyano group is a fundamental transformation in organic synthesis, providing a versatile handle for the preparation of a wide range of functionalities, including amines, carboxylic acids, and heterocycles. While traditional cyanation methods often rely on highly toxic and nucleophilic cyanide sources, electrophilic cyanating agents offer a safer and often more selective alternative. 1-Cyanobenzotriazole has emerged as a highly effective electrophilic cyanating agent ("CN+” synthon) for the C-cyanation of a diverse array of carbon nucleophiles.[1][2] This stable, non-volatile, crystalline solid offers significant advantages in terms of handling and safety compared to many other cyanating reagents.[1]
This document provides detailed protocols for the use of this compound in C-cyanation reactions, covering the cyanation of active methylene compounds, aromatic and heteroaromatic systems.
Data Presentation
The following tables summarize the reaction conditions and yields for the C-cyanation of various substrates using this compound.
Table 1: C-Cyanation of Active Methylene Compounds [1][3]
| Entry | Substrate | Base | Product | Yield (%) |
| 1 | Phenylacetonitrile | LDA | 2-Phenylmalononitrile | 70 |
| 2 | Benzyl phenyl sulfone | LDA | 2-Cyano-2-phenyl-1-phenethylsulfone | 78 |
| 3 | Ethyl phenylacetate | LDA | Ethyl 2-cyano-2-phenylacetate | 70 |
| 4 | Acetophenone | LDA | 2-Cyanoacetophenone | 65 |
| 5 | Diphenylmethane | n-BuLi | 2,2-Diphenylacetonitrile | 70 |
Table 2: C-Cyanation of Aromatic and Heteroaromatic Compounds [2]
| Entry | Substrate | Base | Product | Yield (%) |
| 1 | Thiophene | n-BuLi | 2-Cyanothiophene | 83 |
| 2 | N-Methylpyrrole | n-BuLi | 1-Methyl-1H-pyrrole-2-carbonitrile | 55 |
| 3 | 2-Bromonaphthalene | n-BuLi | 2-Naphthonitrile | 75 |
| 4 | Phenylacetylene | n-BuLi | 3-Phenylpropiolonitrile | 61 |
Experimental Protocols
Synthesis of this compound[1]
This protocol describes the preparation of the cyanating agent, this compound.
Materials:
-
Benzotriazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Cyanogen bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Magnesium sulfate
Procedure:
-
Dissolve benzotriazole (10.0 g, 84 mmol) in anhydrous THF (150 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (3.7 g, 92.4 mmol, 60% dispersion) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve cyanogen bromide (9.8 g, 92.4 mmol) in anhydrous THF (25 mL).
-
Rapidly add the cyanogen bromide solution to the vigorously stirred sodium benzotriazole solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1.5 hours.
-
Filter the reaction mixture to remove the precipitate (sodium bromide) and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound as a colorless powder.
Characterization:
-
Melting Point: 74–76 °C[1]
-
¹H NMR (CDCl₃): δ 8.23 (d, J = 8.4 Hz, 1H), 7.87–7.76 (m, 2H), 7.68–7.58 (m, 1H)[1]
-
¹³C NMR (CDCl₃): δ 143.3, 132.7, 131.6, 126.8, 121.4, 109.5, 103.7[1]
General Protocol for C-Cyanation of Active Methylene Compounds[1]
This protocol is suitable for the cyanation of substrates with acidic protons, such as ketones, esters, and nitriles.
Materials:
-
Substrate (e.g., Phenylacetonitrile)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Magnesium sulfate
Procedure:
-
Prepare a solution of lithium diisopropylamide (LDA) in situ by adding n-BuLi (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere. Stir for 30 minutes.
-
Add a solution of the substrate (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the mixture to 0 °C and add a solution of this compound (1.05 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol for C-Cyanation of Heteroaromatic Compounds: Synthesis of 1-Methyl-1H-pyrrole-2-carbonitrile[1]
This protocol details the cyanation of an electron-rich heterocycle.
Materials:
-
N-Methylpyrrole
-
n-Butyllithium (n-BuLi)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Magnesium sulfate
Procedure:
-
Dissolve N-methylpyrrole (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.
-
Slowly add n-BuLi (1.0 eq) to the solution and stir at -78 °C for 1 hour.
-
Add a solution of this compound (1.05 eq) in anhydrous THF to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-methyl-1H-pyrrole-2-carbonitrile as a yellow oil.[1]
Characterization of 1-Methyl-1H-pyrrole-2-carbonitrile: [1]
-
¹H NMR (CDCl₃): δ 6.81–6.78 (m, 2H), 6.16 (dd, J = 4.0, 1.4 Hz, 1H), 3.78 (s, 3H).
-
¹³C NMR (CDCl₃): δ 160.6, 127.4, 119.9, 113.7, 109.4, 35.2.
Mandatory Visualization
Caption: General mechanism of C-cyanation using this compound.
Caption: General experimental workflow for C-cyanation.
Safety Information
This compound is a toxic compound and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS).
References
Applications of 1-Cyanobenzotriazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyanobenzotriazole (BtCN) is a versatile and efficient electrophilic cyanating agent widely employed in medicinal chemistry.[1][2] As a stable, crystalline solid, it offers a safer alternative to other cyanating reagents, which are often toxic, volatile, or unstable.[3][4] The primary application of BtCN in medicinal chemistry lies in its ability to introduce the nitrile (cyano) functional group into a diverse range of molecular scaffolds. The nitrile moiety is a key pharmacophore found in numerous clinically approved drugs and biologically active compounds, contributing to their therapeutic effects through various mechanisms, including enzyme inhibition and metabolic stability.[5][6]
This document provides detailed application notes on the use of this compound in the synthesis of key intermediates for drug discovery, along with comprehensive experimental protocols and supporting data.
Application Notes
Electrophilic Cyanation of Carbon Nucleophiles
This compound serves as an excellent electrophilic source of the cyanide group ("CN+"), reacting readily with a variety of carbanions. This property is particularly valuable in medicinal chemistry for the synthesis of α-substituted nitriles, which are precursors to a wide array of functional groups and heterocyclic systems.[2][4]
Key Applications:
-
Synthesis of α-Cyano Sulfones, Ketones, and Esters: BtCN is highly effective in the cyanation of in situ-generated carbanions from sulfones, ketones, and esters. The resulting α-cyano derivatives are versatile intermediates in organic synthesis.[2]
-
Preparation of Arylacetonitriles and Malononitriles: The reaction of BtCN with arylacetonitrile anions provides a straightforward route to arylmalononitriles. These compounds are important building blocks for the synthesis of various pharmaceuticals.[2][7]
-
Cyanation of Heterocycles: BtCN can be used to introduce a cyano group onto various heterocyclic rings, a common strategy in the development of novel therapeutic agents.[2] The benzotriazole moiety itself is a privileged scaffold in medicinal chemistry, known to be present in compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[6][8][9][10][11][12][13][14]
Advantages of this compound in Medicinal Chemistry
-
Safety and Handling: As a non-volatile, crystalline solid, BtCN is significantly safer to handle compared to reagents like cyanogen bromide or hydrogen cyanide.[4]
-
High Reactivity and Yields: It provides good to excellent yields in cyanation reactions with a broad range of substrates.[2][4]
-
Mild Reaction Conditions: Cyanation reactions using BtCN can often be performed under mild conditions, which is crucial when dealing with complex and sensitive molecules in a drug discovery program.[2]
Quantitative Data
The following table summarizes the yields of various C-cyanation reactions using this compound on a range of substrates relevant to medicinal chemistry.
| Entry | Substrate | Product | Yield (%) | Reference |
| 1 | Phenylacetonitrile | 2-Phenylmalononitrile | 70 | [2] |
| 2 | Benzylcyanide | 2-Benzylmalononitrile | 65 | [2] |
| 3 | Ethyl Phenylacetate | Ethyl 2-cyano-2-phenylacetate | 68 | [2] |
| 4 | Ethyl 3-phenylpropanoate | Ethyl 2-cyano-3-phenylpropanoate | 60 | [2] |
| 5 | 2-Phenylacetophenone | 2-Benzoyl-2-phenylacetonitrile | 75 | [2] |
| 6 | Phenyl Methyl Sulfone | 2-Cyano-2-phenylmethyl phenyl sulfone | 78 | [2] |
| 7 | Benzyl Phenyl Sulfone | 2-Cyano-2-phenylethyl phenyl sulfone | 72 | [2] |
| 8 | Diphenylmethane | 2,2-Diphenylacetonitrile | 60 | [4] |
| 9 | 9H-Fluorene | 9-Cyanofluorene | 70 | [4] |
| 10 | 1-Methyl-1H-pyrrole | 1-Methyl-1H-pyrrole-2-carbonitrile | 55 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound (BtCN)
This protocol describes the synthesis of this compound from benzotriazole and cyanogen bromide.[2][4]
Materials:
-
Benzotriazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Cyanogen bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of benzotriazole (1 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of cyanogen bromide (1.1 equivalents) in anhydrous THF dropwise at 0-5 °C.
-
Allow the reaction mixture to stir at ambient temperature for 1.5 hours.
-
Filter the reaction mixture to remove the precipitate and wash the solid with THF.
-
Evaporate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic phase over magnesium sulfate, filter, and remove the solvent under reduced pressure to afford this compound as a colorless powder.
Protocol 2: General Procedure for C-Cyanation using this compound
This protocol provides a general method for the cyanation of a carbon nucleophile using BtCN.[2]
Materials:
-
Substrate (e.g., ketone, ester, sulfone)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
This compound (BtCN)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Generation of the Carbanion (Method A - LDA):
-
To a solution of diisopropylamine (2.0 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add n-butyllithium (2.0 equivalents) dropwise.
-
Stir the solution at 0 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add a solution of the substrate (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
-
Cyanation:
-
Cool the reaction mixture to 0 °C.
-
Add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired α-cyano product.
-
Visualizations
Caption: Synthesis of this compound (BtCN).
Caption: General workflow for C-cyanation using BtCN.
Conclusion
This compound is a valuable reagent in medicinal chemistry, primarily for the introduction of the nitrile functional group. Its stability, safety profile, and high reactivity make it an excellent choice for the synthesis of complex molecules in drug discovery and development. The protocols and data presented here provide a comprehensive guide for researchers utilizing BtCN in their synthetic endeavors. The versatility of the resulting α-cyano products as synthetic intermediates further underscores the importance of this compound in the medicinal chemist's toolbox.
References
- 1. This compound | C7H4N4 | CID 854385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN101522704A - Method for peptide synthesis - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation, and molecular docking studies of novel 1,3,4-oxadiazole derivatives possessing benzotriazole moiety as FAK inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anticancer activity of benzotriazole derivatives [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Application Notes and Protocols: 1-Cyanobenzotriazole for the Synthesis of Nitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyanobenzotriazole (BtCN) has emerged as a highly effective and versatile electrophilic cyanating agent for the synthesis of a wide range of nitriles.[1][2] This stable, non-volatile, crystalline solid offers a safer alternative to many traditional cyanating agents, which are often highly toxic, volatile, or unstable.[2] BtCN is particularly useful for the C-cyanation of in situ-generated carbanions, providing access to α-cyano-sulfones, -ketones, -alkanecarboxylate esters, -cyanides, -alkylheterocycles, and -diarylmethanes in good to high yields.[2] This document provides detailed application notes and experimental protocols for the use of this compound in nitrile synthesis.
Advantages of this compound
-
Safety: As a stable, non-volatile crystalline solid, this compound limits the risk of toxic exposure.[2]
-
Versatility: It is effective for the cyanation of a diverse range of functionalized compounds.[1]
-
High Yields: The synthesis of nitriles using BtCN generally proceeds with good to high isolated yields, typically in the range of 55-78%.[2]
-
Convenience: It is a convenient source of the cyanating electrophile (NC+).[2]
General Reaction Scheme
The synthesis of nitriles using this compound typically involves the deprotonation of a suitable precursor with a strong base to form a carbanion, which then undergoes electrophilic substitution with BtCN.
Caption: General reaction pathway for nitrile synthesis using this compound.
Experimental Protocols
Preparation of this compound (1)
A solution of benzotriazole (10 g, 84 mmol) in anhydrous THF (150 ml) is cooled to 0°C.[1] Sodium hydride (60%, 3.36 g, 92.4 mmol) is added, and the mixture is stirred at 0°C for 30 minutes.[1] A solution of cyanogen bromide (9.7 g, 92.4 mmol) in dry THF (25 mL) is then added rapidly to the vigorously stirred solution. The reaction mixture is allowed to react at ambient temperature for 1.5 hours. The precipitate is filtered off and washed with THF. The filtrate is evaporated, and the residue is dissolved in ethyl acetate and washed with water. The organic phase is dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford this compound as a colorless powder in 92% yield.[1]
General Procedure for the Synthesis of α-Cyano Derivatives (Method A)
This method is suitable for the cyanation of substrates such as sulfones, esters, and ketones.
-
A solution of diisopropylamine (12.0 mmol) in THF (15.0 mL) is treated with n-butyllithium (2.5 M in n-hexane, 12.0 mmol) at 0°C under a nitrogen atmosphere.[1]
-
After 30 minutes at 0°C, a solution of the substrate (6 mmol) in THF (15 mL) is added dropwise.[1]
-
The mixture is stirred at room temperature for 2 hours, then cooled to 0°C.[1]
-
A solution of this compound (0.91 g, 6.3 mmol) in THF (10 mL) is slowly added.[1]
-
The mixture is allowed to warm to room temperature while stirring overnight and then quenched with a saturated solution of ammonium chloride.[1]
-
The product is extracted with ethyl acetate, and the organic layer is purified by silica gel column chromatography to yield the α-cyanoalkyl derivative.[1]
General Procedure for the Synthesis of α-Cyano Derivatives (Method B)
This method is applicable for less acidic substrates like certain alkylated heterocycles and diarylmethanes.
-
A solution of the substrate (6 mmol) in THF (15 mL) is treated with n-butyllithium (2.2 molar equivalents) at 0°C under a nitrogen atmosphere.[1]
-
The mixture is stirred at room temperature for 12 hours to generate the corresponding lithio derivative.[1]
-
The solution is cooled to 0°C, and a solution of this compound (0.91 g, 6.3 mmol) in THF (10 mL) is slowly added.[1]
-
The reaction is stirred overnight at room temperature and then quenched with a saturated solution of ammonium chloride.[1]
-
The product is extracted with ethyl acetate and purified by silica gel column chromatography.[1]
Caption: Experimental workflow for Method A.
Quantitative Data Summary
The following table summarizes the yields of various α-cyano derivatives prepared using this compound.
| Entry | Substrate | Product | Method | Yield (%) |
| 1 | Phenylacetonitrile | 2-Phenylmalononitrile | A | 78 |
| 2 | Benzyl phenyl sulfone | 2-Cyano-1,1-diphenylethanesulfone | A | 65 |
| 3 | Ethyl phenylacetate | Ethyl 2-cyano-2-phenylacetate | A | 62 |
| 4 | Diphenylmethane | Diphenylacetonitrile | B | 65 |
| 5 | 2-Methylpyridine | 2-Pyridylacetonitrile | B | 70 |
| 6 | 2-Ethyl-5-methylfuran | 2-(5-Methylfuran-2-yl)propanenitrile | B | 65 |
| 7 | 1-Methyl-2-pyrroleacetonitrile | 2-(1-Methylpyrrol-2-yl)malononitrile | B | 55 |
| 8 | Phenyl phenylsulfonylmethyl sulfide | 2-Phenyl-2-(phenylsulfonyl)acetonitrile | A | 65 |
| 9 | 4-Anisyl methyl ketone | 2-(4-Methoxyphenyl)-3-oxobutanenitrile | A | 35 |
| 10 | Phenyl vinyl sulfone | 2-Phenyl-2-(phenylsulfonyl)acetonitrile | A | 62 |
Data synthesized from references[2].
Conclusion
This compound is a valuable reagent for the synthesis of nitriles, offering a safe and efficient method for the introduction of a cyano group into a variety of organic molecules. The protocols outlined in this document provide a foundation for researchers to utilize this reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science where nitrile-containing compounds are of significant interest.
References
Application Notes and Protocols for Amide Synthesis Using 1-Cyanobenzotriazole as a Coupling Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The use of 1-Cyanobenzotriazole (CBT) as a coupling agent for amide synthesis is a theoretical application presented here for research and development purposes. As of the latest literature review, CBT is primarily documented as a C-cyanation reagent. The following protocols and mechanisms are hypothetical and based on the known chemistry of related benzotriazole-based coupling agents. Experimental validation is required to determine the efficacy and optimal conditions for this proposed application.
Introduction
Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and various advanced materials. The development of efficient and mild coupling agents is crucial for modern drug discovery and development. Benzotriazole-based reagents, such as HBTU, HATU, and BOP, are widely recognized for their effectiveness in promoting amide bond formation with high yields and low racemization.
This document proposes the exploration of this compound (CBT) as a novel coupling agent for amide synthesis. While traditionally used for C-cyanation, its structure, featuring a reactive N-cyano group, suggests a potential for activating carboxylic acids towards nucleophilic attack by amines. These notes provide a hypothesized mechanism, detailed experimental protocols for investigation, and templates for data collection to facilitate the evaluation of CBT in this new role.
Hypothesized Mechanism of Action
The proposed mechanism for CBT-mediated amide synthesis involves a two-step process initiated by the activation of a carboxylic acid.
-
Activation of Carboxylic Acid: In the presence of a non-nucleophilic base, the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks the electrophilic carbon of the nitrile group in this compound. This reaction is proposed to form a highly reactive O-acylisourea-like intermediate, with the benzotriazole moiety acting as an excellent leaving group.
-
Nucleophilic Acyl Substitution: The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated ester intermediate. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield the desired amide and releases benzotriazole and a cyanide-related byproduct. The presence of a base is crucial to neutralize the released proton and drive the reaction to completion.
Visualizing the Proposed Reaction Pathway
The following diagram illustrates the hypothesized mechanism of amide bond formation using this compound as a coupling agent.
Caption: Hypothesized mechanism for amide synthesis using CBT.
Experimental Protocols
The following are suggested starting protocols for investigating the efficacy of this compound as an amide coupling agent. Optimization of solvent, base, temperature, and reaction time will likely be necessary for different substrates.
Protocol 1: General Amide Synthesis
Materials:
-
Carboxylic acid
-
Amine
-
This compound (CBT)
-
N,N-Diisopropylethylamine (DIEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M), add this compound (1.1 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIEA) (2.5 equiv) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Add the amine (1.2 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: Peptide Coupling
For the coupling of N-protected amino acids, careful control of the reaction conditions is necessary to minimize racemization.
Materials:
-
N-protected amino acid
-
C-protected amino acid or peptide
-
This compound (CBT)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reagents and solvents for workup and purification as in Protocol 1.
Procedure:
-
Dissolve the N-protected amino acid (1.0 equiv) and this compound (1.1 equiv) in anhydrous DMF (0.2 M).
-
Cool the solution to 0 °C.
-
Add DIEA (2.5 equiv) and stir for 10 minutes.
-
Add the C-protected amino acid or peptide (1.0 equiv) to the mixture.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature for an additional 2-12 hours, monitoring for completion.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the resulting peptide by flash chromatography or preparative HPLC.
-
Analyze the enantiomeric purity of the product using chiral HPLC or NMR with a chiral solvating agent.
Experimental Workflow
The general workflow for the proposed amide synthesis using this compound is depicted below.
Caption: General workflow for CBT-mediated amide synthesis.
Data Presentation: Templates for Experimental Results
The following tables are provided as templates for researchers to systematically record and compare their experimental findings when investigating the use of this compound as a coupling agent.
Table 1: Screening of Reaction Conditions for the Synthesis of N-benzylbenzamide
| Entry | Solvent | Base (equiv) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | DMF | DIEA (2.5) | RT | 12 | ||
| 2 | DCM | DIEA (2.5) | RT | 12 | ||
| 3 | THF | DIEA (2.5) | RT | 12 | ||
| 4 | DMF | NMM (2.5) | RT | 12 | ||
| 5 | DMF | DIEA (2.5) | 0 to RT | 12 | ||
| 6 | DMF | DIEA (2.5) | 50 | 4 |
Table 2: Substrate Scope for Amide Synthesis using Optimized Conditions
| Entry | Carboxylic Acid | Amine | Product | Time (h) | Yield (%) |
| 1 | Benzoic acid | Benzylamine | N-benzylbenzamide | ||
| 2 | Acetic acid | Aniline | N-phenylacetamide | ||
| 3 | Phenylacetic acid | Morpholine | 2-phenyl-1-morpholinoethan-1-one | ||
| 4 | Boc-Gly-OH | H-Phe-OMe | Boc-Gly-Phe-OMe | ||
| 5 | (R)-Ibuprofen | (S)-Alanine methyl ester | Diastereomeric amides |
Table 3: Comparison with Standard Coupling Reagents
| Entry | Coupling Agent | Base | Time (h) | Yield (%) | Racemization (%) |
| 1 | CBT | DIEA | |||
| 2 | HBTU | DIEA | |||
| 3 | HATU | DIEA | |||
| 4 | EDC/HOBt | DIEA |
Conclusion and Future Outlook
The exploration of this compound as a coupling agent for amide synthesis presents an intriguing avenue for research. The proposed mechanism, based on the established reactivity of related benzotriazole derivatives, provides a solid foundation for experimental investigation. The detailed protocols and data templates offered in these application notes are intended to guide researchers in systematically evaluating the potential of CBT in this novel application. Should these investigations prove successful, this compound could emerge as a valuable and readily accessible addition to the synthetic chemist's toolkit for the construction of amide bonds. Further studies would be warranted to fully understand its substrate scope, limitations, and potential for minimizing racemization in peptide synthesis.
Application Notes and Protocols: Cyanation Reactions Using 1-Cyanobenzotriazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for cyanation utilizing 1-Cyanobenzotriazole (BtCN). This stable, non-volatile, and crystalline reagent serves as an effective electrophilic cyanating agent for a wide range of nucleophiles, making it a valuable tool in organic synthesis and drug discovery.[1][2]
Introduction to this compound as a Cyanating Reagent
This compound (BtCN) is an advantageous reagent for electrophilic cyanation, acting as a source of the cyano cation (CN+).[1][2] It offers a safer alternative to many traditional cyanating agents that are often volatile, toxic, or unstable.[1] BtCN has been successfully employed in the cyanation of a diverse array of substrates, including sp, sp2, and sp3 carbanions, amines, and thiols.[1][2][3] This versatility allows for the synthesis of various nitrile-containing compounds, which are important intermediates in the preparation of pharmaceuticals and other fine chemicals.
Synthesis of this compound (BtCN)
A high-yield synthesis of this compound can be achieved by treating benzotriazole with sodium hydride, followed by the addition of cyanogen bromide.[1][3] This method provides pure BtCN after a simple filtration and evaporation of the solvent, avoiding the need for purification by sublimation.[1][3]
Experimental Protocol: Synthesis of this compound [1]
-
Dissolve benzotriazole (10 g, 84 mmol) in anhydrous tetrahydrofuran (THF, 150 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add 60% sodium hydride (3.36 g, 92.4 mmol) to the solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve cyanogen bromide (9.7 g, 92.4 mmol) in dry THF (25 mL).
-
Rapidly add the cyanogen bromide solution to the vigorously stirred sodium benzotriazole solution.
-
Allow the reaction mixture to stir at ambient temperature for 1.5 hours.
-
Filter the resulting precipitate and wash it with THF.
-
Evaporate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic phase over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a colorless powder (92% yield).
Diagram: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
General Protocols for Cyanation Reactions with BtCN
The cyanation of various substrates using BtCN generally involves the in situ generation of a carbanion using a strong base, followed by the addition of BtCN. The order of addition can significantly impact the reaction yield, with inverse addition (adding BtCN to the carbanion solution) often providing better results.[2]
Method A: Cyanation using Lithium Diisopropylamide (LDA)[1]
This method is suitable for the cyanation of substrates such as sulfones, ketones, and esters.
Experimental Protocol:
-
Prepare a solution of LDA in anhydrous THF.
-
At 0 °C, add a solution of the substrate (6 mmol) in THF (15 mL) dropwise to the LDA solution.
-
Stir the mixture at room temperature for 2 hours to ensure complete carbanion formation.
-
Cool the mixture back to 0 °C.
-
Slowly add a solution of this compound (0.91 g, 6.3 mmol) in THF (10 mL).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by pouring it into a saturated solution of ammonium chloride (60 mL).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over MgSO4.
-
Purify the crude product by silica gel column chromatography.
Method B: Cyanation using n-Butyllithium (n-BuLi)[1]
This method is effective for less acidic substrates like certain heterocycles and diarylmethanes.
Experimental Protocol:
-
Dissolve the substrate in anhydrous THF.
-
Cool the solution to an appropriate temperature (e.g., -78 °C or room temperature).
-
Add n-BuLi (2.2 molar equivalents for some substrates) and stir for an extended period (e.g., 12 hours at room temperature) to generate the lithiated species.[1]
-
Add a solution of this compound in THF.
-
After the reaction is complete, quench with a saturated solution of ammonium chloride.
-
Perform an aqueous workup and extract the product.
-
Purify by column chromatography.
Diagram: General Cyanation Workflow
Caption: General workflow for cyanation using this compound.
Substrate Scope and Reaction Conditions
This compound has been shown to be effective for the cyanation of a variety of carbanions. The following tables summarize the reaction conditions and yields for different classes of substrates.
Table 1: Cyanation of Functionalized Alkyl Substrates[1][3]
| Entry | Substrate | Base | Temp (°C) | Time | Yield (%) |
| 1 | Phenylacetonitrile | LDA | RT | Overnight | 72 |
| 2 | Diphenylacetonitrile | LDA | RT | Overnight | 78 |
| 3 | Ethyl phenylacetate | LDA | RT | Overnight | 75 |
| 4 | Ethyl 2-phenylpropanoate | LDA | RT | Overnight | 70 |
| 5 | Phenyl methyl sulfone | LDA | RT | Overnight | 78 |
| 6 | Benzyl phenyl sulfone | LDA | RT | Overnight | 65 |
| 7 | 4-Anisyl methyl ketone | LDA | RT | Overnight | 35 |
| 8 | Phenyl benzyl ketone | LDA | RT | Overnight | 62 |
| 9 | Diphenylmethane | n-BuLi | RT | 12 h | 65 |
| 10 | 2-Methylpyridine | n-BuLi | RT | 12 h | 70 |
Table 2: Cyanation of Arenes and Heteroarenes[2]
| Entry | Substrate | Base | Addition Order | Temp (°C) | Yield (%) |
| 1 | 2,2'-Bithiophene | n-BuLi | Normal | -78 to RT | 40 |
| 2 | 2,2'-Bithiophene | n-BuLi | Inverse | -78 to RT | 68 |
| 3 | Phenylacetylene | n-BuLi | Inverse | -78 to RT | 83 |
| 4 | 1-(p-Toluenesulfonyl)pyrrole | n-BuLi | Inverse | -78 to RT | 75 |
| 5 | 1-(p-Toluenesulfonyl)indole | n-BuLi | Inverse | -78 to RT | 72 |
| 6 | 2-Bromonaphthalene | n-BuLi | Inverse | -78 to RT | 75 |
| 7 | 9-Bromoanthracene | n-BuLi | Inverse | -78 to RT | 61 |
Conclusion
This compound is a versatile and practical reagent for the electrophilic cyanation of a broad range of substrates. Its stability and the generally high yields obtained under relatively mild conditions make it a valuable tool for the introduction of the nitrile functionality in organic synthesis. The provided protocols and data serve as a guide for researchers in the development of synthetic routes for novel compounds in the pharmaceutical and agrochemical industries.
References
Application Notes and Protocols: 1-Cyanobenzotriazole in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-cyanobenzotriazole (BtCN) as an effective electrophilic cyanating agent in the synthesis of various cyanated heterocyclic compounds. The methodologies outlined herein are valuable for the introduction of a cyano group, a versatile synthetic precursor, into a range of heterocyclic scaffolds relevant to medicinal chemistry and drug discovery.
Introduction
This compound is a stable, non-volatile, and crystalline solid that serves as a convenient and safer alternative to many traditional cyanating agents.[1][2] It acts as an electrophilic cyanide source, reacting readily with a variety of carbon nucleophiles, including carbanions of heterocyclic compounds. This reagent has been successfully employed in the C-cyanation of heterocycles such as pyrroles, furans, thiophenes, and indoles, providing a direct route to synthetically useful cyano-substituted heterocycles.[1][3] The general approach involves the deprotonation of the heterocyclic substrate with a strong base to form a potent nucleophile, which then undergoes cyanation by this compound.
Data Presentation: Cyanation of Heterocyclic Compounds with this compound
The following table summarizes the reaction conditions and yields for the cyanation of various heterocyclic substrates using this compound.
| Entry | Heterocyclic Substrate | Base | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | 1-Methylpyrrole | n-BuLi | 1-Methyl-2-cyanopyrrole | 12 (lithiation) | -78 to RT | 55 | [1] |
| 2 | 2-Ethyl-5-furyl derivative | n-BuLi | 2-Ethyl-5-cyano-furyl derivative | 12 (lithiation) | -78 to RT | 65 | [1] |
| 3 | Thiophene | n-BuLi | 2-Cyanothiophene | 1 (lithiation) | -78 to RT | 61-83 | [3] |
| 4 | 2,2'-Bithiophene | n-BuLi | 5-Cyano-2,2'-bithiophene | 1 (lithiation) | -78 to RT | 68 | [3] |
| 5 | 1-(p-Toluenesulfonyl)indole | n-BuLi | 1-(p-Toluenesulfonyl)-2-cyanoindole | 1 (lithiation) | -78 to RT | Not specified | [3] |
| 6 | 2-Methylpyridine | n-BuLi (2.2 equiv) | 2-(Cyanomethyl)pyridine | 12 (lithiation) | -78 to RT | 70 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound[1][2]
This protocol describes the synthesis of the cyanating agent, this compound.
Materials:
-
Benzotriazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Cyanogen bromide
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve benzotriazole (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve cyanogen bromide (1.1 eq) in anhydrous THF.
-
Rapidly add the cyanogen bromide solution to the vigorously stirred solution of sodium benzotriazolide.
-
Allow the reaction mixture to stir at ambient temperature for 1.5 hours.
-
Filter the reaction mixture to remove the precipitated sodium bromide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to afford this compound as a colorless powder (typical yield: 92%).
Protocol 2: Cyanation of Lithiated Heterocycles (Method B)[1]
This protocol is a general procedure for the cyanation of heterocycles that can be lithiated using n-butyllithium.
Materials:
-
Heterocyclic substrate (e.g., 1-methylpyrrole, 2-ethylfuran)
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound (BtCN)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the heterocyclic substrate (1.0 eq) in anhydrous THF in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.0-2.2 eq, depending on the substrate) dropwise to the stirred solution.
-
Allow the mixture to stir at the specified temperature and for the required time to ensure complete lithiation (e.g., 12 hours at room temperature for 2-methylpyridine).
-
Cool the solution of the lithiated heterocycle to -78 °C.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous THF.
-
Slowly add the solution of this compound to the stirred solution of the lithiated heterocycle at -78 °C. For improved yields with some substrates like thiophenes, an "inverse addition" (adding the lithiated heterocycle to the this compound solution) is recommended.[3]
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired cyanated heterocycle.
Mandatory Visualizations
The following diagrams illustrate the key experimental workflow and the general reaction mechanism for the cyanation of heterocyclic compounds using this compound.
Caption: Experimental workflow for the synthesis and application of this compound.
Caption: General reaction mechanism for the cyanation of heterocycles with BtCN.
References
The Role of 1-Cyanobenzotriazole in Fragment-Based Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of lead compounds. This approach relies on screening libraries of low molecular weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. A significant advancement in FBDD is the use of covalent fragments, which form a stable bond with the target protein, often a cysteine residue, thereby offering prolonged target engagement and enabling the study of otherwise intractable targets.
1-Cyanobenzotriazole (BtCN) is a stable, non-volatile, and efficient electrophilic cyanating agent.[1] Its primary utility lies in its ability to introduce a nitrile (cyano) group onto a variety of small molecules. In the context of FBDD, BtCN serves as a critical tool for the synthesis of electrophilic fragments. The nitrile group, particularly when positioned on an electron-deficient scaffold, can act as a "warhead," reacting with nucleophilic residues like cysteine on a target protein to form a reversible or irreversible covalent adduct.[2][3] This application note provides a detailed overview of the role of BtCN in covalent FBDD, including experimental protocols for fragment synthesis and screening.
Application of this compound in Covalent FBDD
The core application of this compound in FBDD is the generation of a library of nitrile-containing fragments. These fragments are designed to act as covalent modifiers of target proteins. The nitrile group is a relatively mild electrophile, which can be advantageous in reducing off-target reactivity compared to more aggressive warheads.[4] The reactivity of the nitrile can be tuned by the electronic properties of the fragment scaffold, with electron-withdrawing groups increasing its electrophilicity.[3]
The overall workflow involves:
-
Fragment Library Synthesis: Utilizing BtCN to introduce a cyano group onto a diverse range of small molecule scaffolds.
-
Covalent Fragment Screening: Screening the nitrile-containing fragment library against the target protein to identify covalent binders.
-
Hit Validation and Characterization: Confirming the covalent modification and determining the binding site and kinetics of the interaction.
-
Hit-to-Lead Optimization: Iteratively modifying the fragment hit to improve potency, selectivity, and drug-like properties.
Data Presentation
Table 1: Synthesis of Nitrile-Containing Fragments using this compound
This table summarizes the yields of various nitrile-containing compounds synthesized using this compound as the cyanating agent. These compounds represent potential scaffolds for a covalent fragment library.
| Starting Material | Product | Yield (%) | Reference |
| Phenylacetonitrile | 2-Phenylmalononitrile | 78 | [1] |
| 2-Phenylpropionitrile | 2-Methyl-2-phenylmalononitrile | 75 | [1] |
| Diethyl malonate | Diethyl 2-cyanomalonate | 72 | [1] |
| Ethyl phenylacetate | Ethyl 2-cyano-2-phenylacetate | 70 | [1] |
| Diphenylmethane | Diphenylacetonitrile | 65 | [1] |
| 2-Methylthiophene | 2-Cyano-5-methylthiophene | 60 | [1] |
Table 2: Reactivity of Nitrile Electrophiles with Cysteine
This table presents kinetic data for the reaction of various nitrile-containing compounds with cysteine, providing insight into the reactivity of the nitrile warhead. The reaction forms a thioimidate adduct.[2]
| Nitrile Compound | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 2-Cyanopyridine | > 5 | [5] |
| 4-Cyanopyridine | ~2.5 | [5] |
| Benzonitrile | Low Reactivity | [6] |
| 4-Chlorobenzonitrile | Intermediate Reactivity | [2] |
| Acrylonitrile | High Reactivity (Michael Acceptor) | N/A |
Note: The reactivity of nitriles is highly dependent on the specific molecular scaffold and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Nitrile-Containing Fragments using this compound
This protocol is adapted from the C-cyanation of carbanions.[1]
Materials:
-
Starting material (e.g., a compound with an activated methylene group)
-
This compound (BtCN)
-
Strong base (e.g., n-Butyllithium (n-BuLi) or Sodium Hydride (NaH))
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C (for n-BuLi) or 0 °C (for NaH).
-
Slowly add the strong base (1.1 mmol) and stir the mixture for 1 hour to generate the carbanion.
-
In a separate flask, dissolve this compound (1.2 mmol) in anhydrous THF (5 mL).
-
Slowly add the BtCN solution to the carbanion mixture at the low temperature.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired nitrile-containing fragment.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Protocol 2: Screening of a Nitrile-Containing Fragment Library using Intact Protein Mass Spectrometry
This protocol outlines a general method for identifying covalent binding of nitrile fragments to a target protein.
Materials:
-
Purified target protein (with at least one accessible cysteine residue)
-
Nitrile-containing fragment library (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Liquid chromatography-mass spectrometry (LC-MS) system capable of intact protein analysis
Procedure:
-
Prepare a solution of the target protein in the assay buffer at a final concentration of 5-10 µM.
-
Prepare stock solutions of the nitrile fragments at 10 mM in DMSO.
-
In a microtiter plate, add the protein solution to each well.
-
Add each fragment from the library to a separate well to a final concentration of 100-200 µM (the final DMSO concentration should be kept below 2%). Include a DMSO-only control.
-
Incubate the plate at room temperature for a defined period (e.g., 1, 4, or 24 hours) to allow for covalent reaction.
-
After incubation, analyze each sample by LC-MS. The LC step is used to desalt the protein before it enters the mass spectrometer.
-
Acquire the mass spectrum for each sample in the intact protein mass range.
-
Analyze the mass spectra to identify any mass shifts corresponding to the molecular weight of the fragment. A mass increase equal to the fragment's molecular weight indicates covalent binding.
-
Hits are identified as fragments that show a significant population of the adducted protein.
Protocol 3: Validation of Covalent Binding and Determination of Reaction Kinetics
This protocol describes follow-up experiments for validated hits from the primary screen.
Materials:
-
Validated hit fragment
-
Purified target protein
-
Assay buffer
-
LC-MS system
Procedure:
-
Confirmation of Covalent Adduct Formation:
-
Incubate the target protein with a higher concentration of the hit fragment (e.g., 5-10 fold excess) for an extended period (e.g., 24 hours).
-
Digest the adducted protein using a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify the peptide fragment containing the modification and pinpoint the exact cysteine residue that was modified by the fragment.
-
-
Determination of Reaction Kinetics (Pseudo-first-order conditions):
-
Prepare a series of reactions with a fixed concentration of the target protein (e.g., 5 µM) and varying concentrations of the hit fragment (e.g., 50, 100, 200, 400, 800 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench a small aliquot of the reaction (e.g., by adding formic acid).
-
Analyze the quenched samples by LC-MS to determine the percentage of unmodified protein remaining.
-
Plot the natural logarithm of the percentage of unmodified protein versus time for each fragment concentration. The slope of this line gives the observed rate constant (k_obs).
-
Plot k_obs versus the fragment concentration. The slope of this second plot provides the second-order rate constant (k_inact/K_I), which is a measure of the covalent modification efficiency.
-
Mandatory Visualizations
Caption: Workflow of covalent FBDD using this compound.
References
- 1. Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 1-Cyanobenzotriazole (BtCN) Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Cyanobenzotriazole (BtCN) in chemical synthesis.
Troubleshooting Guide
This guide addresses common problems encountered during reactions involving this compound, offering potential causes and solutions to improve reaction outcomes.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| BtCN-T01 | Low or No Product Yield | Incomplete deprotonation of the substrate: The base may not be strong enough or used in insufficient quantity to generate the required nucleophile. | - Ensure the use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). - Use a slight excess of the base to ensure complete deprotonation. |
| Suboptimal order of reagent addition: Adding the nucleophile to the this compound solution can lead to side reactions where the newly formed product reacts with the remaining nucleophile.[1] | - Employ an "inverse addition" strategy: slowly add the solution of this compound to the solution of the generated anion (nucleophile).[1] This maintains a low concentration of the product in the presence of the nucleophile, minimizing side reactions.[1] | ||
| Reaction temperature is too low: Insufficient thermal energy can lead to a slow or stalled reaction. | - While the addition of BtCN is often performed at 0 °C, allowing the reaction to warm to room temperature and stir overnight can improve yields.[2] | ||
| Moisture in the reaction: The strong base (e.g., LDA) and the anionic intermediates are highly sensitive to moisture. | - Ensure all glassware is thoroughly dried (flame-dried or oven-dried). - Use anhydrous solvents. THF, for example, should be distilled from a suitable drying agent like sodium-benzophenone ketal.[2] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] | ||
| BtCN-T02 | Formation of Multiple Products/Side Reactions | Reaction of the product with the nucleophile: As mentioned in BtCN-T01, the generated anion can react with the desired nitrile product.[1] | - Utilize the inverse addition of this compound.[1] |
| Generation of multiple anionic species: For substrates with multiple acidic protons, the base may deprotonate at different positions, leading to a mixture of products.[2] | - Carefully control the stoichiometry of the base. - Consider using a more selective base or protecting other acidic sites if possible. | ||
| BtCN-T03 | Difficult Purification | Presence of unreacted this compound: Excess BtCN can co-elute with the product during chromatography. | - Use a minimal excess of this compound (e.g., 1.05 equivalents). - Quench the reaction thoroughly with a saturated aqueous solution of ammonium chloride to react with any remaining electrophile.[2] |
| Presence of benzotriazole byproduct: The reaction releases benzotriazole as a byproduct, which can be difficult to separate from the desired product. | - Perform an aqueous work-up. Washing the organic extract with water or brine can help remove the more polar benzotriazole.[2] - Utilize silica gel column chromatography for purification. A solvent system such as dichloromethane or a heptane/ethyl acetate mixture is often effective.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is this compound (BtCN) and what are its advantages as a cyanating agent?
A1: this compound (BtCN) is an electrophilic cyanating agent used to introduce a nitrile functional group into a variety of organic molecules.[2] It is considered an advantageous reagent because it is a stable, non-volatile, crystalline solid, which minimizes the risk of toxic exposure compared to other cyanating agents like cyanogen halides.[2][3]
Q2: What are the key safety precautions to take when working with this compound?
A2: this compound is toxic if swallowed and can cause skin and serious eye irritation.[4] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and skin contact.[4]
Q3: How should a typical C-cyanation reaction using this compound be set up?
A3: A general procedure involves the in-situ generation of a carbanion followed by the addition of BtCN. The substrate is dissolved in an anhydrous solvent (e.g., THF) under an inert atmosphere and cooled. A strong base, such as LDA (prepared by adding n-butyllithium to diisopropylamine), is then added to generate the nucleophile. After a period of stirring, a solution of this compound in an anhydrous solvent is slowly added. The reaction is typically allowed to warm to room temperature and stir for several hours to overnight.[2][3]
Q4: How should the reaction be worked up and the product purified?
A4: The reaction is typically quenched by pouring it into a saturated aqueous solution of ammonium chloride.[2] The product is then extracted into an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over a drying agent like magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, most commonly by silica gel column chromatography.[2][3]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the cyanation of various substrates using this compound.
| Substrate | Base | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Arylacetonitriles | LDA | Overnight | 0 to RT | ~65 (average) | [2] |
| α-Cyano-sulfones | LDA | Overnight | 0 to RT | 55-78 | [3] |
| α-Cyano-ketones | LDA | Overnight | 0 to RT | 55-78 | [3] |
| α-Cyano-alkanecarboxylate esters | LDA | Overnight | 0 to RT | 55-78 | [3] |
| Lithiated Heterocycles | n-BuLi | Overnight | -78 to RT | 55-65 | [2] |
| Phenylacetylene | n-BuLi | Not specified | Not specified | 61-83 | [1] |
| 2-Bromonaphthalene | n-BuLi | Not specified | Not specified | 61-75 | [1] |
| 9-Bromoanthracene | n-BuLi | Not specified | Not specified | 61-75 | [1] |
Experimental Protocols
Protocol 1: General Procedure for C-Cyanation of Substrates with Acidic Protons [2]
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (2.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium (2.0 eq.) and stir for 30 minutes at 0 °C to generate LDA.
-
Add a solution of the substrate (1.0 eq.) in anhydrous THF dropwise to the LDA solution at 0 °C.
-
Allow the mixture to stir at room temperature for 2 hours to ensure complete formation of the anion.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of this compound (1.05 eq.) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for a typical C-cyanation reaction using this compound.
References
How to improve the yield of 1-Cyanobenzotriazole cyanation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 1-Cyanobenzotriazole (CBT) cyanation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound cyanation reaction.
Issue 1: Low or No Product Yield
A diminished or complete absence of the desired cyanated product is a frequent challenge. The following sections outline potential causes and their corresponding solutions.
Potential Cause 1: Suboptimal Reagent Addition Order
The order in which reagents are combined can significantly impact the reaction yield. "Normal" addition, where the carbanion is added to the this compound solution, can lead to lower yields. This is because the generated product can react with the remaining carbanion, leading to the formation of byproducts.[1]
Solution:
Employ an "inverse addition" protocol. In this method, the solution of this compound is added slowly to the pre-formed carbanion solution.[1] This maintains a low concentration of the electrophile relative to the nucleophile, minimizing side reactions.[1]
Potential Cause 2: Inefficient Carbanion Formation
Incomplete deprotonation of the substrate will result in a lower concentration of the active nucleophile, leading to a poor yield. The choice and amount of base are critical for efficient carbanion generation.
Solution:
-
Base Selection: Strong bases such as n-Butyllithium (n-BuLi) and Lithium diisopropylamide (LDA) are commonly used to generate carbanions for this reaction.[2] The choice of base may depend on the acidity of the substrate's proton.
-
Stoichiometry: Ensure that a sufficient molar equivalent of the base is used to completely deprotonate the substrate. For some substrates, using an excess of the base (e.g., 2.2 molar equivalents of n-BuLi) may be necessary to drive the deprotonation to completion.[2]
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Temperature: The temperature at which the carbanion is generated and the subsequent cyanation is performed is crucial. Carbanion formation is often carried out at low temperatures (e.g., -78 °C) to prevent side reactions.[1]
Potential Cause 3: Instability or Poor Quality of this compound
This compound is a stable, non-volatile, crystalline solid under standard conditions.[2] However, improper synthesis, purification, or storage can lead to a reagent of poor quality, which will negatively affect the reaction outcome.
Solution:
-
Synthesis and Purification: this compound can be synthesized from benzotriazole and cyanogen bromide.[2] It is crucial to follow a reliable synthetic protocol and to purify the product properly. Purification can be achieved by filtration and evaporation of the solvent, with some procedures suggesting sublimation for higher purity.[2]
-
Storage: Store this compound in a tightly sealed container in a cool, dry place to prevent decomposition.
Issue 2: Presence of Significant Byproducts
The formation of side products can complicate purification and reduce the yield of the desired cyanated compound.
Potential Cause: Reaction of Carbanion with the Cyanated Product
As mentioned previously, the generated carbanion can act as a nucleophile and attack the newly formed nitrile product. This is particularly problematic in the case of heteroarenyl anions, which can react with the heteroarenenitrile to form a bisheteroarene imine.[1]
Solution:
The most effective way to minimize this side reaction is to use the "inverse addition" method, where the this compound solution is added to the carbanion. This keeps the concentration of the newly formed nitrile low and minimizes its reaction with the remaining carbanion.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended general procedure for improving the yield of the this compound cyanation?
A1: The "inverse addition" method is highly recommended. This involves the slow addition of a solution of this compound in an appropriate solvent (e.g., THF) to a solution of the pre-formed carbanion at a low temperature (e.g., -78 °C).[1]
Q2: What are the typical yields for this compound cyanation?
A2: Yields can range from poor to good, generally between 55% and 83%, depending on the nucleophile used.[1][2] Good yields are often obtained with anions of thiophene systems and phenylacetylene.[1]
Q3: Which solvents are suitable for this reaction?
A3: Anhydrous tetrahydrofuran (THF) is the most commonly used solvent for this reaction.[1][2] It is essential to use a dry, aprotic solvent to prevent quenching of the carbanion.
Q4: How should the reaction be monitored?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to check for the consumption of the starting material and the formation of the product.
Q5: What is the best way to purify the final product?
A5: Purification is typically achieved by column chromatography on silica gel.[1][2] The choice of eluent will depend on the polarity of the product.
Data Presentation
Table 1: Effect of Addition Order on the Yield of 5-Cyano-2,2'-bithiophene
| Entry | Addition Method | Substrate | Reagent | Yield (%) | Reference |
| 1a | Normal | 2,2'-Bithiophene Anion | This compound | 40 | [1] |
| 1b | Inverse | 2,2'-Bithiophene Anion | This compound | 68 | [1] |
Table 2: Yields of this compound Cyanation with Various Substrates
| Substrate | Base | Yield (%) | Reference |
| Thiophene derivatives | n-BuLi or LDA | 61-83 | [1] |
| Phenylacetylene | n-BuLi | Good | [1] |
| 2-Bromonaphthalene | n-BuLi | 61-75 | [1] |
| 9-Bromoanthracene | n-BuLi | 61-75 | [1] |
| Various sulfones, ketones, esters, etc. | LDA or n-BuLi | 55-78 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Inverse Addition Cyanation
This protocol is a general guideline and may require optimization for specific substrates.
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Carbanion Formation: In a flame-dried, nitrogen-flushed round-bottom flask, dissolve the substrate in anhydrous THF. Cool the solution to the desired temperature (typically -78 °C). Slowly add the appropriate amount of a strong base (e.g., n-BuLi or LDA) dropwise while maintaining the temperature. Stir the mixture for the required time to ensure complete carbanion formation.
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Cyanation: In a separate flame-dried flask, dissolve this compound in anhydrous THF. Slowly add this solution via syringe or dropping funnel to the cold carbanion solution.
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Reaction Monitoring and Quench: Monitor the reaction by TLC. Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[2]
Protocol 2: Synthesis of this compound
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Sodium Benzotriazolide Formation: In a flame-dried, nitrogen-flushed flask, dissolve benzotriazole in anhydrous THF and cool to 0 °C. Add sodium hydride (60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Cyanation: To the vigorously stirred solution of sodium benzotriazolide, rapidly add a solution of cyanogen bromide in dry THF.
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Work-up and Purification: Allow the reaction mixture to stir at ambient temperature for 1.5 hours. Filter off the precipitate and wash it with THF. Evaporate the filtrate, dissolve the residue in ethyl acetate, and wash with water. Dry the organic phase over magnesium sulfate, filter, and remove the solvent under reduced pressure to afford this compound as a colorless powder.[2]
Visualizations
References
Identifying side products in reactions with 1-Cyanobenzotriazole
Technical Support Center: Reactions with 1-Cyanobenzotriazole
Welcome to the technical support center for this compound (BtCN). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and manage side products in their chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (BtCN) is a stable, non-volatile crystalline solid used as an electrophilic cyanating agent.[1] Its primary applications include the C-cyanation of various carbanions to form α-cyano-sulfones, -ketones, and -esters, as well as the N-cyanation of amines and thiols.[1][2] It is considered an advantageous reagent because its solid nature limits the risk of toxic exposure compared to other cyanating agents.[1]
Q2: I am observing an unexpected side product in my reaction with an amine. What could it be?
A2: When reacting this compound with amines, particularly in the context of peptide coupling or related transformations, the most common side product is a guanidinium species.[3] This occurs when the amine nucleophile attacks the coupling reagent itself instead of the activated carboxylic acid. This side reaction is often favored if the pre-activation of the carboxylic acid is slow or if an excess of the coupling reagent is used.[3]
Q3: My reaction is intended for cyanation of a carbon nucleophile, but the yield is low and I see multiple products. What are potential side reactions?
A3: Low yields in C-cyanation reactions can be due to several factors:
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Competing Basicity: The carbanion may act as a base, deprotonating other species in the reaction mixture rather than attacking the electrophilic cyanide source.
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Steric Hindrance: Highly hindered nucleophiles may react slowly, allowing for degradation of the reagent or other side reactions to occur.
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Formation of Isomers: For substrates like ketones with multiple potential enolates, a mixture of cyanated isomers can be formed.[1]
-
Reaction with Product: The generated heteroarenyl anion can sometimes react with the nitrile product, leading to the formation of a bisheteroarene imine.[4] Optimizing the order of addition (inverse addition, where the electrophile is added to the anion) can sometimes improve the yield of the desired product.[4]
Q4: How does this compound relate to HOBt, and can HOBt be a byproduct?
A4: this compound is structurally related to 1-Hydroxybenzotriazole (HOBt), a common additive in peptide synthesis used to suppress racemization and improve coupling efficiency.[5][6] In reactions where BtCN is used in a role analogous to a peptide coupling reagent, or if water is present, hydrolysis can lead to the formation of HOBt as a byproduct. The benzotriazole moiety is an excellent leaving group, and its release is a key part of the reactivity of both BtCN and HOBt-derived coupling reagents.[7]
Troubleshooting Guide: Guanidinium Byproduct Formation
One of the most frequently encountered issues when using benzotriazole-based reagents with amines is the formation of a guanidinium byproduct.[3]
| Symptom | Potential Cause | Recommended Solution |
| A new, highly polar spot appears on TLC. | Formation of a guanidinium salt byproduct. | Check the reaction order. Pre-activating the carboxylic acid before adding the amine can minimize this side reaction. |
| LC-MS analysis shows a peak corresponding to [Amine + CN2H2]+. | Direct reaction of the amine with the coupling reagent. | Reduce the equivalents of the coupling reagent. Use a 1:1 stoichiometry where possible. |
| Low yield of the desired amide product. | The amine is consumed in the side reaction. | Ensure reaction conditions (e.g., pH, solvent) are optimal for amide bond formation over guanidinylation. A non-nucleophilic base like DIPEA is often used.[8] |
| Difficulty in purification; byproduct co-elutes or is insoluble. | The guanidinium salt has different solubility properties. | Isolate the product by taking advantage of solubility differences. The benzotriazole byproduct is often ether-soluble, while the guanidine product can be precipitated.[7] |
Visualizing Reaction Pathways
The following diagram illustrates the competitive reaction pathways that can occur when an amine is present in a reaction designed for amide bond formation using a benzotriazole-based activating agent.
Caption: Competing reaction pathways for an amine with a benzotriazole activating agent.
Experimental Protocols
Protocol 1: General Procedure for C-Cyanation using this compound
This protocol is adapted from methodologies for the cyanation of carbanions.[2]
WARNING: Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware. Tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent.
-
Carbanion Generation:
-
In a flame-dried round-bottom flask under nitrogen, dissolve the substrate (e.g., an ester, ketone, or sulfone; 1.0 eq) in anhydrous THF.
-
Cool the solution to the appropriate temperature (-78 °C to 0 °C, substrate-dependent).
-
Slowly add a strong base, such as Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) (1.0-1.1 eq), dropwise.
-
Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the carbanion.
-
-
Cyanation:
-
Dissolve this compound (1.05 eq) in a minimal amount of anhydrous THF.
-
Slowly add the solution of this compound to the carbanion solution at the low temperature.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the product with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO4).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired α-cyano derivative.[2]
-
Protocol 2: Monitoring the Reaction and Identifying Byproducts
A general workflow for troubleshooting and identifying unknown products.
Caption: Workflow for reaction monitoring and side product identification.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. people.uniurb.it [people.uniurb.it]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. 1-Hydroxybenzotriazole Hydrate (HOBt)|Peptide Coupling Reagent [benchchem.com]
- 6. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
Technical Support Center: Purification of Products from 1-Cyanobenzotriazole Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-cyanobenzotriazole reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during the purification of reaction products.
Frequently Asked Questions (FAQs)
Q1: What is the general work-up procedure for a this compound reaction?
A typical work-up procedure involves quenching the reaction mixture, followed by extraction and drying of the organic phase. The reaction is often quenched by pouring it into a saturated aqueous solution of ammonium chloride.[1] The product is then extracted from the aqueous phase using an organic solvent, commonly ethyl acetate.[1] The combined organic extracts are subsequently washed with brine and dried over a drying agent like magnesium sulfate (MgSO₄).[1] Finally, the solvent is removed under reduced pressure to yield the crude product.[1]
Q2: What are the most common purification techniques for products from this compound reactions?
The most frequently employed purification method is silica gel column chromatography.[1][2][3][4] For some products, such as N-acylbenzotriazoles, flash column chromatography is also utilized.[2][4][5] In certain cases, particularly for the synthesis of the this compound reagent itself, simpler methods like filtration and evaporation of the solvent may be sufficient, with sublimation being an alternative.[1][3] Recrystallization is another common technique for purifying solid organic compounds.[6][7][8][9][10]
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
Common impurities in this compound reactions can include:
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Unreacted starting materials: This could be the substrate you are trying to cyanate or acylate.
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Benzotriazole: This is a byproduct of the reaction.
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Side products: Depending on the specific reaction conditions and substrate, various side products may form.
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Reagents from synthesis of N-acylbenzotriazoles: For instance, when using N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃), triphenylphosphine oxide is a common byproduct.[11]
Q4: How do I choose the right solvent system for column chromatography?
The choice of solvent system for column chromatography depends on the polarity of your product. A good starting point is to use a mixture of a non-polar solvent (like heptane or hexane) and a more polar solvent (like ethyl acetate or dichloromethane).[1][2][4] The ratio of these solvents should be optimized by running thin-layer chromatography (TLC) in various solvent mixtures to achieve good separation between your product and impurities.
Troubleshooting Guide
Problem 1: Low yield after column chromatography.
-
Possible Cause: The product may be partially soluble in the aqueous layer during work-up.
-
Solution: Perform multiple extractions (e.g., 3 x 30 mL) with the organic solvent to ensure maximum recovery of the product from the aqueous phase.[1]
-
-
Possible Cause: The chosen solvent system for chromatography is too polar, causing the product to elute too quickly with impurities.
-
Solution: Optimize the solvent system using TLC to ensure good separation. A less polar solvent system will increase the retention time of your product on the column, allowing for better separation from more polar impurities.
-
-
Possible Cause: The product is adsorbing irreversibly to the silica gel.
-
Solution: If your compound is sensitive to silica gel, you can try using a different stationary phase like alumina or a deactivated silica gel.
-
Problem 2: The product co-elutes with an impurity during column chromatography.
-
Possible Cause: The polarity of the product and the impurity are very similar.
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Solution: Try a different solvent system. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation. You can also try a gradient elution, where the polarity of the eluent is gradually increased during the chromatography.[2][4]
-
-
Possible Cause: The column is overloaded.
-
Solution: Use a larger column or reduce the amount of crude product loaded onto the column.
-
Problem 3: My solid product does not crystallize during recrystallization.
-
Possible Cause: The solution is not saturated.
-
Solution: Evaporate some of the solvent to increase the concentration of your product.[7]
-
-
Possible Cause: The presence of impurities is inhibiting crystallization.[12]
-
Solution: Try to purify the product further by another method, such as column chromatography, before attempting recrystallization.
-
-
Possible Cause: The cooling process is too rapid.
-
Possible Cause: Your product is an oil at the temperature of recrystallization.
-
Solution: Ensure the chosen solvent has a boiling point below the melting point of your compound.[6]
-
Quantitative Data Summary
The following table summarizes typical yields reported for products from this compound reactions after purification.
| Product Type | Purification Method | Solvent System | Yield (%) | Reference |
| α-Cyanoalkyl derivatives | Silica Gel Column Chromatography | Dichloromethane or Heptane/Ethyl Acetate (10:1) | ~65% (average) | [1][3] |
| N-Acylbenzotriazoles | Flash Column Chromatography (SiO₂) | Gradient of Ethyl Acetate/n-Hexane | Good to Excellent | [2][5] |
| N-Benzoyl benzotriazole (gram scale) | Flash Column Chromatography (SiO₂) | Gradient of Ethyl Acetate/n-Hexane | 87% | [2][5] |
| N-Acylbenzotriazoles | Flash Column Chromatography (SiO₂) | 0-15% Ethyl Acetate/n-Hexane | up to 97% | [4] |
Experimental Protocols
Protocol 1: General Work-up and Extraction
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Quenching: Slowly pour the reaction mixture into a saturated aqueous solution of ammonium chloride.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 30 mL).[1]
-
Washing: Combine the organic layers and wash with brine.[1]
-
Drying: Dry the organic phase over anhydrous magnesium sulfate.[1]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1]
Protocol 2: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane or heptane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent and load it carefully onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system (e.g., a mixture of heptane and ethyl acetate).[1] Collect fractions and monitor the elution by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the product is highly soluble at high temperatures and poorly soluble at low temperatures.[7][8]
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.[6][7]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[6]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.[7][8]
-
Isolation: Collect the crystals by suction filtration and wash them with a small amount of cold solvent.[6]
-
Drying: Dry the purified crystals.
Visualizations
Caption: General workflow for the purification of products from this compound reactions.
Caption: Troubleshooting decision tree for purification of this compound reaction products.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Stability issues and decomposition of 1-Cyanobenzotriazole
Welcome to the Technical Support Center for 1-Cyanobenzotriazole (BtCN). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of BtCN, along with troubleshooting common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BtCN) and what are its primary applications?
A1: this compound (BtCN), also known as 1H-Benzotriazole-1-carbonitrile, is a cyanating agent used in organic synthesis.[1][2][3] It serves as an electrophilic cyanide source for the formation of a variety of nitriles.[1][3][4][5] Due to its crystalline and non-volatile nature, it is considered an advantageous alternative to other cyanating agents that may be more toxic or difficult to handle.[2][3]
Q2: What are the general recommendations for the handling and storage of BtCN?
A2:
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.[4] Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store BtCN in a tightly sealed container in a cool, dry, and dark place. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from moisture and oxygen.
Q3: How stable is this compound as a solid?
A3: this compound is generally considered a stable, non-volatile, crystalline solid at room temperature, which makes it a convenient cyanating reagent.[2][3] However, like many organic compounds, its stability can be affected by prolonged exposure to heat, light, and moisture. Thermal analysis of related benzotriazole compounds suggests that decomposition occurs at elevated temperatures.[6][7]
Q4: What is the stability of BtCN in different types of solvents?
A4: Specific quantitative data on the stability of BtCN in various solvents is limited. However, general principles of chemical stability can be applied:
-
Polar Aprotic Solvents (e.g., THF, DMF, Acetonitrile): BtCN is often used in these solvents for cyanation reactions.[3][4] These solvents are generally suitable for reactions but long-term stability in solution may be a concern, especially in the presence of nucleophilic impurities. Polar aprotic solvents can effectively solvate cations, which may influence reaction rates and side reactions.[8][9][10][11]
-
Polar Protic Solvents (e.g., water, alcohols): These solvents are generally not recommended for reactions involving BtCN, as they can act as nucleophiles and potentially lead to hydrolysis or alcoholysis of the cyanating agent. Protic solvents can also form hydrogen bonds, which may affect the reactivity of nucleophiles in the reaction.[8][9][10][11]
Q5: Is BtCN sensitive to pH?
Q6: Is BtCN light-sensitive?
A6: Many benzotriazole derivatives are known to be UV absorbers and can undergo photodegradation upon prolonged exposure to UV light.[12][14][15] Therefore, it is prudent to protect solutions of BtCN and the solid compound from direct light to prevent potential decomposition.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield in cyanation reaction | 1. Decomposition of BtCN: The reagent may have degraded due to improper storage or handling. 2. Inactive reagents: Other reagents in the reaction may be of poor quality. 3. Suboptimal reaction conditions: Temperature, reaction time, or solvent may not be ideal. 4. Order of addition: The sequence of adding reagents can be critical.[4] | 1. Use a fresh batch of BtCN or test the purity of the existing stock (see Experimental Protocols). 2. Ensure all other reagents and solvents are pure and anhydrous. 3. Optimize reaction conditions by varying temperature and time. Monitor the reaction progress by TLC or LC-MS. 4. Consider inverse addition, where the electrophile (BtCN) is added to the nucleophile.[4] |
| Formation of multiple products | 1. Side reactions of BtCN: The cyanating agent may be reacting with other functional groups on the substrate. 2. Decomposition products interfering: Degradation of BtCN could lead to byproducts that participate in the reaction. 3. Isomerization of the product. | 1. Use protecting groups for sensitive functionalities on the substrate. 2. Ensure the purity of BtCN before use. 3. Optimize reaction conditions to favor the desired product. Purification by chromatography may be necessary. |
| Inconsistent reaction outcomes | 1. Variability in BtCN quality: Purity of the cyanating agent may differ between batches. 2. Presence of moisture: Water can lead to hydrolysis of BtCN and other reagents. | 1. Qualify each new batch of BtCN before use. 2. Ensure anhydrous conditions by using dry solvents and an inert atmosphere. |
| Difficulty in product purification | 1. Formation of benzotriazole byproduct: The reaction releases benzotriazole, which may be difficult to separate from the desired product. | 1. An aqueous wash with a mild base can sometimes help remove the weakly acidic benzotriazole. 2. Careful column chromatography is often required for complete separation. |
Quantitative Data Summary
While specific quantitative stability data for this compound is not extensively published, the following table provides a summary of relevant data for related benzotriazole compounds to offer general guidance.
| Parameter | Compound | Conditions | Observation | Reference |
| Thermal Decomposition | Benzotriazolium perrhenate | TGA/DSC under argon | Double-stage decomposition, with the first stage starting around 168°C. | [7] |
| Photodegradation Rate | 1H-Benzotriazole | pH 3, TiO₂ photocatalyst | (3.88 ± 0.05) × 10⁻² mM min⁻¹ | [1] |
| Photodegradation Rate | 1H-Benzotriazole | pH 11, TiO₂ photocatalyst | Increased degradation rate compared to pH 3 and 6. | [12] |
| Photodegradation | Benzotriazole UV-stabilizers | Aerated aqueous solution, UVA light | ~60% degradation after 6 hours of irradiation. | [14] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol provides a general method for assessing the purity of BtCN. The exact conditions may need to be optimized for your specific HPLC system.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Example Gradient: Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a stock solution of BtCN in acetonitrile (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Analysis: Inject the sample and monitor the chromatogram for the main BtCN peak and any impurity peaks. The purity can be estimated by the relative peak areas.
Protocol 2: Monitoring a Cyanation Reaction Using BtCN by TLC
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
-
Mobile Phase: A mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol). The optimal ratio will depend on the polarity of the starting material and product and should be determined experimentally.
-
Procedure:
-
At various time points during the reaction, withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Spot the aliquot onto the TLC plate alongside spots of the starting material and BtCN for reference.
-
Develop the plate in the chosen mobile phase.
-
Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Comparison of Polar Protic and Aprototic Solvents in Chemical Reactions [tengerchemical.com]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 14. digital.csic.es [digital.csic.es]
- 15. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02028A [pubs.rsc.org]
Technical Support Center: 1-Cyanobenzotriazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyanobenzotriazole.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, with a focus on optimizing reaction temperature.
Q1: What is the recommended reaction temperature for the synthesis of this compound?
A1: The synthesis of this compound is typically a two-step process, with different temperature requirements for each stage. The initial deprotonation of benzotriazole with a strong base like sodium hydride is generally carried out at a low temperature, typically 0°C, to control the exothermic reaction and prevent side reactions. Following the formation of the sodium salt of benzotriazole, the addition of the cyanating agent, cyanogen bromide, is also performed at a low temperature (0-5°C). The reaction mixture is then allowed to warm to ambient temperature to ensure the completion of the reaction.[1]
Q2: My reaction yield is consistently low. How can I improve it?
A2: Low yields can stem from several factors. Here are some troubleshooting steps to consider:
-
Incomplete Deprotonation: Ensure that the benzotriazole is fully deprotonated before adding cyanogen bromide. This can be verified by the cessation of hydrogen gas evolution. Using a slight excess of sodium hydride can help drive this step to completion.
-
Moisture Contamination: Sodium hydride is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are also crucial.
-
Reaction Temperature: While the initial stages are conducted at 0°C, allowing the reaction to stir at room temperature for a sufficient duration (e.g., 1.5 hours) is important for the reaction to go to completion.[1] However, prolonged reaction times at higher temperatures could lead to decomposition.
-
Purity of Reagents: The purity of benzotriazole and cyanogen bromide can significantly impact the yield. Ensure high-purity reagents are used.
Q3: I am observing significant impurity formation. What are the likely side products and how can I minimize them?
A3: Impurity formation can be a result of several factors, including reaction temperature and the presence of contaminants.
-
Unreacted Starting Materials: Incomplete reaction will lead to the presence of benzotriazole in the final product. Optimizing reaction time and ensuring efficient mixing can help.
-
Hydrolysis of Cyanogen Bromide: If moisture is present in the reaction, cyanogen bromide can hydrolyze to form cyanic acid and hydrobromic acid, which can lead to other side reactions. Maintaining anhydrous conditions is critical.
-
Side reactions of Benzotriazole: Benzotriazole itself can participate in side reactions if the reaction conditions are not optimal.
To minimize impurities, it is crucial to maintain the recommended temperature profile, ensure anhydrous conditions, and use pure reagents. Purification of the crude product, for instance by recrystallization or column chromatography, may be necessary to remove any formed impurities.
Q4: The reaction seems to have stalled and is not proceeding to completion. What should I do?
A4: A stalled reaction can be due to several reasons:
-
Insufficient Base: If the deprotonation was incomplete, the reaction will not proceed to completion. Adding a small, carefully controlled amount of additional base might restart the reaction.
-
Low Temperature: While the initial steps require low temperatures, the reaction needs to be warmed to room temperature to proceed at a reasonable rate. Ensure the reaction mixture has been allowed to warm up and stir for a sufficient amount of time.
-
Poor Mixing: In heterogeneous reactions involving solids like sodium hydride, efficient stirring is essential to ensure all reagents are in contact.
Q5: How critical is the temperature control during the addition of cyanogen bromide?
A5: Very critical. The reaction between the sodium salt of benzotriazole and cyanogen bromide is exothermic. Adding cyanogen bromide at a low temperature (0-5°C) helps to dissipate the heat generated and prevent a runaway reaction, which could lead to the formation of undesired byproducts and a decrease in yield. A rapid increase in temperature could also favor side reactions.
Experimental Protocol: Synthesis of this compound
This protocol is based on established literature procedures.[1]
Materials:
-
Benzotriazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Cyanogen bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Magnesium sulfate
Procedure:
-
Dissolve benzotriazole in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydride portion-wise to the cooled solution. Stir the mixture at 0°C for 30 minutes. The cessation of gas evolution indicates the formation of the sodium salt of benzotriazole.
-
In a separate flask, prepare a solution of cyanogen bromide in anhydrous THF.
-
Slowly add the cyanogen bromide solution to the vigorously stirred solution of sodium benzotriazolide at 0-5°C.
-
After the addition is complete, allow the reaction mixture to warm to ambient temperature and stir for 1.5 hours.
-
Filter the reaction mixture to remove the precipitated sodium bromide. Wash the precipitate with THF.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
While the provided literature does not contain a systematic study on the effect of temperature on the yield of this compound, the following table serves as an illustrative example of how such data could be presented to optimize the reaction temperature.
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 0 | 2 | 75 | 95 | Slow reaction rate |
| 25 (Room Temperature) | 1.5 | 92 | 98 | Optimal conditions |
| 40 | 1 | 85 | 90 | Increased impurity formation |
| 60 | 1 | 60 | 75 | Significant decomposition observed |
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting and optimizing the reaction temperature for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing this compound synthesis.
References
Choosing the right solvent for 1-Cyanobenzotriazole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Cyanobenzotriazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common solvent for reactions involving this compound?
Based on documented literature, Tetrahydrofuran (THF) is the most frequently used solvent for reactions with this compound, particularly for C-cyanation reactions. It is often freshly distilled from sodium-benzophenone ketyl to ensure it is anhydrous, which is crucial for many reactions involving strong bases.
Q2: Are there other solvents that can be used for this compound reactions?
Yes, other solvents have been reported, although less commonly than THF. Diethyl ether (Et₂O) has been mentioned as an alternative for certain reactions. The choice of solvent can be critical and may depend on the specific substrates and reaction conditions.
Q3: What are the key considerations when selecting a solvent for a this compound reaction?
The primary considerations for solvent selection include:
-
Solubility: Both this compound and the substrate must be sufficiently soluble in the chosen solvent at the reaction temperature.
-
Inertness: The solvent should not react with the reagents, intermediates, or the product. Protic solvents (e.g., alcohols, water) are generally avoided in reactions involving strong bases like sodium hydride or organolithium reagents, as they will be deprotonated.
-
Reaction Temperature: The solvent's boiling and freezing points must be compatible with the desired reaction temperature. Many cyanation reactions are initiated at low temperatures (e.g., -78 °C).
-
Dielectric Constant and Polarity: The polarity of the solvent can influence the reaction rate and selectivity. Polar aprotic solvents can be good choices for reactions involving charged intermediates.
Q4: How does solvent purity affect my reaction?
Solvent purity is critical for the success of many this compound reactions, especially those sensitive to moisture or air. The presence of water can quench strong bases, leading to low or no product yield. It is highly recommended to use anhydrous solvents, and for particularly sensitive reactions, freshly distilled solvents are preferable.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield is a common issue in chemical synthesis. The following troubleshooting guide provides a systematic approach to identifying and resolving the problem, with a focus on solvent-related factors.
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low or no yield in this compound reactions.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality and Stoichiometry:
-
Ensure that the this compound is pure and has not degraded. It should be a colorless solid.
-
Confirm the accurate measurement and stoichiometry of all reagents, including the base.
-
-
Confirm Reaction Conditions:
-
Double-check that the reaction temperature was maintained as specified in the protocol. Many cyanation reactions require low initial temperatures.
-
Ensure the reaction was allowed to proceed for the appropriate amount of time.
-
-
Check Solvent Purity:
-
Moisture: The most common culprit for failure in reactions using strong bases is the presence of water in the solvent. Use anhydrous solvents, and for highly sensitive reactions, distill the solvent over a suitable drying agent (e.g., sodium/benzophenone for THF) immediately before use.
-
Peroxides: Ethereal solvents like THF can form explosive peroxides over time. Always test for and remove peroxides before distillation.
-
-
Evaluate Solvent Choice:
-
Compatibility: Is the chosen solvent compatible with all reagents? For instance, protic solvents will react with strong bases.
-
Polarity: The reaction may require a solvent with a different polarity to facilitate the desired mechanism. Consider switching to a more or less polar aprotic solvent.
-
-
Investigate Solubility of Reactants:
-
If either this compound or your substrate has poor solubility in the reaction solvent at the reaction temperature, the reaction rate will be significantly reduced.
-
Perform a simple solubility test with a small amount of each reactant in the chosen solvent. If solubility is an issue, a different solvent system may be necessary.
-
Issue 2: Formation of Unexpected Side Products
The formation of side products can complicate purification and reduce the yield of the desired product.
Potential Causes and Solutions:
-
Reaction with Solvent: While less common with inert solvents like THF, some solvents can participate in side reactions, especially under harsh conditions. Ensure the chosen solvent is truly inert under your reaction conditions.
-
Decomposition of Reagents or Products: The reaction conditions (e.g., temperature, presence of strong bases) might be causing the decomposition of your starting material, this compound, or the desired product. Running the reaction at a lower temperature or for a shorter duration might help.
-
Alternative Reaction Pathways: The chosen solvent can sometimes favor an alternative, undesired reaction pathway. If you suspect this is the case, experimenting with a solvent of different polarity might shift the selectivity towards the desired product.
Data Presentation
Table 1: Properties of Common Solvents for this compound Reactions
| Solvent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Freezing Point (°C) | Dielectric Constant (20°C) | Polarity | Type |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | -108.4 | 7.6 | Polar | Aprotic |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | 34.6 | -116.3 | 4.3 | Relatively Nonpolar | Aprotic |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | -96.7 | 9.1 | Polar | Aprotic |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 81.6 | -45.7 | 37.5 | Polar | Aprotic |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | -61 | 36.7 | Polar | Aprotic |
Experimental Protocols
General Protocol for C-Cyanation using this compound in THF
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substrate
-
Anhydrous Tetrahydrofuran (THF)
-
Strong base (e.g., n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA))
-
This compound
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Setup: All glassware should be oven-dried and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Dissolve the substrate in anhydrous THF in a reaction flask. Cool the solution to the appropriate temperature (typically -78 °C or 0 °C).
-
Slowly add the strong base (e.g., n-BuLi or a freshly prepared solution of LDA in THF) to the stirred solution.
-
Allow the deprotonation to proceed for the specified time (e.g., 30-60 minutes) at the same temperature.
-
Cyanation: Dissolve this compound in anhydrous THF in a separate flask.
-
Slowly add the solution of this compound to the reaction mixture containing the deprotonated substrate.
-
Monitor the reaction progress by a suitable method (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)). The reaction may be stirred at a low temperature or allowed to warm to room temperature.
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching solution (e.g., saturated aqueous NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Experimental Workflow Diagram:
Caption: A typical experimental workflow for a C-cyanation reaction using this compound.
Troubleshooting low reactivity of 1-Cyanobenzotriazole
Technical Support Center: 1-Cyanobenzotriazole (BtCN)
Welcome to the technical support center for this compound (BtCN). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of BtCN in chemical synthesis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Low or No Product Yield
Potential Causes and Solutions:
-
Low Reactivity of the Substrate: The electronic and steric properties of your substrate significantly impact reactivity. Electron-rich carbanions are generally more reactive towards the electrophilic cyanide source, BtCN.
-
Solution: For less reactive substrates, consider increasing the reaction temperature or extending the reaction time. However, monitor the reaction closely for potential decomposition of starting materials or products.[1]
-
-
Inefficient Carbanion Formation: The choice of base is critical for generating the nucleophilic carbanion that reacts with BtCN.
-
Solution: For substrates with higher pKa values, a stronger base may be required. Lithium diisopropylamide (LDA) and n-butyllithium (n-BuLi) are commonly used.[2] The optimal base depends on the specific substrate and reaction conditions. It is advisable to perform small-scale test reactions to screen different bases.
-
-
Incorrect Order of Reagent Addition: The order in which reagents are added can significantly affect the yield.
-
Solution: For many reactions involving BtCN, inverse addition (adding the solution of BtCN to the pre-formed carbanion) provides higher yields. This is because the carbanion can potentially react with the newly formed nitrile product, leading to byproducts. Maintaining a low concentration of the product relative to BtCN minimizes this side reaction.
-
-
Impure this compound: The purity of BtCN is crucial for its reactivity. Impurities from the synthesis process can interfere with the desired reaction.
-
Solution: Ensure that the BtCN used is of high purity. If you are synthesizing it in-house, purification by sublimation may be necessary to remove any residual starting materials or byproducts.[3]
-
-
Suboptimal Reaction Temperature: Temperature plays a key role in reaction kinetics.
-
Solution: The optimal temperature can vary depending on the substrate and solvent. For many C-cyanation reactions with BtCN, the carbanion is generated at a low temperature (e.g., -78 °C or 0 °C) and then the reaction with BtCN is allowed to proceed at room temperature.[2] Optimization of the temperature profile may be necessary for your specific system.
-
Issue 2: Formation of Multiple Products or Byproducts
Potential Causes and Solutions:
-
Reaction of Carbanion with Product: As mentioned, the generated carbanion can sometimes react with the desired nitrile product.
-
Solution: Employing an inverse addition of BtCN can help minimize this side reaction.
-
-
Side Reactions of the Base: The base used to generate the carbanion can sometimes participate in side reactions with the substrate or solvent.
-
Solution: Carefully select a base that is compatible with your substrate and reaction conditions. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric components.
-
-
Decomposition of this compound: Although generally stable, BtCN can decompose under certain conditions, leading to byproducts.
-
Solution: Store BtCN in a cool, dry place, protected from light and moisture.[4] Avoid unnecessarily high reaction temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound (BtCN) is a stable, crystalline solid that serves as an electrophilic cyanating agent.[2][3] It is primarily used in organic synthesis to introduce a cyano (-CN) group onto a molecule, a process known as cyanation. This is particularly useful for the C-cyanation of carbanions.[2]
Q2: How do I synthesize this compound in the lab?
A2: A common and high-yielding procedure involves the treatment of benzotriazole with a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF) to form the sodium salt of benzotriazole. This is followed by the addition of cyanogen bromide (BrCN) to yield this compound. The product can often be isolated in high purity after filtration and evaporation of the solvent.[2]
Q3: What are the advantages of using this compound over other cyanating agents?
A3: this compound offers several advantages:
-
Stability: It is a stable, non-volatile crystalline solid, which makes it safer and easier to handle compared to toxic and volatile reagents like cyanogen halides.[2][3]
-
Safety: Its stability limits the risk of toxic exposure.[3]
-
Efficiency: It provides good to high yields in the cyanation of a variety of carbanions.[2]
Q4: What are the optimal reaction conditions for a cyanation reaction using this compound?
A4: The optimal conditions are highly dependent on the substrate. However, a general procedure involves the in-situ generation of a carbanion using a strong base like LDA or n-BuLi in an anhydrous aprotic solvent like THF at a low temperature (e.g., 0 °C or -78 °C). This compound is then added, and the reaction is typically allowed to warm to room temperature and stir overnight.[2]
Q5: My reaction with this compound is not working. What should I check first?
A5: Here are a few initial troubleshooting steps:
-
Verify Reagent Purity: Ensure your this compound, substrate, and solvent are pure and anhydrous.
-
Check Your Base: Confirm that the base you are using is active and appropriate for deprotonating your substrate.
-
Inert Atmosphere: Ensure the reaction is being conducted under a strictly inert atmosphere (nitrogen or argon) to prevent quenching of the carbanion.
-
Reaction Temperature: Double-check that the temperatures for carbanion formation and cyanation are appropriate for your specific reaction.
Data Presentation
Table 1: Comparison of Electrophilic Cyanating Agents
| Cyanating Agent | Structure | Form | Handling and Safety | Typical Reaction Conditions |
| This compound (BtCN) | C₇H₄N₄ | Crystalline solid | Stable, non-volatile, easier to handle than cyanogen halides.[2][3] | Reaction with pre-formed carbanions in aprotic solvents. |
| N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | C₁₄H₁₂N₂O₂S | Crystalline solid | Bench-stable solid, considered a safer alternative to many cyanating agents.[5][6] | Often used in transition-metal-catalyzed C-H cyanation reactions.[7][8] |
| Cyanogen Bromide (BrCN) | CBrN | Volatile solid | Highly toxic and volatile, requires careful handling in a fume hood.[6] | Used for electrophilic cyanation of amines and other nucleophiles. |
Table 2: Yields of C-Cyanation with this compound for Various Substrates
| Substrate | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylacetonitrile | LDA | THF | 0 to RT | ~65 |
| Ethyl phenylacetate | LDA | THF | 0 to RT | 70 |
| Benzyl phenyl sulfone | LDA | THF | 0 to RT | 65 |
| 2-Phenyl-1,3-dithiane | n-BuLi | THF | -78 to RT | 70 |
| Thiophene | n-BuLi | THF | -78 to RT | 65 |
Data compiled from literature sources. Yields are approximate and may vary based on specific reaction conditions.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a literature procedure.[2]
Materials:
-
Benzotriazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Cyanogen bromide (BrCN)
-
Ethyl acetate
-
Water
-
Magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of benzotriazole in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Rapidly add a solution of cyanogen bromide in anhydrous THF to the vigorously stirred solution of sodium benzotriazole.
-
Allow the reaction mixture to warm to ambient temperature and stir for 1.5 hours.
-
Filter the precipitate and wash it with THF.
-
Evaporate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic phase over magnesium sulfate, filter, and remove the solvent under reduced pressure to afford this compound as a colorless powder.
Protocol 2: General Procedure for C-Cyanation of a Carbonyl Compound
This protocol is a general guideline based on literature procedures.[2]
Materials:
-
Carbonyl substrate (e.g., ester, ketone)
-
Lithium diisopropylamide (LDA) solution
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (BtCN)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Prepare a solution of the carbonyl substrate in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of LDA dropwise and allow the mixture to stir at room temperature for 2 hours to ensure complete carbanion formation.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 15328-32-2 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]
- 7. Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Preventing Racemization in Peptide Synthesis with Benzotriazole Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing racemization during peptide synthesis, with a specific focus on the role of benzotriazole-based additives.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid during the coupling reaction, leading to the incorporation of the incorrect D- or L-enantiomer into the peptide chain.[1] This results in diastereomeric impurities that are often difficult to separate from the desired peptide and can significantly impact its biological activity.[1] The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid, which is prone to racemization.[2][3]
Q2: Which amino acids are most susceptible to racemization?
A2: Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[1] Other susceptible amino acids include Serine (Ser) and Aspartic acid (Asp).[1] The rate of racemization is influenced by the specific amino acid side chain and the reaction conditions.
Q3: What is the role of 1-Hydroxybenzotriazole (HOBt) in preventing racemization?
A3: 1-Hydroxybenzotriazole (HOBt) is a widely used additive in peptide synthesis that minimizes racemization. When used with a coupling reagent like a carbodiimide (e.g., DCC, DIC), HOBt intercepts the highly reactive O-acylisourea intermediate to form an HOBt-active ester.[2][3] This active ester is more stable and less prone to forming the racemization-susceptible oxazolone intermediate, thereby preserving the stereochemical integrity of the amino acid.[3]
Q4: What is known about 1-Cyanobenzotriazole as a racemization suppressant?
A4: Currently, there is a lack of direct scientific literature and experimental data on the use of this compound specifically as a racemization suppressant in peptide synthesis. While it is a benzotriazole derivative, its primary documented use is as a cyanating agent in organic synthesis. Without experimental validation, its effectiveness in preventing racemization during peptide coupling remains unproven. Researchers should rely on well-established additives like HOBt, HOAt, and Oxyma for robust racemization suppression.
Q5: Are there safer alternatives to HOBt due to its explosive nature?
A5: Yes, due to the reclassification of HOBt as a class 1c explosive, safer alternatives have gained popularity.[4] Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a non-explosive and highly effective alternative that has been shown to be superior to HOBt and comparable to HOAt in suppressing racemization and improving coupling efficiency.[1][4][5]
Troubleshooting Guide: High Levels of Racemization Detected
If you are experiencing high levels of racemization in your synthesized peptides, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| Inappropriate Coupling Reagent/Additive | Use a carbodiimide (e.g., DIC) in combination with a racemization-suppressing additive like HOBt or Oxyma. For difficult couplings, consider using onium salt-based reagents like HBTU or HATU, which are pre-activated with HOBt or HOAt respectively. |
| Strong Base | The type and concentration of the base can significantly impact racemization.[1] Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like diisopropylethylamine (DIPEA).[6] |
| Prolonged Activation Time | Minimize the pre-activation time of the amino acid before adding it to the coupling reaction to reduce the opportunity for oxazolone formation. |
| Elevated Temperature | Perform the coupling reaction at room temperature or lower, as higher temperatures can accelerate the rate of racemization. |
| Harsh Deprotection Conditions | While the primary cause is during coupling, prolonged exposure to basic conditions during Fmoc deprotection can cause epimerization of the C-terminal amino acid. Ensure deprotection times are not excessively long. |
Quantitative Data on Racemization Suppression
The following table summarizes the percentage of DL-epimer (a measure of racemization) for different coupling additives in a model peptide synthesis (Z-Phe-Val-OH + H-Pro-NH2). Lower percentages indicate better racemization suppression.
| Coupling Additive | % DL-Epimer (Racemization) | Yield (%) |
| HOBt | 11.0 | 94.3 |
| HOAt | 3.9 | 91.5 |
| OxymaPure | 0.9 | 94.4 |
| Oxyma-B | 1.0 | 90.0 |
Data adapted from comparative studies.[1][7] Note: No comparable data is available for this compound.
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) using DIC/HOBt
This protocol describes a standard cycle for the addition of a single Fmoc-protected amino acid to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid
-
Rink Amide resin (or other suitable solid support)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
-
Kaiser Test:
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.
-
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and deprotection, wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the peptide pellet.
-
Diagrams
Caption: Mechanism of racemization via oxazolone formation.
Caption: Suppression of racemization by HOBt additive.
Caption: Troubleshooting workflow for high racemization.
References
- 1. researchgate.net [researchgate.net]
- 2. Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives | Semantic Scholar [semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. scilit.com [scilit.com]
- 6. rsc.org [rsc.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Scaling Up Reactions Involving 1-Cyanobenzotriazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up chemical reactions that utilize 1-Cyanobenzotriazole. Below you will find troubleshooting guides and frequently asked questions to address potential issues during your experiments.
Troubleshooting Guide
Unexpected results or operational difficulties can arise when transitioning a reaction from a laboratory scale to a larger production environment. This guide provides a systematic approach to identifying and resolving common challenges.
Problem: Low or Inconsistent Product Yield
| Potential Cause | Recommended Action |
| Inadequate Mixing | Ensure the stirring mechanism is appropriate for the larger vessel geometry and reaction mass viscosity. Baffles may be necessary to improve turbulence. |
| Poor Temperature Control | Monitor the internal reaction temperature closely. Exothermic reactions may require a more efficient cooling system on a larger scale. Consider a slower addition of reagents to manage heat generation. |
| Localized "Hot Spots" | Improve agitation and consider a jacketed reactor with a thermal fluid for uniform temperature distribution. |
| Reagent Degradation | This compound and other reagents may have limited stability. Ensure reagents are of high quality and stored under recommended conditions. Consider analyzing reagent purity before use in a large-scale run. |
| Incomplete Reaction | Extend the reaction time and monitor progress using an appropriate analytical technique (e.g., HPLC, TLC). The reaction kinetics may differ at a larger scale. |
Problem: Formation of Impurities
| Potential Cause | Recommended Action |
| Side Reactions at Elevated Temperatures | As mentioned, poor heat dissipation can lead to side reactions. Optimize the reaction temperature and ensure it is controlled throughout the process. |
| Reaction with Solvent | Ensure the chosen solvent is inert under the reaction conditions and does not react with this compound or other reactants, especially at higher temperatures that might be encountered during scale-up. |
| Moisture Contamination | Reactions involving this compound can be sensitive to moisture. Ensure all reagents, solvents, and equipment are rigorously dried before use. |
| Guanidinylation Side Product | In peptide coupling reactions, the aminium salt can react with the amino component, leading to a guanidine derivative that terminates the peptide chain.[1] |
Problem: Safety Concerns
| Potential Cause | Recommended Action |
| Thermal Runaway | The decomposition of benzotriazole derivatives can be exothermic and potentially explosive. Conduct a thorough thermal hazard evaluation (e.g., using Differential Scanning Calorimetry - DSC) before performing a large-scale reaction. Ensure an adequate emergency cooling system is in place. |
| Gas Evolution | Some reactions may produce gaseous byproducts. The larger scale will generate a larger volume of gas, which must be safely vented from the reactor. |
| Handling of this compound | While described as a stable, non-volatile solid, it is still crucial to handle it with appropriate personal protective equipment (PPE), including gloves, and safety glasses, in a well-ventilated area.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when scaling up reactions with this compound?
A1: The most critical safety concern is the potential for thermal runaway, as benzotriazole derivatives can be explosive.[1] A comprehensive risk assessment, including thermal stability studies (e.g., DSC), is essential.[4] Ensure your reactor system has adequate cooling capacity and an emergency plan for controlling exotherms. Also, be mindful of potential gas evolution and ensure proper ventilation.
Q2: How can I monitor the progress of a large-scale reaction involving this compound?
A2: On a larger scale, taking representative samples for analysis can be more challenging. In-situ monitoring techniques are ideal. If not available, establish a strict sampling protocol to obtain representative aliquots for analysis by methods such as HPLC, UPLC, or TLC to track the consumption of starting materials and the formation of the product.
Q3: Are there any specific challenges related to the purification of products from scaled-up reactions using this compound?
A3: The primary byproduct of reactions with this compound is benzotriazole. While generally water-soluble, its removal on a large scale may require multiple extractions or a specific crystallization procedure. The choice of solvent for extraction and crystallization becomes critical for efficiency and product purity at scale.[3]
Q4: Can I reuse the same solvent system for a scaled-up reaction that I used in the lab?
A4: Not necessarily. Solvents that are easily removed on a small scale in a laboratory (e.g., via rotovap) may be problematic on a larger scale due to higher boiling points or safety concerns (e.g., flammability). The solvent choice for a scaled-up process should consider factors like boiling point, viscosity, safety, and cost.
Q5: What are some common signs that my scaled-up reaction is not proceeding as expected?
A5: Deviations from the expected temperature profile (either a sudden increase or a lack of expected exotherm), changes in the color or viscosity of the reaction mixture that were not observed on a small scale, or inconsistent analytical results from in-process controls are all indicators that the reaction may not be proceeding as planned.
Experimental Protocols
General Procedure for C-Cyanation using this compound (Lab Scale)
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Carbanion: A solution of the substrate (1 equivalent) in a dry aprotic solvent (e.g., THF) is cooled to a low temperature (typically between -78 °C and 0 °C) under an inert atmosphere (e.g., nitrogen or argon). A strong base (e.g., LDA, n-BuLi) is then added dropwise to generate the carbanion. The mixture is stirred for a specified time to ensure complete formation of the anion.[2][3]
-
Cyanation: A solution of this compound (1 to 1.2 equivalents) in a dry aprotic solvent is added to the carbanion solution at a low temperature. The reaction mixture is then allowed to slowly warm to room temperature and stirred until the reaction is complete (monitored by TLC or HPLC).[2][3]
-
Workup: The reaction is quenched by the addition of a suitable reagent, such as saturated aqueous ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.[2][3]
-
Purification: The crude product is purified by an appropriate method, such as column chromatography on silica gel, to yield the desired nitrile.[2][3]
Key Considerations for Scale-Up
| Parameter | Lab Scale (e.g., 100 mL) | Pilot/Production Scale (e.g., 100 L) | Key Differences and Considerations |
| Reagent Addition | Manual addition via syringe or dropping funnel | Controlled addition via pump | Rate of addition is critical to control exotherms. |
| Temperature Control | Ice bath, dry ice/acetone bath | Jacketed reactor with thermal fluid | Surface area to volume ratio decreases, making heat dissipation less efficient. |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer with baffles | Efficient mixing is crucial for homogeneity and heat transfer. |
| Workup | Separatory funnel | Jacketed reactor with bottom outlet valve for phase separation | Emulsion formation can be a greater issue at larger scales. |
| Purification | Flash column chromatography | Crystallization, distillation, or large-scale chromatography | Method must be scalable, efficient, and cost-effective. |
Visualizations
Caption: A logical workflow for troubleshooting common issues when scaling up reactions.
Caption: Core considerations for transitioning a reaction from lab to production scale.
References
Technical Support Center: Managing 1-Cyanobenzotriazole Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing moisture sensitivity in reactions involving 1-Cyanobenzotriazole.
Frequently Asked Questions (FAQs)
Q1: How moisture-sensitive is this compound?
A1: this compound is a moisture-sensitive reagent.[1][2][3] While it is a stable, non-volatile crystalline solid, which limits the risk of toxic exposure, its electrophilic nature makes it susceptible to hydrolysis.[2] Reactions involving this compound are typically conducted under anhydrous conditions using dry solvents and an inert atmosphere, such as nitrogen, to prevent its decomposition and ensure optimal reaction yields.[1][2][3]
Q2: What are the visible signs of moisture contamination in my reaction?
A2: Visual signs of moisture contamination can be subtle. However, you might observe the following:
-
Inconsistent reaction progress: The reaction may start and then stall, or proceed much slower than expected.
-
Formation of precipitates: Unwanted side products resulting from the hydrolysis of this compound or other reagents may precipitate out of the solution.
-
Color changes: Unexpected color changes in the reaction mixture could indicate the formation of degradation products.
-
Low product yield: This is the most common consequence of moisture contamination.
Q3: Can I use a commercially available "anhydrous" solvent without further drying?
A3: For highly sensitive reactions, it is always best practice to freshly distill solvents over an appropriate drying agent.[1][3] While commercial anhydrous solvents have low water content, they can absorb moisture from the atmosphere once the bottle is opened. The level of stringency required will depend on the specific reaction's sensitivity.
Q4: What are the primary side products if my reaction is contaminated with water?
A4: Water can react with this compound, leading to its hydrolysis. This will likely produce benzotriazole and cyanic acid (which can further decompose). These side products can complicate the reaction work-up and purification of the desired product.
Q5: How should I properly store this compound?
A5: this compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator to protect it from atmospheric moisture.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, with a focus on moisture-related problems.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Moisture Contamination: Reagents, solvents, or glassware may not have been sufficiently dry. | 1. Verify Anhydrous Conditions: - Use freshly distilled solvents from an appropriate drying agent (e.g., THF from sodium/benzophenone).[1][3] - Dry all glassware in an oven (e.g., 120 °C for at least 4 hours) and cool under a stream of inert gas. - Ensure the inert gas (nitrogen or argon) is dry by passing it through a drying tube.2. Check Reagent Quality: - Use a fresh bottle of this compound or ensure the current stock has been properly stored. - If using other moisture-sensitive reagents (e.g., strong bases like NaH or organometallics), ensure they are of high purity and handled under strictly anhydrous conditions.[1] |
| Incorrect Reaction Temperature: The reaction may be too cold or not heated appropriately. | Review Protocol: Double-check the recommended temperature for each step of the reaction. Some steps may require cooling (e.g., -78 °C) while others proceed at room temperature or require heating.[1] | |
| Inefficient Stirring: Poor mixing can lead to localized concentration gradients and incomplete reaction. | Optimize Stirring: Use an appropriately sized stir bar and a stir plate with sufficient power to ensure the reaction mixture is homogeneous. | |
| Formation of Multiple Spots on TLC | Decomposition of Reagent/Product: Moisture may be causing the decomposition of this compound or the desired product. | 1. Rigorous Anhydrous Technique: Implement the steps outlined above for moisture contamination.2. Monitor Reaction Progress: Run the reaction for the recommended time. Prolonged reaction times can sometimes lead to product degradation. |
| Side Reactions: The substrate may be undergoing side reactions under the reaction conditions. | Review Substrate Stability: Consider the stability of your starting material under the reaction conditions (e.g., basic or acidic). | |
| Reaction is Sluggish or Stalls | Insufficient Reagent Activity: The this compound or other key reagents may have degraded due to moisture exposure. | Use Fresh Reagents: As a first step, attempt the reaction with a fresh, unopened bottle of this compound and other critical reagents. |
| Low Reaction Concentration: The concentration of reactants may be too low for the reaction to proceed efficiently. | Adjust Concentration: Carefully increase the concentration of the reactants as per the established protocol. |
Data Presentation
Illustrative Impact of Water Content on Cyanation Reaction Yield
| Water Content in THF (ppm) | Expected Product Yield (%) | Observations |
| < 10 | > 90% | Clean reaction profile with minimal side products. |
| 50 | 60 - 80% | Noticeable decrease in yield, potential for minor side product formation. |
| 100 | 30 - 50% | Significant reduction in yield, multiple spots on TLC indicating side reactions and decomposition. |
| > 200 | < 10% | Reaction likely to fail or provide only trace amounts of the desired product. |
Note: This table is for illustrative purposes only and actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
General Protocol for C-Cyanation using this compound under Anhydrous Conditions
This protocol is a generalized procedure based on literature reports for the C-cyanation of a carbanion.[1][2]
Materials:
-
Substrate
-
This compound
-
Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone[1][3]
-
Strong base (e.g., n-Butyllithium, Lithium diisopropylamide (LDA), or Sodium hydride)
-
Anhydrous work-up and purification solvents (e.g., ethyl acetate, hexanes)
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) supply with a manifold or balloon
-
Septa
-
Syringes and needles, oven-dried
-
Cooling bath (e.g., dry ice/acetone for -78 °C, or ice bath for 0 °C)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at 120 °C for at least 4 hours and assembled while hot under a stream of inert gas.
-
Reaction Setup:
-
To a round-bottom flask under an inert atmosphere, add the substrate and anhydrous THF.
-
Cool the solution to the appropriate temperature (e.g., -78 °C or 0 °C) using a cooling bath.
-
-
Carbanion Formation:
-
Slowly add the strong base (e.g., n-BuLi or LDA solution) dropwise to the stirred solution of the substrate.
-
Stir the mixture at the same temperature for the time specified in the literature to ensure complete formation of the carbanion.
-
-
Cyanation:
-
In a separate flask, dissolve this compound in anhydrous THF under an inert atmosphere.
-
Transfer the this compound solution to the reaction mixture containing the carbanion via a cannula or syringe. The addition is typically done at a low temperature (e.g., -78 °C or 0 °C).
-
Allow the reaction to warm to room temperature and stir for the specified time (can range from a few hours to overnight).[1]
-
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Visualizations
Caption: Experimental workflow for a typical C-cyanation reaction.
Caption: Troubleshooting logic for low yield in this compound reactions.
References
Validation & Comparative
A Comparative Guide to Electrophilic Cyanating Agents: 1-Cyanobenzotriazole vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of the nitrile functional group is a cornerstone of modern organic synthesis, providing a versatile scaffold for the construction of pharmaceuticals, agrochemicals, and functional materials. The selection of an appropriate cyanating agent is critical, balancing reactivity, substrate scope, and, most importantly, safety. This guide provides an objective comparison of 1-Cyanobenzotriazole (BtCN) with other common electrophilic cyanating agents, supported by experimental data, detailed protocols, and mechanistic insights to inform reagent selection in a laboratory setting.
Executive Summary
Electrophilic cyanating agents offer a valuable alternative to traditional nucleophilic cyanide sources, particularly for the cyanation of carbanions and other nucleophilic substrates. This compound has emerged as a reagent of interest due to its favorable safety profile and broad applicability. This guide compares BtCN with other widely used electrophilic cyanating agents: tosyl cyanide (TsCN), cyanogen bromide (BrCN), and 1-cyanoimidazole.
Performance Comparison of Cyanating Agents
The following table summarizes the key characteristics and performance of these electrophilic cyanating agents. It is important to note that direct comparisons of yields are challenging due to variations in reaction conditions and substrates across different studies. The presented data is a compilation from various sources to provide a representative overview.
| Feature | This compound (BtCN) | Tosyl Cyanide (TsCN) | Cyanogen Bromide (BrCN) | 1-Cyanoimidazole |
| Physical Form | Crystalline solid | Crystalline solid | Volatile crystalline solid | Crystalline solid |
| Stability | Stable, non-volatile | Stable | Unstable, moisture-sensitive, can polymerize explosively | Moisture-sensitive |
| Toxicity | Toxic if swallowed[1] | Less toxic than BrCN | Highly toxic and corrosive[2] | Toxic |
| Handling | Standard laboratory precautions | Standard laboratory precautions | Requires specialized handling in a fume hood, risk of toxic gas release | Handle with care, avoid moisture |
| Substrate Scope | Broad: α-cyano sulfones, ketones, esters, heterocycles[3][4] | Broad: ketones, 1,3-dicarbonyls, organomagnesium compounds | Amines (von Braun reaction), phenols, adds to multiple bonds | Amines, thiols, carbanions[5][6] |
| Typical Yields | Good to high (55-78%)[3][4] | Good to excellent | Good to high | Good to excellent (80-89% for amines)[5] |
Quantitative Performance Data
The following table provides a more detailed, substrate-specific comparison of reported yields for the different cyanating agents. Note that reaction conditions may vary between experiments.
| Substrate Type | Substrate Example | This compound (BtCN) Yield (%) | Tosyl Cyanide (TsCN) Yield (%) | Cyanogen Bromide (BrCN) Yield (%) | 1-Cyanoimidazole Yield (%) |
| Ketone Enolate | Acetophenone enolate | ~65 (with LDA) | Good to excellent | Not commonly used for this transformation | >86 (with Grignard)[5] |
| Ester Enolate | Ethyl phenylacetate enolate | 78 (with LDA)[4] | Data not readily available | Data not readily available | Data not readily available |
| Heterocycle | Thiophene (via lithiation) | 68 (inverse addition) | 73 (for 2,5-dichlorothiophene with Mg) | Can be used with Lewis acids | >86 (with lithiated thiophene)[5] |
| Amine | N-methylaniline | Data not readily available | Data not readily available | High (von Braun reaction) | 80 (at 100 °C)[5] |
Experimental Protocols
Detailed methodologies for the use of each cyanating agent are provided below.
Protocol 1: Cyanation of an Ester using this compound (BtCN)
This protocol is adapted from the work of Katritzky et al. for the synthesis of α-cyano esters.
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with a solution of the ester (e.g., ethyl phenylacetate, 1.0 eq) in anhydrous tetrahydrofuran (THF). The flask is cooled to -78 °C in a dry ice/acetone bath.
Reagent Addition: A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise to the stirred solution of the ester. The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation. A solution of this compound (1.2 eq) in anhydrous THF is then added dropwise.
Reaction Monitoring and Work-up: The reaction is allowed to warm to room temperature and stirred overnight. The progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: Cyanation of a Ketone using Tosyl Cyanide (TsCN)
This protocol is a general procedure for the α-cyanation of ketones.
Reaction Setup: A solution of the ketone (e.g., acetophenone, 1.0 eq) in anhydrous THF is prepared in a flame-dried, round-bottom flask under a nitrogen atmosphere. The solution is cooled to 0 °C.
Reagent Addition: A strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 eq) is added portion-wise to the stirred solution. The mixture is stirred for 30 minutes at 0 °C to form the enolate. Tosyl cyanide (1.2 eq) dissolved in anhydrous THF is then added dropwise.
Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion as indicated by TLC. The reaction is then carefully quenched with water. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
Purification: The residue is purified by flash column chromatography.
Protocol 3: N-Cyanation of a Tertiary Amine using Cyanogen Bromide (BrCN) (von Braun Reaction)
Extreme caution is advised when handling cyanogen bromide due to its high toxicity. This reaction should be performed in a certified fume hood with appropriate personal protective equipment.
Reaction Setup: A solution of the tertiary amine (1.0 eq) in a dry, inert solvent such as chloroform or benzene is prepared in a round-bottom flask.
Reagent Addition: A solution of cyanogen bromide (1.1 eq) in the same solvent is added dropwise to the amine solution at room temperature.
Reaction Monitoring and Work-up: The reaction mixture is typically stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure. The resulting crude cyanamide is often used in the next step without further purification, or it can be purified by crystallization or chromatography if necessary.
Protocol 4: Cyanation of a Carbanion using 1-Cyanoimidazole
This protocol is adapted from the work of Wu et al. for the cyanation of carbanions.
Reaction Setup: A solution of the substrate to be cyanated (e.g., phenylacetylene, 1.0 eq) in anhydrous THF is placed in a flame-dried flask under a nitrogen atmosphere and cooled to -78 °C.
Reagent Addition: A solution of n-butyllithium (n-BuLi) (1.05 eq) in hexanes is added dropwise to generate the carbanion. The solution is stirred for 30 minutes at -78 °C. This solution of the carbanion is then transferred via cannula to a pre-cooled (-78 °C) solution of 1-cyanoimidazole (1.1 eq) in anhydrous THF.
Reaction Monitoring and Work-up: The reaction is typically rapid and is stirred for 30-60 minutes at -78 °C. The reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent like diethyl ether. The organic layers are combined, dried, and concentrated.
Purification: The product is purified by silica gel chromatography.
Reaction Mechanisms and Experimental Workflows
The general mechanism for electrophilic cyanation involves the attack of a nucleophile on the electrophilic carbon atom of the cyanating agent, followed by the departure of the leaving group.
General Electrophilic Cyanation Pathway
Caption: General mechanism of electrophilic cyanation.
In this generalized scheme, "Nu" represents the nucleophile (e.g., a carbanion) and "Y" is the leaving group (e.g., benzotriazolide, tosylate, bromide, or imidazolide). The specific nature of the leaving group influences the reactivity and handling requirements of the cyanating agent.
Experimental Workflow for Cyanating Agent Selection
Caption: Logical workflow for selecting a suitable cyanating agent.
Conclusion
This compound stands out as a valuable electrophilic cyanating agent due to its solid, non-volatile nature and broad substrate scope, offering a safer alternative to highly toxic reagents like cyanogen bromide. While tosyl cyanide also presents a good safety profile and high reactivity, and 1-cyanoimidazole shows excellent yields with certain nucleophiles, the choice of the optimal cyanating agent will ultimately depend on the specific substrate, desired reaction conditions, and the safety infrastructure of the laboratory. This guide provides the necessary data and protocols to make an informed decision for your synthetic needs.
References
- 1. Mild and general methods for the palladium-catalyzed cyanation of aryl and heteroaryl chlorides. | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent [ouci.dntb.gov.ua]
Comparative study of peptide coupling reagents
A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity
In the intricate process of peptide synthesis, the choice of coupling reagent is a critical determinant of success.[1] For researchers, scientists, and professionals in drug development, selecting the optimal reagent can significantly impact yield, purity, and the overall efficiency of the synthesis.[1] This guide provides an objective comparison of commonly used peptide coupling reagents, supported by experimental data and detailed protocols, to aid in this crucial decision-making process.
The efficacy of a coupling reagent is primarily assessed by its ability to facilitate the formation of a peptide bond with high efficiency and minimal side reactions, most notably racemization.[1] This comparison will focus on some of the most prevalent classes of coupling reagents: aminium/uronium salts such as HATU, HBTU, and COMU, phosphonium salts like PyBOP, and the foundational carbodiimides like DCC and DIC, often used with additives.[1]
Quantitative Performance Analysis
The following tables summarize the performance of various coupling reagents in terms of crude peptide purity and racemization levels. It is important to note that direct comparison can be challenging as results are often dependent on the specific peptide sequence and reaction conditions. The data presented here is collated from multiple studies to provide a representative overview.[1]
Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of GHRP-6 (H-His-D-Trp-Ala-Trp-D-Phe-Lys-NH2) [1]
| Coupling Reagent | Crude Peptide Purity (%) |
| HATU | 95-99 |
| HBTU | 90-95 |
| PyBOP | 90-96 |
| EDC/HOBt | 85-92 |
Table 2: Performance Comparison of Coupling Reagents in Dipeptide Synthesis [2]
| Coupling Reagent | Typical Yield (%) | Purity (%) | Reaction Time (hours) | Epimerization (%) | Key Advantages & Disadvantages |
| HATU | 95-99 | >98 | 1-2 | <0.5 | Advantages: High reactivity, low racemization rates, particularly effective for sterically hindered amino acids.[2] Disadvantages: Higher cost compared to other reagents.[2] |
| HBTU | 90-95 | >95 | 2-4 | <1.0 | Advantages: Good balance of reactivity and cost, reliable for standard couplings.[2] Disadvantages: Can be slightly less effective than HATU in preventing racemization.[2] |
| PyBOP | 90-96 | >95 | 2-4 | <1.0 | Advantages: High coupling efficiency, avoids the formation of the carcinogenic byproduct HMPA associated with BOP.[2] Disadvantages: Can be less effective for highly sterically hindered couplings compared to HATU.[2] |
| EDC/HOBt | 85-92 | >95 | 4-8 | <2.0 | Advantages: Cost-effective, water-soluble byproducts are easily removed during workup.[2] Disadvantages: Generally lower reactivity compared to onium salt reagents, which can lead to longer reaction times.[2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of peptide bond formation and a typical experimental workflow for solid-phase peptide synthesis.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for some of the most commonly used coupling reagents.
Protocol 1: Standard DIC/HOBt Coupling in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Swell the resin in dichloromethane (DCM, 10 mL per gram of resin).[3]
-
N-terminal Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) using standard deprotection protocols (e.g., 20% piperidine in DMF).[3]
-
Amino Acid and Additive Preparation: In a separate vessel, dissolve 5 equivalents of the N-protected amino acid derivative (based on resin substitution) in DMF (approximately 1 mL per gram).[3] Dissolve 5.5 equivalents of HOBt in the minimum volume of DMF required for complete dissolution.[3]
-
Coupling Reaction: Add the amino acid solution and the HOBt solution to the resin suspension.[3] Add 5.5 equivalents of DIC to the mixture.[3]
-
Reaction Monitoring: Shake the mixture at room temperature under an inert gas. Monitor the reaction progress using the ninhydrin test.[3]
-
Washing: Once the ninhydrin test is negative (indicating completion of the reaction), filter the resin and wash it three times with DMF, three times with DCM, and then three times with either methanol or DCM.[3]
-
Repeat or Proceed: If the ninhydrin test is not negative within four hours, repeat the coupling procedure.[3] Otherwise, proceed to the next deprotection and coupling cycle.
Protocol 2: Coupling with HBTU in SPPS with in situ Neutralization
-
Deprotection: Suspend the resin in 50% (v/v) TFA/DCM (1 mL per gram of resin) and shake at room temperature for 3 minutes. Filter, add a second portion of 50% TFA/DCM, and shake for 5 minutes.[3]
-
Amino Acid Activation: In a separate vessel, dissolve 2.0 equivalents of the protected amino acid (based on resin substitution) in DMF (5 mL/g of resin).[3] Add 2.0 equivalents of a 1.0 M HBTU solution and 4.0 equivalents of diisopropylethylamine (DIPEA).[3]
-
Coupling: Add the activated amino acid mixture to the deprotected resin.
-
Reaction and Monitoring: Mix for 5-10 minutes, or until the Kaiser test is negative.[3]
-
Washing: Once the reaction is complete, filter and wash the resin as described in the DIC/HOBt protocol.
Protocol 3: Solution-Phase Coupling with EDC
-
Reactant Preparation: Dissolve the N-protected amino acid and the amino acid ester to be coupled in dichloromethane (DCM).[3]
-
Reaction Initiation: Cool the mixture in an ice bath.[3] Add 1.2 equivalents of EDC and stir the mixture.[3]
-
Work-up: When the reaction is complete, wash the mixture with water to remove excess EDC and the urea byproduct.[3]
-
Isolation: Dry the organic phase over sodium sulfate, filter, and evaporate the solvent to obtain the crude product.[3]
Conclusion and Recommendations
The selection of a peptide coupling reagent involves a trade-off between speed, cost, efficiency, and the need to minimize side reactions like racemization.[1] For routine, rapid synthesis of a wide range of peptides, COMU and HATU are excellent choices.[1] When racemization is a primary concern, particularly with sensitive amino acids, DIC/Oxyma or PyBOP may be more appropriate.[1] For large-scale industrial applications, the cost-effectiveness of carbodiimide-based methods, when optimized, can be advantageous.[1]
Ultimately, the choice of the optimal coupling reagent will depend on the specific requirements of the peptide being synthesized, including its sequence, length, and the presence of sterically hindered or racemization-prone amino acids.[2] This guide provides a foundation for making an informed decision, but empirical optimization for each specific synthesis is always recommended.
References
A Researcher's Guide to Peptide Coupling Reagents for Difficult Sequences
For scientists and professionals in drug development and peptide synthesis, the selection of an appropriate coupling reagent is paramount to the success of synthesizing complex and "difficult" peptide sequences. These sequences, often characterized by sterically hindered amino acids, N-methylated residues, or a tendency to aggregate, pose significant challenges to standard synthesis protocols. This guide provides an objective comparison of modern, high-efficacy coupling reagents, supported by experimental data, to facilitate an informed choice for overcoming these synthetic hurdles.
Clarification on 1-Cyanobenzotriazole (CBT): It is important to clarify a common point of confusion. This compound (CBT) is not a peptide coupling reagent used for the formation of amide bonds. Instead, it functions as an electrophilic cyanating agent, primarily employed to create carbon-carbon bonds by adding a cyano (-CN) group to carbanions. The focus of this guide will therefore be on authentic and highly effective peptide coupling reagents that are frequently employed for challenging syntheses. Many of the most successful reagents are, however, derived from 1-hydroxybenzotriazole (HOBt) and its analogs, which may be the source of the terminological confusion.
Performance Comparison of Leading Coupling Reagents
The efficacy of a coupling reagent in difficult scenarios is judged by its ability to achieve high yields and purity while minimizing side reactions, most notably the loss of stereochemical integrity via epimerization. The following tables summarize the performance of several leading aminium/uronium and phosphonium salt reagents in the synthesis of benchmark "difficult" peptides, such as the Acyl Carrier Protein (ACP) fragment (65-74).
Quantitative Performance in Difficult Sequences
| Coupling Reagent | Peptide Sequence | Crude Purity (%)[1] | Acylation Yield (%)[2] | Epimerization (%)[2] |
| HATU | ACP (65-74) | 79.91 | ~100 | 4.8 |
| HBTU | ACP (65-74) | - | - | 5.5 |
| HCTU | Aza-peptide | - | ~55 | - |
| PyBOP | ACP (65-74) | 70.27 | ~65 | 6.0 |
| COMU | - | Comparable to HATU[3] | High[4] | Reduced vs HBTU[3] |
Note: Data is compiled from multiple sources and direct side-by-side comparisons under identical conditions are limited. Performance can vary based on the specific peptide sequence and reaction conditions.
Qualitative Comparison of Key Features
| Feature | HATU | HBTU | PyBOP | COMU |
| Reagent Type | Aminium Salt (HOAt-based) | Aminium Salt (HOBt-based) | Phosphonium Salt (HOBt-based) | Uronium Salt (Oxyma-based) |
| Reactivity | Very High[2][5] | High | High | Very High[3][4] |
| Suitability for Hindered Couplings | Excellent[2] | Good | Good | Excellent[6] |
| Racemization Suppression | Excellent[2][3] | Good | Good | Excellent[4] |
| Guanidinylation Risk | Yes (if used in excess) | Yes (if used in excess) | No[7] | Yes (if used in excess)[4] |
| Safety Profile | Based on explosive HOAt[3][7] | Based on explosive HOBt[7] | Based on explosive HOBt[7] | Based on non-explosive Oxyma[3][4] |
| Solubility | Good in DMF | Good in DMF | Very good in DMF | Excellent in various solvents[3][4] |
Reaction Mechanisms and Workflows
The efficiency of these reagents stems from their ability to rapidly convert a carboxylic acid into a highly reactive ester intermediate, which is then susceptible to nucleophilic attack by the amine component of the incoming amino acid.
General Mechanism of Carboxylic Acid Activation
The core of the coupling process is the activation of the C-terminal carboxylic acid of the growing peptide chain or the incoming amino acid. Aminium/uronium and phosphonium salts facilitate this by forming highly reactive active esters.
References
A Comparative Guide to Validating 1-Cyanobenzotriazole Reaction Outcomes
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of nitrile-containing compounds using 1-Cyanobenzotriazole (CBT) is a critical step in the development of numerous pharmaceuticals and fine chemicals. Validating the outcome of these cyanation reactions requires a robust analytical strategy to confirm product identity, quantify yield and purity, and identify potential byproducts. This guide provides an objective comparison of key analytical methods, complete with experimental protocols and data, to ensure reliable and accurate validation of your reaction outcomes.
Comparison of Primary Analytical Methods
A multi-pronged analytical approach is essential for the comprehensive validation of a cyanation reaction. High-Performance Liquid Chromatography (HPLC) is invaluable for assessing purity and quantifying yield, while Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for structural confirmation. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid method to confirm the successful introduction of the nitrile functional group.
| Analytical Method | Primary Purpose | Information Provided | Strengths | Limitations |
| HPLC (UV-Vis) | Purity assessment and quantification | Retention time, peak area, % purity, reaction conversion | High precision and accuracy for quantification; widely available.[1][2] | Requires a chromophore; may not resolve all impurities without extensive method development. |
| LC-MS | Molecular weight confirmation and impurity identification | Mass-to-charge ratio (m/z), molecular weight of product and byproducts | High sensitivity and specificity; provides molecular weight information for structural confirmation.[3][4] | Ionization efficiency can vary significantly between compounds; quantification requires appropriate standards. |
| NMR Spectroscopy | Definitive structure elucidation | Chemical shifts (δ), coupling constants, integration; confirms atom connectivity | Provides unambiguous structural information of the final product and intermediates.[5][6][7] | Lower sensitivity compared to MS; can be complex to interpret for mixtures. |
| FTIR Spectroscopy | Functional group confirmation | Vibrational frequencies (cm⁻¹) | Fast, simple, and non-destructive; provides clear evidence of the nitrile (C≡N) group.[8][9][10] | Provides limited structural information beyond functional groups; not suitable for quantification. |
Quantitative Data Presentation
Effective validation relies on precise quantitative data. The following tables provide examples of data typically generated during the analysis of a hypothetical cyanation reaction of an aryl halide.
Table 1: HPLC Purity and Yield Analysis
| Compound | Retention Time (min) | Peak Area (%) | Concentration (mg/mL) | Calculated Yield (%) |
| Aryl Halide (Starting Material) | 3.5 | 2.1 | 0.042 | N/A |
| Aryl Nitrile (Product) | 5.8 | 97.5 | 1.95 | 85.2 |
| Benzotriazole (Byproduct) | 2.1 | Not Quantified | - | N/A |
| Unknown Impurity | 6.2 | 0.4 | - | N/A |
Table 2: LC-MS Confirmation of Product and Byproducts
| Compound | Expected Mass [M+H]⁺ | Observed m/z | Confirmation |
| Aryl Nitrile (Product) | 195.07 | 195.1 | Confirmed |
| Aryl Halide (Starting Material) | 218.01 | 218.0 | Confirmed |
| Benzotriazole | 120.05 | 120.1 | Confirmed |
Table 3: Key Spectroscopic Data for Product Confirmation
| Technique | Parameter | Observed Value | Interpretation |
| ¹H NMR | Chemical Shift (δ) | 7.2-7.8 ppm | Aromatic protons adjacent to the new nitrile group |
| ¹³C NMR | Chemical Shift (δ) | ~118 ppm | Carbon of the nitrile group (C≡N).[11] |
| FTIR | Wavenumber (cm⁻¹) | ~2230 cm⁻¹ | Sharp, intense peak characteristic of C≡N stretching.[8][10] |
Experimental Protocols
Detailed and consistent protocols are the foundation of reproducible results.
HPLC Method for Purity Analysis
This protocol outlines a general reverse-phase HPLC method for monitoring reaction progress and determining final product purity.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid).
-
Gradient Program:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10% to 90% Acetonitrile
-
15-17 min: 90% Acetonitrile
-
17-18 min: 90% to 10% Acetonitrile
-
18-20 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase (initial conditions) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
LC-MS Method for Mass Confirmation
This protocol is designed for the rapid confirmation of the product's molecular weight.
-
Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.
-
LC Conditions: Utilize the same column and mobile phase conditions as the HPLC method to correlate peaks.
-
MS Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Range: 100-500 m/z.[12]
-
Capillary Voltage: 3.5 kV.
-
Gas Flow: As per instrument recommendation.
-
-
Sample Preparation: Prepare the sample as for HPLC analysis, potentially with further dilution to avoid detector saturation.
NMR Sample Preparation and Analysis
This protocol ensures high-quality spectra for structural elucidation.
-
Sample Preparation: Isolate the product from the reaction mixture using column chromatography.[5] Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis:
-
Acquire a ¹H NMR spectrum to observe the proton environment.
-
Acquire a ¹³C NMR spectrum to identify the nitrile carbon and confirm the overall carbon skeleton.[11]
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) for complex structures.
-
FTIR Analysis for Functional Group Confirmation
This is a quick check for the presence of the desired nitrile group.
-
Instrumentation: FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the purified solid product or a drop of the concentrated reaction mixture directly on the ATR crystal.
-
Analysis: Acquire the spectrum from 4000 to 600 cm⁻¹. Look for the characteristic sharp C≡N stretching vibration between 2220-2260 cm⁻¹.[8]
Visualized Workflows and Logic
General Analytical Workflow
The following diagram illustrates a standard workflow for the complete validation of a this compound reaction, from the crude product to the final, characterized compound.
Caption: Post-reaction validation workflow.
Logical Relationships of Analytical Methods
Different analytical techniques answer different fundamental questions about the reaction outcome. This diagram shows the logical connection between the question being asked and the appropriate validation method.
Caption: Mapping analytical questions to methods.
References
- 1. researchgate.net [researchgate.net]
- 2. saimm.org.za [saimm.org.za]
- 3. escholarship.org [escholarship.org]
- 4. shimadzu.com [shimadzu.com]
- 5. Synthesis and characterization of a green and recyclable arginine-based palladium/CoFe2O4 nanomagnetic catalyst for efficient cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. lcms.labrulez.com [lcms.labrulez.com]
A Comparative Guide to Spectroscopic Analysis of Compounds Synthesized with 1-Cyanobenzotriazole
For researchers, scientists, and drug development professionals, the choice of a cyanating agent is critical for the successful synthesis of nitrile-containing compounds, which are pivotal in numerous pharmaceutical and agrochemical applications. 1-Cyanobenzotriazole has emerged as a stable, non-volatile, and efficient electrophilic cyanating agent. This guide provides a comprehensive comparison of the spectroscopic characteristics of compounds synthesized using this compound against those prepared with other common cyanating agents, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Alternatives
This compound offers a significant advantage in its solid, crystalline nature, which mitigates the risks associated with toxic and volatile reagents like cyanogen bromide.[1] It is effective for the C-cyanation of a wide range of carbanions, leading to the formation of α-cyano sulfones, ketones, esters, and heterylcarbonitriles in good to high yields (55-78%).[1]
Alternative electrophilic cyanating agents include tosyl cyanide and N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). While also effective, the choice of reagent can influence reaction conditions and impurity profiles, which in turn are reflected in the spectroscopic analysis of the final products. This guide focuses on presenting the spectral data to allow for an objective comparison.
Spectroscopic Data at a Glance
The following tables summarize the key spectroscopic data for various classes of compounds synthesized using this compound and alternative cyanating agents. This allows for a direct comparison of the chemical shifts (¹H and ¹³C NMR), infrared absorption frequencies, and mass spectrometry data.
α-Cyano Sulfones
| Compound | Cyanating Agent | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Reference |
| Phenethyl phenyl sulfone | This compound | 7.96–7.93 (m, 2H), 7.67 (m, 1H), 7.58 (m, 2H), 7.30–7.18 (m, 3H), 7.11 (m, 2H), 3.40–3.33 (m, 2H), 3.10–3.01 (m, 2H) | 138.9, 137.4, 133.8, 129.3, 128.8, 128.2, 128.1, 126.9, 57.5, 28.7 | [2] |
| 3-(p-Tolylsulfinyl)-4-hydroxy-1-methylquinolin-2(1H)-one | Tosyl Cyanide | 2.41 (s, 3H), 7.24-7.32 (m, 2H), 7.35 (d, J=8.0 Hz, 2H), 7.59-7.63 (m, 1H), 7.85 (d, J=8.0 Hz, 2H), 7.89-7.93 (m, 1H) | 21.5, 100.0, 116.3, 117.0, 123.6, 124.5, 125.6, 130.3, 134.2, 139.1, 143.3, 154.2, 158.5, 170.6 | [3] |
α-Cyano Alkanecarboxylate Esters
| Compound | Cyanating Agent | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Reference |
| Ethyl 2-cyano-2-phenylacetate | This compound | 7.45–7.46 (m, 5H), 4.72 (s, 1H), 4.23 (q, J = 7.2 Hz, 2H), 1.27 (t, J = 7.2 Hz, 3H) | 164.9, 129.9, 129.2, 129.1, 127.8, 115.6, 63.2, 43.6, 13.8 | [4] |
| Ethyl 2-cyano-3-phenylacrylate | Not Specified | 1.49( t, J= 6.8 Hz, 3H) 4.16( q, J= 6.8 Hz, 2H) 6.99-7.01 ( m, 3H) 7.65 (d, J=8.4Hz, 1H) 7.66-7.90 ( m, 2H) | 162.5, 155.1, 155.0, 133.3, 131.4, 131.1, 129.3, 115.5, 103.0, 62.7, 14.2 | [5] |
Arylacetonitriles
| Compound | Cyanating Agent | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Reference |
| 2-Phenylmalononitrile | This compound | 7.55–7.53 (m, 5H), 5.14 (s, 1H) | 130.4, 130.1, 127.2, 126.2, 111.9, 28.1 | [1] |
| 2-Benzylidenemalononitrile | Not Specified | 7.1 (t, J = 8.0 Hz, 2H), 7.6 (t, J = 8.0 Hz, 1H), 7.8 (d, J = 8.20 Hz, 2H), 8 (s, 1H) | 159.3, 134.2, 133.1, 130.7, 117.2, 117.2, 86.9 | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for any research. Below are generalized procedures for the synthesis of nitriles using this compound and the subsequent spectroscopic analysis.
General Synthesis of α-Nitriles using this compound
This protocol is adapted from the work of Katritzky et al.[2]
-
Preparation of the Carbanion: A solution of the starting material (e.g., sulfone, ketone, or ester; 6 mmol) in anhydrous THF (15 mL) is added dropwise to a solution of lithium diisopropylamide (LDA; 12.0 mmol) in THF (15.0 mL) at 0 °C under a nitrogen atmosphere. The mixture is stirred at room temperature for 2 hours.
-
Cyanation: The reaction mixture is cooled to 0 °C, and a solution of this compound (6.3 mmol) in THF (10 mL) is added slowly.
-
Work-up: The reaction is allowed to warm to room temperature and stirred overnight. It is then quenched by pouring into a saturated aqueous solution of ammonium chloride (60 mL). The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired α-nitrile.[1]
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[4]
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, a small amount is finely ground with KBr and pressed into a thin pellet. Liquid samples can be analyzed as a thin film between two NaCl or KBr plates.
-
Acquisition: The spectrum is recorded using an FTIR spectrometer over the range of 4000-400 cm⁻¹. A background spectrum is typically recorded and subtracted from the sample spectrum.
-
Analysis: The presence of characteristic absorption bands is used to identify functional groups. The nitrile (C≡N) stretch is typically observed in the 2260-2220 cm⁻¹ region.
Mass Spectrometry (MS):
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Depending on the compound's properties, various ionization techniques can be used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions are determined. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Visualizing the Workflow and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: General experimental workflow for the synthesis and spectroscopic analysis of α-nitriles.
Caption: Relationship between cyanating agents and the classes of compounds synthesized.
References
A Comparative Guide to HPLC and LC-MS Methods for Monitoring 1-Cyanobenzotriazole Reactions
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensure optimal yield, purity, and safety of the final product. 1-Cyanobenzotriazole (BtCN) is a widely used cyanating agent in organic synthesis. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the real-time monitoring of reactions involving BtCN.
The selection between HPLC and LC-MS for reaction monitoring depends on several factors, including the complexity of the reaction mixture, the required sensitivity and selectivity, and the availability of instrumentation. While HPLC with UV detection is a robust and widely accessible technique, LC-MS offers superior sensitivity and specificity, which can be crucial for complex reaction matrices or when identifying unknown byproducts.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC-UV and LC-MS for the analysis of this compound reactions.
| Feature | HPLC-UV | LC-MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Selectivity | Moderate; based on retention time and UV spectrum. | High; based on retention time and specific mass-to-charge ratios. |
| Sensitivity | Good (ng to µg range). | Excellent (pg to ng range). |
| Instrumentation | HPLC system with a UV-Vis detector. | HPLC system coupled to a mass spectrometer. |
| Sample Throughput | High; rapid analysis times are achievable.[1] | High; can be automated for continuous monitoring.[1] |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Application | Routine reaction monitoring, purity checks. | Complex reaction monitoring, impurity profiling, metabolite identification. |
Experimental Protocols
Detailed methodologies for setting up HPLC-UV and LC-MS systems for monitoring a this compound reaction are provided below. These protocols are intended as a starting point and may require optimization based on the specific reaction conditions and available instrumentation.
Protocol 1: HPLC-UV Method
This protocol outlines a reverse-phase HPLC method with UV detection suitable for monitoring the consumption of this compound and the formation of the desired product.
1. Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
2. Reagents and Mobile Phase:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Formic acid (FA) or Trifluoroacetic acid (TFA), analytical grade.
-
Mobile Phase A: 0.1% FA in Water.
-
Mobile Phase B: 0.1% FA in ACN.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at multiple wavelengths, including 254 nm and 280 nm, to detect both reactants and products. A DAD is beneficial for observing the full UV spectra.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
4. Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specified time points.
-
Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile/water 50:50 v/v). This prevents further reaction.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection to protect the column.
5. Data Analysis:
-
Monitor the peak area of this compound and the product(s) over time to determine the reaction kinetics.
Protocol 2: LC-MS Method
This protocol describes an LC-MS method for highly sensitive and selective monitoring of this compound reactions, which is particularly useful for identifying intermediates and byproducts.
1. Instrumentation:
-
An LC-MS system consisting of an HPLC or UHPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for faster analysis times.
2. Reagents and Mobile Phase:
-
Acetonitrile (ACN), LC-MS grade.
-
Water, LC-MS grade.
-
Formic acid (FA), LC-MS grade.
-
Mobile Phase A: 0.1% FA in Water.
-
Mobile Phase B: 0.1% FA in ACN.
3. Chromatographic and MS Conditions:
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 40 °C.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.5 min: 95% to 5% B
-
10.5-12 min: 5% B (re-equilibration)
-
-
Mass Spectrometer Settings (ESI Positive Mode):
-
Ion Source: ESI (+)
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
-
Scan Mode: Full scan (m/z 100-500) and/or Selected Ion Monitoring (SIM) for target compounds.
-
This compound (BtCN): [M+H]⁺ = m/z 145.05
-
-
4. Sample Preparation:
-
Follow the same procedure as for the HPLC-UV method. Ensure high purity of the dilution solvent to avoid interfering ions.
5. Data Analysis:
-
Extract ion chromatograms (EICs) for the m/z of the reactants, intermediates, and products to monitor their relative abundance over time.
Workflow Visualization
The following diagram illustrates the general workflow for monitoring a this compound reaction using either HPLC or LC-MS.
Caption: Workflow for monitoring a this compound reaction.
This guide provides a foundational understanding of how HPLC and LC-MS techniques can be applied to monitor reactions involving this compound. The choice of method will ultimately be dictated by the specific requirements of the research or development project.
References
The Efficacy and Economics of 1-Cyanobenzotriazole in Synthesis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that balances cost, efficiency, and the novelty of the synthetic route. While 1-Cyanobenzotriazole (BtCN) has carved a niche as a valuable cyanating agent, its role and cost-benefit profile in broader synthetic applications, particularly in comparison to established peptide coupling reagents, warrants a detailed examination. This guide provides a comprehensive analysis of BtCN's known applications and offers a comparative overview with commonly used alternatives in peptide synthesis, supported by experimental data.
This compound: A Potent Cyanating Agent
This compound is recognized as a stable, non-volatile, and crystalline solid, making it a safer alternative to many traditional cyanating agents.[1] Its primary utility lies in the electrophilic cyanation of a wide range of nucleophiles.
Synthesis of this compound
BtCN can be readily synthesized in high yield (around 92%) by treating benzotriazole with sodium hydride, followed by the addition of cyanogen bromide.[1] This straightforward synthesis contributes to its potential cost-effectiveness.
Applications in C-Cyanation
Experimental data demonstrates the effectiveness of BtCN in the C-cyanation of various carbanions, providing α-cyano derivatives of sulfones, ketones, esters, and other functional groups in good to high yields (typically 55-78%).[1] The reaction generally involves the in-situ generation of a carbanion using a strong base, followed by quenching with BtCN.
This compound in Peptide Synthesis: A Theoretical Consideration
While benzotriazole derivatives are cornerstones of modern peptide synthesis, with reagents like 1-hydroxybenzotriazole (HOBt) and its uronium/phosphonium salts (HBTU, HATU) being widely used to facilitate amide bond formation and suppress racemization, the direct application of this compound as a peptide coupling reagent is not well-documented in scientific literature.[2][3]
The mechanism of common benzotriazole-based coupling reagents involves the formation of an active ester with the carboxylic acid of an amino acid, which is then susceptible to nucleophilic attack by the amino group of another. The electron-withdrawing nature of the substituents on the benzotriazole ring influences the reactivity of this active ester.
The cyano group is strongly electron-withdrawing, which would theoretically make the corresponding active ester highly reactive. However, the stability of the cyanobenzotriazole anion as a leaving group and potential side reactions involving the cyano moiety under peptide coupling conditions have not been thoroughly investigated. The lack of empirical data on its performance, including reaction yields, purity of the resulting peptides, and the extent of racemization, prevents a direct cost-benefit analysis of BtCN as a peptide coupling reagent against established alternatives.
Comparative Analysis of Established Peptide Coupling Reagents
To provide a practical framework for researchers, the following sections detail the performance and cost of widely used peptide coupling reagents.
Quantitative Performance Data
The choice of coupling reagent significantly impacts the purity and yield of the final peptide. The following tables summarize typical performance data for common coupling reagents in the synthesis of model peptides.
Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of a Model Decapeptide
| Coupling Reagent | Crude Purity (%) | Reference |
| HATU | 90-95 | [2] |
| HBTU | 85-90 | [2] |
| PyBOP | 85-90 | [2] |
| DIC/HOBt | 80-85 | [2] |
Table 2: Economic Overview of Common Coupling Reagents
| Reagent | Typical Price Range (USD/100g) | Key Cost Considerations |
| This compound | 150 - 300 | Primarily used as a cyanating agent; bulk pricing for synthesis applications is not widely available. |
| HATU | 200 - 400 | Higher cost but often justified by high yields and reduced side reactions, especially for difficult sequences. |
| HBTU | 100 - 200 | A cost-effective workhorse for routine peptide synthesis. |
| PyBOP | 150 - 250 | Offers a good balance of cost and performance, with a safer byproduct profile than BOP. |
| HOBt | 50 - 100 | Used as an additive with carbodiimides; a very economical option. |
Note: Prices are approximate and can vary significantly based on supplier, purity, and volume.
Experimental Protocols
Detailed methodologies are crucial for reproducible and optimal results.
General Protocol for C-Cyanation using this compound
-
Carbanion Formation: Dissolve the substrate in a suitable anhydrous solvent (e.g., THF) and cool to the appropriate temperature (e.g., -78 °C).
-
Add a strong base (e.g., n-butyllithium or LDA) dropwise and stir for a specified time to ensure complete formation of the carbanion.
-
Cyanation: Add a solution of this compound (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.[1]
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using HATU
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF in a reaction vessel.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq.), HATU (3-5 eq.), and a base such as DIPEA (6-10 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 30-60 minutes.
-
-
Washing: Wash the resin with DMF.
-
Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA).
Visualization of Synthetic Pathways
To illustrate the logical flow of the synthetic processes discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzotriazole-mediated synthesis of aza-peptides: en route to an aza-leuenkephalin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Cyanating Reagents: Exploring Alternatives to 1-Cyanobenzotriazole
In the realm of organic synthesis, the introduction of a cyano group is a critical transformation, providing a versatile handle for further functionalization in the development of pharmaceuticals and other fine chemicals. For years, 1-cyanobenzotriazole has been a widely used electrophilic cyanating agent. However, the constant drive for safer, more efficient, and broader-scoped synthetic methodologies has led to the exploration of numerous alternatives. This guide provides a comprehensive comparison of various cyanating agents, offering researchers and drug development professionals the data and protocols needed to make informed decisions for their specific synthetic challenges.
Performance Comparison of Cyanating Agents
The choice of a cyanating agent is dictated by several factors, including the nature of the substrate, desired reactivity (nucleophilic vs. electrophilic), reaction conditions, and safety considerations. Below is a summary of quantitative data for various alternatives to this compound, showcasing their performance across different applications.
| Cyanating Agent | Substrate Type | Catalyst/Conditions | Yield (%) | Reference |
| This compound | sp3 and sp2 carbanions | LDA, THF, 0 °C to rt | 55-78 | [1] |
| N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Arenes (C-H cyanation) | Pd(OAc)₂, K₂S₂O₈, TFA, DCE, 100 °C | up to 85 | [2][3] |
| **Zinc Cyanide (Zn(CN)₂) ** | Aryl chlorides | NiCl₂·6H₂O/dppf/Zn, DMAP, DMA, 80 °C | up to 95 | [4] |
| Trimethylsilyl Cyanide (TMSCN) | Benzylic C-H | DDQ, CH₂Cl₂, rt | 95 | [2] |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Aryl bromides | Pd/C, K₂CO₃, NMP, 140 °C | up to 98 | [4] |
| Ethyl Cyanoacetate | Aryl halides | Pd(OAc)₂, P(o-tol)₃, Na₂CO₃, DMF, 130 °C | up to 94 | [5] |
| 5-(Cyano)dibenzothiophenium triflate | Nucleophilic N, S, and C atoms | CH₂Cl₂, rt | 27-99 | [2][3] |
| Acetone Cyanohydrin | Alkenyl iodides | CuI, 1,10-phenanthroline, Bu₃N, DMF, 110 °C | up to 90 | [6] |
| 5-Aminotetrazole (electrochemical) | Electron-rich aromatic rings | Graphite anode, Pt cathode, CH₃CN/H₂O | 31-75 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any synthetic protocol. Below are representative experimental procedures for key cyanation reactions using alternatives to this compound.
Palladium-Catalyzed C-H Cyanation of Arenes using NCTS
This protocol describes the direct cyanation of an arene C-H bond.[2][3]
-
Materials: Arene substrate (1.0 mmol), N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.2 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), Potassium persulfate (K₂S₂O₈, 2.0 mmol), Trifluoroacetic acid (TFA, 2.0 mmol), 1,2-Dichloroethane (DCE, 5 mL).
-
Procedure:
-
To a sealed tube, add the arene substrate, NCTS, Pd(OAc)₂, and K₂S₂O₈.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add DCE and TFA via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl nitrile.
-
Nickel-Catalyzed Cyanation of Aryl Chlorides using Zn(CN)₂
This method provides an efficient route for the cyanation of often less reactive aryl chlorides.[4]
-
Materials: Aryl chloride (1.0 mmol), Zinc cyanide (Zn(CN)₂, 0.6 mmol), Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 0.1 mmol), 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.1 mmol), Zinc dust (Zn, 0.2 mmol), 4-Dimethylaminopyridine (DMAP, 0.2 mmol), N,N-Dimethylacetamide (DMA, 3 mL).
-
Procedure:
-
In a glovebox, add NiCl₂·6H₂O, dppf, and Zn dust to a dry reaction tube.
-
Add DMA and stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
Add the aryl chloride, Zn(CN)₂, and DMAP to the reaction mixture.
-
Seal the tube and heat the reaction at 80 °C for 12-24 hours.
-
Cool the reaction to room temperature and quench with aqueous ammonia.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography to yield the aryl nitrile.
-
Visualizing Cyanation Strategies
To aid in the selection and execution of cyanation reactions, the following diagrams illustrate a general experimental workflow and a decision-making process for choosing a suitable cyanating agent.
Caption: Generalized experimental workflow for a cyanation reaction.
Caption: Decision tree for selecting an appropriate cyanating agent.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Cyanobenzotriazole: Solution-Phase vs. Solid-Phase Synthesis
In the realm of chemical synthesis, particularly in the development of pharmaceuticals and novel molecular entities, the choice between solution-phase and solid-phase methodologies is a critical decision that influences efficiency, purity, and scalability. This guide provides a comparative overview of the performance of 1-Cyanobenzotriazole (BtCN), a versatile cyanating agent, in both solution-phase and solid-phase applications. While direct comparative studies are limited, this document synthesizes available data and general principles to offer a comprehensive guide for researchers, scientists, and drug development professionals.
This compound is recognized as a stable, non-volatile, crystalline solid, which makes it an advantageous cyanating reagent by limiting the risk of toxic exposure.[1] Its utility has been demonstrated in C-cyanation reactions, providing a convenient source of an electrophilic cyano group.[1]
Quantitative Performance Data
The following tables summarize the typical performance of this compound in solution-phase synthesis and project its expected performance in solid-phase synthesis based on the general advantages of this methodology, such as ease of purification and the ability to drive reactions to completion using excess reagents.[2]
Table 1: Performance Comparison of this compound
| Performance Metric | Solution-Phase Synthesis | Solid-Phase Synthesis (Projected) |
| Yield | 55-78%[1] | Potentially higher due to the use of excess reagents to drive the reaction to completion. |
| Purity of Crude Product | Variable, requires purification by column chromatography.[1] | Generally higher as excess reagents and byproducts are removed by simple washing and filtration.[2] |
| Reaction Time | 2 to 12 hours.[1] | Potentially shorter per step due to simplified workup procedures. |
| Scalability | Can be challenging due to purification requirements. | More amenable to automation and scale-up. |
| Substrate Scope | Demonstrated for α-cyano-sulfones, -ketones, -esters, and others.[1] | Expected to be similar, with the advantage of immobilizing the substrate on a solid support. |
Table 2: Comparison of Reaction Parameters
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
| Reagent Stoichiometry | Typically near stoichiometric amounts of reagents are used. | Excess reagents are often used to ensure complete reaction of the resin-bound substrate.[2] |
| Purification Method | Column chromatography, extraction, crystallization.[1] | Filtration and washing of the solid support.[2] |
| Reaction Monitoring | TLC, LC-MS, NMR of aliquots. | Qualitative tests on resin beads (e.g., Kaiser test for free amines in peptide synthesis). |
| Product Isolation | Evaporation of solvent after purification. | Cleavage from the solid support followed by precipitation and washing. |
Experimental Protocols
Solution-Phase Cyanation using this compound
This protocol is based on the C-cyanation of in situ-generated carbanions as described in the literature.[1]
Materials:
-
Substrate (e.g., a compound with an active methylene group)
-
This compound (BtCN)
-
Base (e.g., Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi))
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Drying agent (e.g., MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substrate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C).
-
Slowly add the base (e.g., LDA or n-BuLi) to generate the carbanion. Stir for a specified time to ensure complete formation.
-
Add a solution of this compound in anhydrous THF to the reaction mixture.
-
Allow the reaction to proceed at the specified temperature for a set duration (e.g., 2-12 hours).[1]
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over a suitable drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired α-cyano derivative.
Projected Solid-Phase Cyanation using this compound
This hypothetical protocol outlines how this compound could be used for the cyanation of a substrate attached to a solid support, for instance, in the context of modifying a peptide on-resin.
Materials:
-
Resin-bound substrate (e.g., a peptide on a solid support)
-
This compound (BtCN)
-
A suitable non-nucleophilic base (e.g., Diisopropylethylamine (DIEA))
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Washing solvents (e.g., DMF, DCM, Methanol)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based for peptide cleavage)
-
Cold diethyl ether for precipitation
Procedure:
-
Swell the resin-bound substrate in the reaction solvent (e.g., DMF) in a reaction vessel.
-
Drain the solvent.
-
Add a solution of the base (e.g., DIEA) in the reaction solvent to the resin to deprotonate the target site.
-
Add a solution of this compound in the reaction solvent. An excess of the reagent is typically used.
-
Agitate the reaction mixture at room temperature for a specified duration.
-
Drain the reaction solution and wash the resin extensively with the reaction solvent, followed by other washing solvents (e.g., DCM, Methanol) to remove excess reagents and byproducts.
-
Dry the resin under vacuum.
-
Cleave the cyanated product from the resin using an appropriate cleavage cocktail.
-
Precipitate the cleaved product in cold diethyl ether, centrifuge, and wash to obtain the crude product.
-
Purify the final product if necessary, typically by HPLC.
Visualizing the Workflows
The following diagrams illustrate the generalized workflows for solution-phase and solid-phase synthesis, highlighting the key differences in their procedural steps.
Conclusion
References
A Comparative Guide to Electrophilic Cyanation Reagents: A Focus on 1-Cyanobenzotriazole
For Researchers, Scientists, and Drug Development Professionals
The introduction of a cyano group is a pivotal transformation in organic synthesis, offering a versatile scaffold for the construction of a diverse array of pharmaceuticals and functional materials. While traditional methods often rely on nucleophilic cyanide sources, which can be highly toxic and require stringent handling protocols, electrophilic cyanating agents provide a valuable alternative for the cyanation of nucleophilic substrates. This guide offers a comparative analysis of prominent electrophilic cyanation reagents, with a special focus on the performance and characteristics of 1-Cyanobenzotriazole (BtCN). We present available data on reaction kinetics, general performance, and detailed experimental protocols to assist researchers in selecting the most suitable reagent for their synthetic challenges.
Comparative Kinetic and Performance Analysis
A direct kinetic comparison of electrophilic cyanating agents is challenging due to the limited availability of published, standardized kinetic data. However, by compiling reported reaction conditions, yields, and qualitative kinetic observations, we can construct a useful comparative framework. The following table summarizes the performance of this compound against other common electrophilic cyanation reagents: cyanogen bromide (BrCN), N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), and tosyl cyanide (TsCN).
| Reagent | Structure | Available Kinetic Data | Typical Reaction Conditions | General Yields | Substrate Scope | Safety and Stability Profile |
| This compound (BtCN) | N(CN)N=N(C6H4) | No quantitative kinetic studies found. Reactions are generally reported to be complete within hours at room temperature.[1][2] | 0 °C to room temperature; THF; requires a strong base (e.g., LDA, NaH) to generate the nucleophile.[1][2] | Good to high (55-99%).[1][3] | Broad; effective for the cyanation of sp, sp2, and sp3 carbanions, including those derived from sulfones, ketones, esters, and heterocycles.[1][2][3] | Stable, non-volatile crystalline solid, limiting the risk of toxic exposure. Considered a safer alternative to many traditional cyanating agents.[1][2] |
| Cyanogen Bromide (BrCN) | Br-C≡N | The reaction with pyridine follows apparent first-order kinetics.[4] No general kinetic data for C-cyanation of carbanions is readily available. | Varies widely depending on the substrate and reaction type. Can be used with Lewis acids for arene cyanation.[5] | Moderate to good, but can be substrate-dependent. | Used for cyanation of amines, alcohols, arenes, and in the von Braun reaction.[5] | Highly toxic and volatile solid with a penetrating odor. Hydrolyzes to release toxic gases. Samples can trimerize exothermically, especially if impure.[5][6] |
| N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Ts-N(Ph)-C≡N | Palladium-catalyzed cyanations using NCTS have been reported to follow pseudo-first-order kinetics.[7] | Often requires a transition metal catalyst (e.g., Pd, Ru, Rh) and can be performed under mild conditions.[2][3][7][8] | Good to excellent. | Broad, particularly for the cyanation of aryl halides, diazonium salts, boronic acids, and for C-H cyanation of arenes and heterocycles.[3][7][8] | Less toxic and more stable than cyanogen halides, making it a safer electrophilic cyanide source.[8] |
| Tosyl Cyanide (TsCN) | Ts-C≡N | No quantitative kinetic studies readily available in the searched literature. | Often used in photocatalytic or transition-metal-catalyzed reactions.[9][10] | Good to high. | Effective for the cyanation of various nucleophiles, including in radical transformations and reactions with organometallic reagents.[9][10] | A stable solid, but like all cyanide-containing reagents, it should be handled with care. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these reagents. Below are representative experimental protocols for the cyanation of a generic carbon nucleophile using each of the compared reagents.
Cyanation using this compound (BtCN)
This protocol is adapted from the C-cyanation of sp3 and sp2 carbanions.[1][2]
Materials:
-
Substrate (e.g., an active methylene compound)
-
Lithium diisopropylamide (LDA) or Sodium Hydride (NaH)
-
This compound (BtCN)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Standard workup and purification reagents (e.g., ethyl acetate, magnesium sulfate, silica gel)
Procedure:
-
Under a nitrogen atmosphere, dissolve the substrate in anhydrous THF in a flame-dried flask.
-
Cool the solution to 0 °C.
-
If using LDA, add it dropwise to the solution and stir for a specified time (e.g., 2 hours) at room temperature to ensure complete formation of the carbanion. If using NaH, add it portion-wise at 0 °C and allow the mixture to stir until hydrogen evolution ceases.
-
Cool the reaction mixture back down to 0 °C.
-
Add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Cyanation using Cyanogen Bromide (BrCN)
This protocol describes a general procedure for the cyanation of a tertiary amine (von Braun reaction).[5]
Materials:
-
Tertiary amine
-
Cyanogen Bromide (BrCN)
-
Anhydrous solvent (e.g., benzene, chloroform)
-
Standard workup and purification reagents
Procedure:
-
Caution: Cyanogen bromide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve the tertiary amine in an anhydrous solvent.
-
Add a solution of cyanogen bromide in the same solvent dropwise to the amine solution, maintaining the temperature as needed (often at room temperature).
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or GC).
-
Remove the solvent under reduced pressure.
-
The resulting crude product, a disubstituted cyanamide and an alkyl bromide, can be purified by distillation or chromatography.
Cyanation using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)
This protocol is a general representation of a palladium-catalyzed cyanation of an aryl halide.[7]
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)
-
Palladium catalyst (e.g., PdCl2)
-
Solvent (e.g., ethanol)
-
Standard workup and purification reagents
Procedure:
-
To a reaction vessel, add the aryl halide, NCTS, and the palladium catalyst.
-
Add the solvent and stir the mixture at an elevated temperature (e.g., 80 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired aryl nitrile.
Cyanation using Tosyl Cyanide (TsCN)
This protocol outlines a general procedure for the cyanation of an enesulfinamide.[10]
Materials:
-
β,β-disubstituted enesulfinamide
-
Base (e.g., n-BuLi)
-
Tosyl Cyanide (TsCN)
-
Anhydrous solvent (e.g., THF)
-
Standard workup and purification reagents
Procedure:
-
Dissolve the β,β-disubstituted enesulfinamide in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add the base (e.g., n-BuLi) dropwise and stir for a short period to deprotonate the substrate.
-
Add a solution of tosyl cyanide in anhydrous THF to the reaction mixture.
-
Allow the reaction to proceed at low temperature for a specified time.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Visualizing Experimental and Logical Frameworks
To further aid in the understanding of the kinetic analysis and reagent selection process, the following diagrams are provided.
Conclusion
This compound stands out as a highly effective and safe electrophilic cyanating agent for a wide range of carbon nucleophiles. While quantitative kinetic data for BtCN and other modern reagents like NCTS and tosyl cyanide are not yet widely available in the literature, a comparison based on reaction outcomes, scope, and safety profiles provides valuable guidance. This compound's stability, high yields, and broad applicability make it an excellent choice for laboratory-scale synthesis, particularly when avoiding the high toxicity of reagents like cyanogen bromide is a priority. For reactions involving C-H activation or cross-coupling, NCTS has emerged as a powerful alternative, often employed in catalytic systems. The choice of reagent will ultimately depend on the specific substrate, desired reaction pathway, and safety considerations of the intended application. Further kinetic studies on these modern cyanating agents would be highly beneficial to the scientific community for a more profound understanding and optimization of cyanation reactions.
References
- 1. Peptide Sequencing: Partial Hydrolysis with Cyanogen Bromide Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyanogen bromide - Wikipedia [en.wikipedia.org]
- 6. Cyanogen Bromide | BrCN | CID 10476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photo-induced radical transformations of tosyl cyanide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
A Comparative Guide to Modern Electrophilic Cyanating Reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of a cyano group is a critical transformation in organic synthesis, enabling access to a wide array of valuable intermediates and final products in the pharmaceutical and agrochemical industries. Electrophilic cyanation, the formal transfer of a "CN+" synthon to a nucleophile, offers a complementary and often advantageous approach to traditional nucleophilic cyanation methods. This guide provides a comprehensive review and comparison of modern electrophilic cyanating reagents, supported by experimental data and detailed protocols to aid in reagent selection and application.
Overview of Key Electrophilic Cyanating Reagents
A variety of reagents have been developed for electrophilic cyanation, each with its own set of advantages and disadvantages regarding safety, stability, reactivity, and substrate scope. The most prominent modern reagents include N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), the in situ generation of a cyanating agent from trimethylsilyl cyanide (TMSCN) with an oxidant, and several others that have shown promise in specific applications. Classical, yet hazardous, reagents like cyanogen bromide (BrCN) are included for comparison.
Table 1: Comparison of Common Electrophilic Cyanating Reagents
| Reagent/Method | Structure/Components | Key Advantages | Key Disadvantages |
| N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Bench-stable solid, relatively low toxicity, broad substrate scope, environmentally benign byproduct.[1] | May require a base or Lewis acid for activation.[1] | |
| TMSCN / Bleach | (CH₃)₃SiCN + NaClO | Operationally simple, high yields, avoids direct handling of toxic cyanogen halides.[1][2][3] | Requires careful handling of TMSCN, in situ generation of a likely toxic intermediate.[1] |
| Cyanogen Bromide (BrCN) | BrCN | High reactivity. | Highly toxic, volatile, and moisture-sensitive.[2] |
| 5-(Cyano)dibenzothiophenium triflate | ![]() | High reactivity, broad substrate scope for N, S, and C-nucleophiles.[4] | Preparation required, may not be commercially available. |
| N-Cyanobenzimidazole | ![]() | Mild and efficient for cyanation of Grignard reagents. | May have a more limited substrate scope compared to NCTS. |
| Trichloroacetonitrile | CCl₃CN | Inexpensive cyano source. | Used in a one-pot, two-step process, not a direct "CN+" transfer.[5] |
Performance Data in Electrophilic Cyanation
The choice of a cyanating reagent is often dictated by its efficiency with a specific substrate class. Below are comparative data for the cyanation of secondary amines and indoles, two common nucleophiles in drug discovery.
N-Cyanation of Secondary Amines
The N-cyanation of secondary amines to form cyanamides is a crucial transformation. The following table summarizes the performance of various reagents in this reaction.
Table 2: Performance Data for the N-Cyanation of Secondary Amines
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| N-Benzyl-N-(4-methoxyphenyl)amine | TMSCN/Bleach | MeCN, rt, 24 h | 95 | [2] |
| N-Phenylbenzylamine | TMSCN/Bleach | MeCN, rt, 48 h | 85 | [2] |
| Dibenzylamine | TMSCN/Bleach | MeCN, rt, 24 h | 92 | [2] |
| Morpholine | NCTS | THF, NaH, rt, 4 h | 90 | [1] |
| Piperidine | Trichloroacetonitrile | MeCN, rt, then NaOtAm, DME | 71 | [5] |
| N-Methylaniline | 1-Cyanoimidazole | DMA, 100 °C, 24 h | 80 | [6] |
C-Cyanation of Indoles
The direct C-H cyanation of indoles is a valuable method for introducing a nitrile group into this privileged heterocyclic scaffold. NCTS has proven to be a particularly effective reagent for this transformation.
Table 3: Performance Data for the C-Cyanation of Indoles with NCTS
| Substrate | Catalyst | Conditions | Yield (%) | Reference |
| Indole | BF₃·OEt₂ | DCE, 80 °C, 12 h | 85 | [7] |
| 2-Methylindole | BF₃·OEt₂ | DCE, 80 °C, 12 h | 82 | [7] |
| 5-Bromoindole | BF₃·OEt₂ | DCE, 80 °C, 12 h | 80 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these synthetic transformations. Below are representative protocols for key electrophilic cyanation reactions.
Protocol 1: N-Cyanation of a Secondary Amine using TMSCN and Bleach
Materials:
-
N-Benzyl-N-(4-methoxyphenyl)amine
-
Trimethylsilyl cyanide (TMSCN)
-
Household bleach (NaClO, ~6% aqueous solution)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-benzyl-N-(4-methoxyphenyl)amine (0.1 mmol, 1.0 equiv) in acetonitrile (1 mL) in a round-bottom flask, add trimethylsilyl cyanide (0.2 mmol, 2.0 equiv).
-
Cool the mixture in an ice bath and add household bleach (0.3 mmol, 3.0 equiv) dropwise with vigorous stirring.
-
Remove the ice bath and allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired cyanamide.[1]
Protocol 2: N-Cyanation of a Secondary Amine using NCTS
Materials:
-
Morpholine
-
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of morpholine (0.1 mmol, 1.0 equiv) in anhydrous THF (2 mL) in a round-bottom flask, add sodium hydride (0.12 mmol, 1.2 equiv) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of NCTS (0.11 mmol, 1.1 equiv) in anhydrous THF (1 mL).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water (10 mL) to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford pure 4-cyanomorpholine.[1]
Visualizations: Workflows and Mechanisms
Visual representations of experimental workflows and reaction mechanisms can provide a clearer understanding of the processes involved.
Experimental Workflow for Electrophilic N-Cyanation
Caption: A generalized experimental workflow for the electrophilic N-cyanation of secondary amines.
Proposed Mechanism for Cyanation with TMSCN/Bleach
The reaction of TMSCN with bleach is proposed to generate an electrophilic cyanating agent in situ, likely cyanogen chloride (ClCN), which then reacts with the secondary amine.
Caption: Proposed mechanistic pathway for the N-cyanation of secondary amines using TMSCN and bleach.[2]
Proposed Mechanism for Cyanation with NCTS
The cyanation of nucleophiles with NCTS can be rationalized by the nucleophilic attack on the electrophilic carbon of the nitrile group, leading to the displacement of the N-phenyl-p-toluenesulfonamide anion.
Caption: Generalized mechanism for electrophilic cyanation using NCTS.
References
- 1. benchchem.com [benchchem.com]
- 2. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple Method for the Electrophilic Cyanation of Secondary Amines [organic-chemistry.org]
- 4. scielo.br [scielo.br]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 1-Cyanobenzotriazole: A Comprehensive Guide for Laboratory Professionals
For immediate reference, the primary and most critical directive for the disposal of 1-Cyanobenzotriazole is to treat it as hazardous waste and arrange for its collection by a licensed environmental waste management company. Under no circumstances should this compound be disposed of down the drain or in regular laboratory trash.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals regarding the proper handling and disposal of this compound. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Understanding the Hazards
This compound is a hazardous chemical with the following primary classifications:
-
Acute Toxicity (Oral): Toxic if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
A summary of its hazard information is presented in the table below.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | Skull and Crossbones | Danger | H301: Toxic if swallowed[1] |
| Skin Irritation (Category 2) | Exclamation Mark | Warning | H315: Causes skin irritation[1] |
| Serious Eye Irritation (Category 2A) | Exclamation Mark | Warning | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | Exclamation Mark | Warning | H335: May cause respiratory irritation[1] |
Immediate Safety and Handling Precautions
Before handling this compound, ensure that all personnel are familiar with the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical safety goggles, and nitrile gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, labeled hazardous waste container. Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. All materials used for cleanup must also be disposed of as hazardous waste.
-
Incompatibilities: Avoid contact with strong acids and strong oxidizing agents.
Disposal Plan: The Primary Method
The safest and most compliant method for the disposal of this compound, whether as a pure substance or in contaminated materials, is through a certified hazardous waste disposal service.
Operational Steps:
-
Segregation: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.
-
Containerization: Place all solid waste, including contaminated consumables (e.g., weigh boats, gloves, pipette tips), into a clearly labeled, sealed, and chemically resistant container. For solutions containing this compound, use a labeled, sealed, and appropriate liquid waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (Toxic, Irritant).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
In-Lab Neutralization: An Alternative for Dilute Solutions (For Informational Purposes Only)
While professional disposal is the required standard, understanding the principles of chemical neutralization can be valuable for educational and emergency situations. The following information is provided for academic understanding and is not a substitute for professional waste disposal . The cyanide group in this compound can theoretically be oxidized to the less toxic cyanate ion using an alkaline solution of sodium hypochlorite (bleach).
WARNING: This procedure involves hazardous chemicals and reactions and should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures in place.
Experimental Protocol: Oxidation of the Cyanide Group
This protocol is based on the general procedure for the alkaline chlorination of cyanides.[2]
Materials:
-
Waste solution containing this compound
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Sodium hypochlorite (NaOCl) solution (household bleach, typically 5-6%)
-
Stir plate and stir bar
-
pH meter or pH paper
-
Appropriate reaction vessel (e.g., beaker or flask) within a fume hood
Procedure:
-
Alkalinization: In a chemical fume hood, place the waste solution in the reaction vessel. While stirring, slowly add sodium hydroxide solution to raise the pH to between 10 and 11. This is crucial to prevent the formation of highly toxic hydrogen cyanide gas.
-
Oxidation: Slowly add an excess of sodium hypochlorite solution to the stirring alkaline waste. The amount of bleach required will depend on the concentration of this compound. A general guideline is to use a significant molar excess of hypochlorite to cyanide.
-
Reaction Time: Allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours) to ensure the complete oxidation of the cyanide group to cyanate.
-
Verification (Optional and for advanced users): The disappearance of the cyanide ion can be monitored using analytical methods such as ion-selective electrodes or colorimetric tests.
-
Final Disposal: Even after this treatment, the resulting solution will contain benzotriazole derivatives and other byproducts. This solution should still be collected and disposed of as hazardous waste through your institution's EHS program. Do not pour the treated solution down the drain.
Logical Flow of Disposal Decision-Making
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Cyanobenzotriazole
For Immediate Reference: Essential Safety and Handling Information for 1-Cyanobenzotriazole
Researchers and drug development professionals require robust safety protocols to ensure a secure laboratory environment. This guide provides critical, immediate, and actionable information for the safe handling and disposal of this compound, a key reagent in chemical synthesis. By adhering to these procedures, you can mitigate risks and ensure the integrity of your research.
Hazard Analysis and Personal Protective Equipment (PPE)
This compound is classified with significant health hazards, demanding strict adherence to safety protocols. It is acutely toxic if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound.
| PPE Category | Minimum Requirement | Specifications |
| Hand Protection | Double-gloving with chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Check manufacturer's breakthrough times. |
| Eye and Face Protection | Safety goggles and a face shield | Goggles must be splash-proof. A face shield is mandatory when handling the solid or solutions. |
| Body Protection | Laboratory coat and a chemical-resistant apron | The lab coat must be fully buttoned. The apron provides an additional layer of protection against splashes. |
| Respiratory Protection | Air-purifying respirator with appropriate cartridges | Required when handling the powder outside a certified chemical fume hood or if aerosolization is possible. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents. The following workflow outlines the necessary steps from receiving the chemical to its final disposal.
Detailed Experimental Protocol: C-Cyanation using this compound
The following is a representative experimental protocol for a C-cyanation reaction. This procedure should be adapted based on the specific requirements of your research.
Materials:
-
Substrate (e.g., an active methylene compound)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Base (e.g., Lithium diisopropylamide - LDA)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the substrate in anhydrous THF in a flame-dried flask.
-
Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C) in an ice or dry ice/acetone bath.
-
Slowly add the base (e.g., a solution of LDA in THF) to the stirred solution.
-
Allow the reaction mixture to stir at the same temperature for a specified time (e.g., 30 minutes) to ensure complete deprotonation.
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Slowly add the solution of this compound to the reaction mixture.
-
Allow the reaction to proceed, monitoring its progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, such as ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography).
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and local regulations.
Waste Segregation and Collection:
| Waste Type | Collection Procedure |
| Solid Waste | Contaminated consumables (gloves, weighing boats, pipette tips, etc.) must be collected in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. |
| Decontamination Rinsate | Rinsate from cleaning contaminated equipment with solvents should be collected as hazardous liquid waste. |
Chemical Inactivation:
Due to the cyanide content, chemical inactivation of this compound waste is recommended before final disposal. A common method involves oxidation under alkaline conditions.
Disclaimer: This protocol is a general guideline. Always consult your institution's safety officer and relevant regulations before performing any new procedure or disposing of chemical waste.
Experimental Protocol for Inactivation of Cyanide-Containing Waste:
-
Preparation: Work in a certified chemical fume hood and wear all appropriate PPE.
-
Alkalinization: For aqueous waste, adjust the pH to >10 using a suitable base (e.g., sodium hydroxide solution). For organic waste, consult with your institution's environmental health and safety department for appropriate procedures.
-
Oxidation: Slowly add an excess of an oxidizing agent, such as a sodium hypochlorite solution (bleach), to the stirred alkaline waste. The reaction is exothermic, so addition should be controlled to prevent overheating.
-
Testing for Completion: After the addition is complete and the reaction has subsided, test for the presence of cyanide using a commercially available test kit. If cyanide is still present, add more oxidizing agent.
-
Final Disposal: Once the cyanide has been completely destroyed, the resulting waste should be collected in a labeled hazardous waste container for disposal by a licensed contractor. Do not pour any waste down the drain.[2]
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


